molecular formula C7H10ClN3 B1425208 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride CAS No. 1215107-61-1

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride

Cat. No.: B1425208
CAS No.: 1215107-61-1
M. Wt: 171.63 g/mol
InChI Key: STTNTWXGOSPCJT-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3 and its molecular weight is 171.63 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-pyrimidin-2-ylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-7(2-3-7)6-9-4-1-5-10-6;/h1,4-5H,2-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTNTWXGOSPCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215107-61-1
Record name 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a specialized chemical intermediate that stands at the confluence of two privileged scaffolds in medicinal chemistry: the pyrimidine ring and the cyclopropylamine moiety. The pyrimidine core is fundamental to the structure of nucleobases and is a cornerstone in the development of a wide array of therapeutics, including anticancer and antiviral agents.[1][2] Concurrently, the cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[3] This guide provides a comprehensive technical overview of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride for researchers, chemists, and drug development professionals. We will explore its chemical and physical properties, analytical characterization methods, core reactivity, a representative synthetic protocol, and its strategic application as a versatile building block in the synthesis of novel chemical entities.

Introduction: The Strategic Value of Hybrid Scaffolds

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel building blocks is a key strategy for expanding chemical space and accelerating the identification of lead compounds. 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride exemplifies this approach. The inherent bioactivity associated with the pyrimidine ring system, known for its hydrogen bonding capabilities and diverse biological roles, is synergistically paired with the unique conformational constraints and metabolic advantages conferred by the cyclopropylamine group.[2][3]

The cyclopropyl ring, a strained three-membered carbocycle, is not merely a passive spacer. Its unique electronic properties and rigid structure can enforce a specific bioactive conformation, leading to enhanced binding affinity with target proteins. Furthermore, the cyclopropylamine moiety is a recognized component in various bioactive agents, including monoamine oxidase inhibitors (MAOIs) and other neurologically active compounds.[4] The hydrochloride salt form of the title compound enhances its stability, crystallinity, and handling characteristics, rendering it a practical and reliable reagent for laboratory and process chemistry applications.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use. The key properties of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride are summarized below.

PropertyValueSource(s)
CAS Number 1215107-61-1[5][6]
Molecular Formula C₇H₁₀ClN₃[6]
Molecular Weight 171.63 g/mol [6]
IUPAC Name 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride[6]
Appearance White to off-white solid[6]
Purity Typically ≥97%[6]
Storage Conditions Store at 0-8 °C in a cool, dry place, protected from light.[5][6][7]
Free Base CAS 1159878-06-4[7]
Free Base MW 135.17 g/mol [7]
Analytical Characterization Protocol: Purity Assessment by HPLC

Verifying the purity and identity of starting materials is a non-negotiable aspect of chemical synthesis. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pyrimidine-based compounds.[1]

Expert Insight: The choice of a C18 column is standard for retaining moderately polar aromatic compounds like this one. The acidic mobile phase (formic acid) ensures the amine is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the stationary phase.

Step-by-Step Protocol:

  • System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride and dissolve in 1 mL of a 50:50 Water:Acetonitrile mixture.

This self-validating system ensures a robust separation, allowing for the quantification of the main peak area relative to any impurities.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is derived from the predictable reactivity of its primary amine group.

  • Nucleophilicity: The primary amine is a potent nucleophile, making it an ideal partner for coupling with a wide range of electrophiles. This is its most common application in multi-step synthesis.

  • Acylation: It readily reacts with acyl chlorides, anhydrides, or activated carboxylic acids (e.g., using coupling reagents like HATU or EDC) to form stable amide bonds.

  • Reductive Amination: It can be condensed with aldehydes or ketones to form an intermediate imine, which is then reduced (e.g., with sodium triacetoxyborohydride) to yield secondary amines.

  • N-Arylation: While less common for this specific substrate, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-aryl bonds.

G cluster_molecule Core Reactivity cluster_reactions Key Transformations mol 1-(Pyrimidin-2-yl)cyclopropanamine (Free Base Form) acyl Amide Formation (Acylation) mol->acyl + R-COCl / Coupling Agent reductive Secondary Amine Formation (Reductive Amination) mol->reductive + R-CHO / Reducing Agent cross N-Aryl Bond Formation (Cross-Coupling) mol->cross + Ar-X / Pd Catalyst

Caption: Key reactive pathways for 1-(Pyrimidin-2-yl)cyclopropanamine.

Representative Synthesis Workflow

While multiple synthetic routes can be envisioned, a common strategy involves the construction of the cyclopropane ring followed by the introduction of the pyrimidine moiety or vice versa. Below is a plausible and chemically sound workflow for its preparation.

Expert Insight: This conceptual pathway leverages established chemical transformations. The conversion of a nitrile to an amine via reduction is a robust and high-yielding reaction. The final step of forming the hydrochloride salt not only purifies the product through precipitation but also converts it into a more stable, solid form suitable for long-term storage and weighing.

Protocol: Conceptual Two-Step Synthesis

Step 1: Synthesis of 1-(Pyrimidin-2-yl)cyclopropanecarbonitrile

  • To a solution of 2-chloropyrimidine (1.0 eq) and cyclopropanecarbonitrile (1.1 eq) in anhydrous THF, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq, 1.0 M solution in THF) dropwise at -78 °C under an inert nitrogen atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the nitrile intermediate.

Step 2: Reduction and Salt Formation to Yield 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

  • Dissolve the 1-(pyrimidin-2-yl)cyclopropanecarbonitrile intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add Lithium Aluminum Hydride (LAH) (1.5 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude free-base amine.

  • Dissolve the crude amine in diethyl ether and add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete.

  • Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final hydrochloride salt.

G A 2-Chloropyrimidine + Cyclopropanecarbonitrile B Nucleophilic Substitution (NaHMDS, THF) A->B C 1-(Pyrimidin-2-yl)cyclopropanecarbonitrile (Intermediate) B->C D Nitrile Reduction (LAH, THF) C->D E 1-(Pyrimidin-2-yl)cyclopropanamine (Free Base) D->E F Salt Formation (HCl in Ether) E->F G Final Product: 1-(Pyrimidin-2-yl)cyclopropanamine HCl F->G G A Building Block (1-(Pyrimidin-2-yl)cyclopropanamine HCl) B Combinatorial Synthesis (Amide Couplings, etc.) A->B C Compound Library (Novel Chemical Entities) B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Drug Candidate G->H

Caption: The role of the building block in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • GHS Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [6][7][8]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [6]Avoid contact with skin and eyes. [5]Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended. [5]

Conclusion

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. By providing a rigid scaffold that strategically combines the proven utility of the pyrimidine ring with the advantageous physicochemical properties of the cyclopropyl group, it allows researchers to explore novel chemical space with high efficiency. Its predictable reactivity and stable salt form make it a reliable and valuable building block for the synthesis of next-generation therapeutics targeting a wide range of diseases.

References

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. PubChem, National Center for Biotechnology Information. [Link]

  • Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]

  • 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride, PK01533E-2, 2025/9/2 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Cyclopropylamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters via PubMed Central, NIH. [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Journal of Chromatographic Science via PubMed Central, NIH. [Link]

  • The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports. [Link]

  • Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry via PubMed, NIH. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Journal of Applied Pharmaceutical Science. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules via PubMed Central, NIH. [Link]

Sources

Molecular structure of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Executive Summary

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a high-value pharmacophore scaffold characterized by a cyclopropane ring fused to a pyrimidine moiety at the C1 position.[1] This structure represents a "conformationally restricted" bioisostere of standard alkyl amines.[1] In modern drug discovery, particularly Fragment-Based Drug Discovery (FBDD), this scaffold is utilized to reduce entropic penalties upon protein binding.[1] It serves as a critical building block for LSD1 inhibitors , Janus Kinase (JAK) inhibitors , and next-generation P2Y12 receptor antagonists (analogous to the Ticagrelor class).[1]

This guide provides a definitive technical analysis of its molecular architecture, a validated synthetic protocol via the Kulinkovich-Szymoniak reaction , and its application in modulating physicochemical properties in lead optimization.[1]

Part 1: Molecular Architecture & Pharmacophore Analysis[1]

The molecule consists of a primary amine and a pyrimidine ring attached to the same carbon of a cyclopropane ring.[1] This "gem-disubstituted" geometry creates unique electronic and steric properties.[1]

Structural Dynamics
  • The Thorpe-Ingold Effect: The bond angle of the cyclopropane ring (~60°) forces the external substituents (the amine and the pyrimidine) closer together than in an open-chain analog (like an isopropyl group).[1] This "angle compression" favors intramolecular reactions and locks the amine into a specific vector, enhancing binding selectivity.[1]

  • Orbital Hybridization: The carbon atoms in the cyclopropane ring possess significant

    
    -like character (approx. 32% s-character in C-H bonds).[1] This makes the exocyclic bonds (C-N and C-Pyrimidine) have higher s-character, resulting in shorter, stronger bonds and slightly increased acidity of the attached protons compared to standard aliphatics.[1]
    
Physicochemical Profile
PropertySpecification
CAS (HCl Salt) 1215107-61-1
CAS (Free Base) 1159878-06-4
Formula

Molecular Weight 171.63 g/mol
Appearance White to off-white crystalline solid
Solubility High in

, DMSO, MeOH; Low in

, Hexanes
pKa (Calculated) ~7.5 (Amine) – Lower than typical primary amines (~10) due to the electron-withdrawing pyrimidine ring.[2]

Part 2: Synthetic Methodology (The Kulinkovich-Szymoniak Protocol)

The most robust route to 1-(heteroaryl)cyclopropanamines is the Kulinkovich-Szymoniak reaction .[1] Unlike traditional cyclopropanation which requires alkenes, this titanium-mediated transformation converts nitriles directly into primary cyclopropylamines using Grignard reagents.[1][3]

Reaction Logic

The reaction utilizes a ligand exchange between a Grignard reagent and Titanium(IV) isopropoxide to generate a "titanacyclopropane" species in situ.[1][4] This nucleophilic species attacks the nitrile (2-cyanopyrimidine), forming a metallacycle that collapses into the cyclopropylamine upon Lewis acid treatment (


).[1]
Validated Protocol

Pre-requisites:

  • Reagents: 2-Cyanopyrimidine (1.0 eq), Ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 2.2 eq), Titanium(IV) isopropoxide (

    
    , 1.1 eq), Boron trifluoride etherate (
    
    
    
    , 2.0 eq).[1]
  • Conditions: Anhydrous THF, Argon atmosphere, -78°C to Reflux.

Step-by-Step Methodology:

  • Titanium Complex Formation:

    • Charge a flame-dried 3-neck flask with 2-cyanopyrimidine (10 mmol) and

      
       (11 mmol) in anhydrous THF (50 mL) under Argon.
      
    • Cool the mixture to -78°C.

  • Grignard Addition (The Critical Step):

    • Add EtMgBr (22 mmol) dropwise over 30 minutes. Note: The solution will turn dark brown/black, indicating the formation of the low-valent titanacyclopropane species.[1]

    • Allow the mixture to warm to 0°C and stir for 1 hour.

  • Lewis Acid Mediated Ring Closure:

    • Add

      
       (20 mmol) dropwise at 0°C.
      
    • Allow to warm to room temperature, then stir for 2 hours. (Monitor by TLC/LCMS for disappearance of nitrile).[1]

  • Workup & Salt Formation:

    • Quench with 10% NaOH (20 mL) and extract with

      
       (3x).
      
    • Dry organics over

      
       and concentrate to yield the crude free base.[1]
      
    • HCl Salt Formation: Dissolve crude oil in minimal EtOH, cool to 0°C, and add 4M HCl in Dioxane (1.5 eq). Filter the resulting white precipitate.[1]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Kulinkovich-Szymoniak Cycle Start 2-Cyanopyrimidine (Nitrile Precursor) Titanium Ti(OiPr)4 + EtMgBr (Titanacyclopropane) Start->Titanium -78°C, THF Intermediate Azatitanacyclopentene Intermediate Titanium->Intermediate Ligand Exchange LewisAcid BF3·OEt2 (Ring Contraction) Intermediate->LewisAcid Lewis Acid Activation Product 1-(Pyrimidin-2-yl) cyclopropanamine HCl LewisAcid->Product 1. Hydrolysis 2. HCl/Dioxane

Caption: Figure 1.[1][5] The Kulinkovich-Szymoniak pathway transforms nitriles to cyclopropylamines via a titanium metallacycle.[6]

Part 3: Analytical Characterization

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.8–9.2 (br s, 3H, 
      
      
      
      ) – Ammonium protons.[1]
    • 
       8.85 (d, 2H, Pyrimidine H-4,[1]6) – Characteristic doublet.[1]
      
    • 
       7.45 (t, 1H, Pyrimidine H-5) – Triplet.[1]
      
    • 
       1.55–1.65 (m, 2H, Cyclopropane 
      
      
      
      ) – The "upper" roof protons.[1]
    • 
       1.35–1.45 (m, 2H, Cyclopropane 
      
      
      
      ) – The "lower" roof protons.[1]
    • Note: The symmetry of the cyclopropane ring usually results in two distinct multiplets (AA'BB' system).[1]

  • Mass Spectrometry (ESI+):

    • Calculated

      
      .[1]
      
    • Found

      
      .[1]
      

Part 4: Applications in Drug Design

This scaffold is not merely a linker; it is a functional pharmacophore.[1]

Bioisosterism & Scaffold Hopping

The 1,1-disubstituted cyclopropane acts as a bioisostere for:

  • Gem-dimethyl groups: Reduces metabolic oxidation (CYP450 liability) common in methyl groups.[1]

  • Carbonyls: In some contexts, the dipole and geometry mimic a ketone, but without the reactivity.[1]

Therapeutic Areas
  • LSD1 Inhibitors: Recent studies (e.g., Bioorg.[1] Chem. 2024) have highlighted cyclopropylamine-containing cyanopyrimidines as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in oncology.[1] The cyclopropane ring fits into the FAD-binding pocket, preventing demethylation.[1]

  • Kinase Inhibition (JAK/STAT): The pyrimidine hinge-binding motif, combined with the rigid cyclopropane, allows for precise vectoring of substituents into the solvent-exposed regions of kinase domains.[1]

Structural Logic Diagram

Pharmacophore Core Cyclopropane Ring (Rigid Spacer) Amine Primary Amine (H-Bond Donor / Ionic) Core->Amine Locks Vector Pyrim Pyrimidine Ring (H-Bond Acceptor / Hinge Binder) Core->Pyrim Restricts Rotation Target Target Protein Pocket (LSD1 / Kinase ATP Site) Amine->Target Ionic Interaction (Asp/Glu) Pyrim->Target Pi-Stacking / H-Bonding

Caption: Figure 2. Pharmacophore map showing how the rigid cyclopropane core orients the amine and pyrimidine for optimal protein binding.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000).[1][6] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews. Link[1]

  • Bertus, P., & Szymoniak, J. (2001).[1] "New and easy route to primary cyclopropylamines from nitriles."[1] Chemical Communications.[1] Link

  • Alam, M. M., et al. (2024).[1][7] "Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling." Bioorganic Chemistry. Link

  • PubChem. "Compound Summary for CID 56946029: 1-(Pyrimidin-2-yl)cyclopropan-1-amine."[1] National Library of Medicine.[1] Link[1]

  • Spring, D. R. (2003).[1] "Diversity-oriented synthesis; a challenge for synthetic chemists." Organic & Biomolecular Chemistry. (Context on rigid scaffolds in FBDD). Link

Sources

Technical Guide: Solubility Profile & Characterization of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

[1]

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics, physicochemical properties, and handling protocols for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride (CAS: 1215107-61-1).[1] Designed for drug development professionals and synthetic chemists, this document moves beyond basic vendor specifications to explore the mechanistic drivers of solubility, pH-dependent speciation, and stability concerns.[1] We present a predictive solubility model grounded in structural analysis and define precise experimental workflows for validating these parameters in a pre-clinical setting.

Part 1: Chemical Identity & Physicochemical Basis[1][2]

Understanding the solubility of this compound requires a structural analysis of its "gem-disubstituted" geometry, where a basic primary amine and an electron-deficient pyrimidine ring share a single carbon on a strained cyclopropane scaffold.[1]

Core Identifiers
PropertyData
IUPAC Name 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride
CAS Number 1215107-61-1 (HCl Salt) / 1159878-06-4 (Free Base)
Molecular Formula C₇H₁₀ClN₃ (Salt)
Molecular Weight 171.63 g/mol (Salt) / 135.17 g/mol (Free Base)
Appearance Off-white to dark brown solid (hygroscopic)
Structural Drivers of Solubility

The solubility profile is governed by the competition between the crystal lattice energy of the salt and the solvation energy of the ions.[1]

  • The Cyclopropane Scaffold: The lipophilic cyclopropyl ring (

    
    ) contributes to the LogP (approx.[1] 0.42 for the free base), providing limited solubility in non-polar solvents.[1] However, the ring strain does not significantly impact solubility mechanics compared to the functional groups.[1]
    
  • The Pyrimidine Ring: This electron-deficient heteroaromatic ring acts as a hydrogen bond acceptor (N-atoms).[1] It lowers the pKa of the adjacent amine (compared to a standard alkyl amine) via inductive electron withdrawal, potentially affecting the pH at which the salt dissociates.[1]

  • The Hydrochloride Counter-ion: The ionic bond between the protonated amine (

    
    ) and the chloride ion (
    
    
    ) dominates the solid-state interactions.[1] Breaking this lattice requires high dielectric solvents (Water, DMSO).[1]

Part 2: Solubility Profile

Predictive Solubility Matrix

Note: Values below are predictive estimates based on structural analogs (e.g., 2-pyridyl cyclopropylamine salts) and general amine hydrochloride behavior.[1] Experimental validation (see Part 3) is required for GLP applications.

Solvent ClassSolventPredicted SolubilityMechanistic Rationale
Aqueous Water (pH < 7)High (>50 mg/mL) Ion-dipole interactions dominate; high dielectric constant stabilizes dissociated ions.[1]
Polar Aprotic DMSOHigh (>100 mg/mL) Strong solvation of the cation; standard solvent for biological assays.[1]
Polar Protic MethanolHigh (>30 mg/mL) Good hydrogen bonding capability; disrupts ionic lattice effectively.[1]
Polar Protic EthanolModerate (10-30 mg/mL) Reduced dielectric constant compared to MeOH increases ion pairing.[1]
Chlorinated DichloromethaneLow (<1 mg/mL) Insufficient polarity to overcome lattice energy, though soluble in MeOH/DCM mixtures.[1]
Non-Polar Hexane / Et₂OInsoluble Lack of dipole moment prevents solvation of the ionic salt.[1]
pH-Dependent Solubility (The "Free-Basing" Threshold)

The solubility of 1-(Pyrimidin-2-yl)cyclopropanamine is critically dependent on pH.[1]

  • pH < pKa (approx.[1] 7.5 - 8.5): The compound exists as the protonated cation (

    
    ).[1] Solubility is high.
    
  • pH > pKa: The equilibrium shifts toward the neutral free base.[1] The neutral molecule is significantly less soluble in water and may precipitate or "oil out."[1]

Diagram 1: pH-Dependent Speciation & Solubility Equilibrium

SolubilityEquilibriumcluster_0Aqueous PhaseSaltSolid HCl Salt(Crystalline Lattice)DissolvedSaltDissolved Ions(R-NH3+ + Cl-)Salt->DissolvedSalt  Solvation (H2O/DMSO)  DissolvedSalt->Salt  Precipitation (Common Ion Effect)  FreeBaseNeutral Free Base(Precipitate/Oil)DissolvedSalt->FreeBase  pH > pKa (Deprotonation)  FreeBase->DissolvedSalt  pH < pKa (Acidification)  

Caption: Equilibrium dynamics between the solid salt, dissolved ions, and precipitated free base, modulated by solvent polarity and pH.[1]

Part 3: Experimental Methodologies

For drug development, relying on "visual" solubility is insufficient.[1] The following protocols ensure rigorous data generation.

Protocol 3.1: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in specific media.[1]

  • Preparation: Weigh 10 mg of 1-(Pyrimidin-2-yl)cyclopropanamine HCl into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., PBS pH 7.4, FaSSIF, or Water).[1]

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

    • Checkpoint: If the solution becomes clear, add more solid until a visible suspension persists.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF syringe filter (pre-saturated).

  • Quantification: Dilute the supernatant 100x with Mobile Phase A and analyze via HPLC-UV (254 nm).

    • Calculation:

      
      [1]
      
Protocol 3.2: Kinetic Solubility (High-Throughput)

Objective: Rapid estimation for screening using DMSO stock solutions.

  • Stock: Prepare a 10 mM stock solution in DMSO.

  • Spike: Add 5 µL of stock to 195 µL of buffer (e.g., PBS) in a 96-well plate (Final DMSO = 2.5%).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via Nephelometry or UV-absorbance at 620 nm (non-absorbing region).[1]

    • Interpretation: Increased absorbance indicates precipitation (solubility limit exceeded).[1]

Diagram 2: Solubility Measurement Workflow

SolubilityWorkflowStartStart: Solid CompoundSolventSelectSelect Solvent System(Aq. Buffer / Organic)Start->SolventSelectSaturationSaturate & Equilibrate(24h, 25°C, Agitation)SolventSelect->SaturationSeparationPhase Separation(Filter 0.22µm or Centrifuge)Saturation->SeparationAnalysisQuantification (HPLC-UV)Separation->Analysis Supernatant DataSolubility Value (mg/mL)Analysis->Data

Caption: Step-by-step workflow for determining thermodynamic solubility using the shake-flask method.

Part 4: Handling, Stability & Implications

Hygroscopicity & Salt Disproportionation

Amine hydrochlorides are prone to hygroscopicity.[1] Absorption of atmospheric moisture can lead to:

  • Deliquescence: The solid dissolves in absorbed water.[1]

  • Hydrolysis/Disproportionation: In extreme humidity, the localized pH in the water layer may shift, potentially causing trace formation of the free base or degradation of the pyrimidine ring (though pyrimidines are generally robust).[1]

Recommendation: Store at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen). Desiccants are mandatory for long-term storage.[1]

Formulation Implications
  • Parenteral (Injectable): The high aqueous solubility of the HCl salt makes it suitable for aqueous formulations (Saline/D5W).[1] However, pH adjustment must be careful not to exceed pH ~7.0 to avoid precipitation.[1]

  • Oral (Solid Dosage): Due to hygroscopicity, wet granulation may be risky.[1] Dry granulation (roller compaction) or direct compression with moisture-protective excipients is recommended.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53407242, 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride.[1] Retrieved from [Link][1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (General reference for amine salt solubility mechanics).

  • Stahl, P. H., & Wermuth, C. G.[1][2] (Eds.).[1][2][3] (2011). Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Authoritative text on physicochemical properties of hydrochloride salts).

Spectroscopic and Chromatographic Analysis of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. It is the bedrock upon which all subsequent pharmacological and toxicological studies are built. This technical guide is dedicated to the analytical elucidation of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, a compound of significant interest to researchers in medicinal chemistry. The structural combination of a pyrimidine ring and a cyclopropylamine moiety suggests potential applications in the modulation of various biological targets.[1]

While the scientific literature provides a wealth of information on related pyrimidine and cyclopropylamine derivatives, a comprehensive, publicly available repository of spectroscopic and chromatographic data for this specific hydrochloride salt is notably absent. This guide, therefore, serves a dual purpose: to collate the foundational knowledge necessary for the analysis of such compounds and to provide a robust framework of protocols that will enable researchers to generate high-quality, reliable data in their own laboratories.

Our approach is grounded in the principles of scientific integrity and causality. We will not merely present methods but explain the rationale behind the selection of specific techniques and parameters. The protocols outlined herein are designed to be self-validating, ensuring that the data generated is both accurate and reproducible. This commitment to expertise and trustworthiness is essential for advancing the scientific understanding of this promising molecule.

Introduction to 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a small organic molecule featuring a pyrimidine ring linked to a cyclopropanamine group. The hydrochloride salt form is often utilized to improve the compound's solubility and stability for pharmaceutical applications. The inherent ring strain of the cyclopropane ring and the electronic properties of the pyrimidine nucleus make this a chemically interesting scaffold for medicinal chemists.[2]

Molecular Structure and Properties:

PropertyValueSource
CAS Number 1215107-61-1[3]
Molecular Formula C₇H₁₀ClN₃[3]
Molecular Weight 171.63 g/mol [3]
Appearance White solid (typical)[3]
Purity >97% (typical from commercial suppliers)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, ¹H and ¹³C NMR would provide critical information about the proton and carbon environments within the molecule.

Expected ¹H NMR Spectral Characteristics

The proton NMR spectrum of the hydrochloride salt is expected to show distinct signals for the pyrimidine ring protons, the cyclopropane ring protons, and the amine protons. The exact chemical shifts will be influenced by the solvent used and the protonation state of the amine and pyrimidine nitrogens. In a solvent like DMSO-d₆, the amine protons (as -NH₃⁺) would likely appear as a broad singlet. The pyrimidine protons will exhibit characteristic couplings, and the diastereotopic protons of the cyclopropane ring will show complex splitting patterns.

Experimental Protocol for ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can affect chemical shifts, especially for exchangeable protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (300-500 MHz Spectrometer):

    • ¹H NMR:

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

      • Use a relaxation delay of at least 1-2 seconds.

    • ¹³C NMR:

      • Use a proton-decoupled pulse sequence.

      • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).

      • A higher number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

      • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a polar compound like 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

Rationale for Method Development

The goal is to develop a stability-indicating method that can separate the main compound from any potential impurities or degradation products.[4] Key parameters to optimize include the column chemistry, mobile phase composition (including pH and organic modifier), and detection wavelength. Given the pyrimidine chromophore, UV detection is appropriate.

Experimental Protocol for RP-HPLC Method Development and Validation

Objective: To develop and validate a robust RP-HPLC method for the purity determination of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_validation Validation (ICH Guidelines) SamplePrep Sample Preparation (Dissolve in Mobile Phase) ColumnSelection Column Selection (e.g., C18, C8) SamplePrep->ColumnSelection StandardPrep Standard Preparation (Known Concentration) Linearity Linearity StandardPrep->Linearity MobilePhase Mobile Phase Optimization (Buffer pH, Organic Modifier %) ColumnSelection->MobilePhase Detection Wavelength Selection (Scan with DAD) MobilePhase->Detection FlowRate Flow Rate Adjustment (e.g., 1.0 mL/min) Detection->FlowRate Specificity Specificity FlowRate->Specificity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to scout for impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan with DAD to determine the optimal wavelength (likely around 240-260 nm for the pyrimidine ring).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride in the mobile phase or a suitable solvent (e.g., water:acetonitrile 50:50) at a concentration of approximately 1 mg/mL.

    • Prepare working solutions by diluting the stock solution.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference at the retention time of the analyte.

    • Linearity: Prepare a series of solutions of known concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be >0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at different concentration levels (e.g., 80%, 100%, 120%).

    • Precision:

      • Repeatability (Intra-day precision): Inject the same sample multiple times on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.

      • The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for the identification of impurities and degradation products, as well as for quantitative analysis at low concentrations.

Rationale for LC-MS Analysis

For 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, LC-MS can confirm the molecular weight of the parent compound and provide structural information through fragmentation analysis (MS/MS). This is particularly useful for identifying unknown impurities.

Experimental Protocol for LC-MS Analysis

Objective: To confirm the molecular weight of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride and to identify potential impurities by their mass-to-charge ratio and fragmentation patterns.

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis LC_Method Optimized HPLC Method Ionization Ionization Source Selection (e.g., ESI) LC_Method->Ionization FullScan Full Scan MS (Confirm Molecular Weight) Ionization->FullScan MSMS MS/MS Fragmentation (Structural Elucidation) FullScan->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition PeakIntegration Peak Integration & Mass Extraction DataAcquisition->PeakIntegration FragmentAnalysis Fragmentation Pattern Analysis PeakIntegration->FragmentAnalysis ImpurityID Impurity Identification FragmentAnalysis->ImpurityID

Caption: General workflow for LC-MS analysis.

Methodology:

  • Instrumentation:

    • An LC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Use the previously developed HPLC method. It is often necessary to replace non-volatile buffers (like phosphate) with volatile buffers (e.g., ammonium formate or ammonium acetate) for MS compatibility.

  • MS Parameters:

    • Ionization Mode: ESI positive mode is expected to be optimal due to the basic nitrogen atoms in the molecule, which are readily protonated.

    • Full Scan Analysis: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500). The protonated molecule [M+H]⁺ is expected at m/z 136.08 (for the free base).

    • MS/MS Analysis: For structural confirmation and impurity identification, perform fragmentation of the parent ion.

      • Select the precursor ion (m/z 136.08) in the first mass analyzer.

      • Induce fragmentation using collision-induced dissociation (CID).

      • Analyze the resulting fragment ions in the second mass analyzer. The fragmentation pattern will be characteristic of the molecule's structure.[5]

  • Data Analysis:

    • Extract the mass of the main peak from the full scan data to confirm the molecular weight.

    • Analyze the MS/MS spectrum to propose fragmentation pathways. Key fragments would likely arise from the cleavage of the cyclopropane ring and the pyrimidine ring.

    • For any detected impurities, use the accurate mass measurement (from a high-resolution MS) to propose elemental compositions and the MS/MS data to elucidate their structures.

Summary and Conclusion

The analytical characterization of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride requires a multi-technique approach. NMR spectroscopy is essential for the definitive structural elucidation of the bulk material. A validated RP-HPLC method is necessary for routine purity assessment and quality control. LC-MS provides invaluable information for molecular weight confirmation and the identification of trace-level impurities.

While specific, published spectroscopic data for this compound is scarce, the protocols and methodologies detailed in this guide provide a comprehensive and scientifically sound framework for researchers to generate this critical data. By following these guidelines, scientists in the field of drug development can ensure the quality and integrity of their work with this and similar molecules, ultimately contributing to the advancement of medicinal chemistry.

References

Please note that due to the limited availability of specific data for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, the references provided are for analogous compounds and general methodologies.

  • International Journal of Pharmaceutical and Analytical Research. Development and validation of stability-indicating method for the estimation of pyrimethamine in tablet dosage form. [Link]

  • Chemical Science International Journal. Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. [Link]

  • ResearchGate. LC-MS/MS Fragmentation pattern of (a) Impurity-I and (b) Impurity-II. [Link]

  • DergiPark. Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations. [Link]

  • Journal of Pharmaceutical Negative Results. Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]

  • Chemical Methodologies. Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in. [Link]

  • PubChem. N-(pyrimidin-5-ylmethyl)cyclopropanamine. [Link]

  • bioRxiv. A systematic analysis of in-source fragments in LC-MS metabolomics. [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • National Institutes of Health. Cyclopropanamine Compounds and Use Thereof. [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Free University of Bozen-Bolzano. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. [Link]

  • National Institutes of Health. Cyclopropylamine. [Link]

  • PubChem. 1-(Pyrimidin-2-yl)cyclopropan-1-amine. [Link]

  • Building Block Pharma. CAS 1246740-94-2 1-(Pyrimidin-4-yl)cyclopropan-1-amine hydrochloride. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

Physicochemical characteristics of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Introduction

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a heterocyclic compound featuring a pyrimidine ring linked to a cyclopropylamine moiety. Such structures are of significant interest to researchers and drug development professionals due to the prevalence of pyrimidine scaffolds in a wide range of biologically active molecules.[1] The hydrochloride salt form is often utilized to improve properties such as solubility and stability.[2][3]

A comprehensive understanding of the physicochemical characteristics of an active pharmaceutical ingredient (API) is a non-negotiable cornerstone of successful drug development. These properties govern everything from formulation and manufacturing to bioavailability, safety, and stability.[] This guide provides a framework for the systematic characterization of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, detailing not just the essential parameters to be measured but also the causality behind the experimental choices and the detailed protocols required to generate robust, reliable data.

Molecular Identity and Structure

A precise confirmation of the molecule's identity is the foundational step for all subsequent characterization.

PropertyValueSource
IUPAC Name 1-(pyrimidin-2-yl)cyclopropan-1-amine;hydrochloride[5]
CAS Number 1215107-61-1[5][6][7]
Molecular Formula C₇H₁₀ClN₃[5][6][7]
Molecular Weight 171.63 g/mol [5][6][7]
Appearance White Solid[6]
Purity ≥97% (Typical)[6]
Storage 0-8 °C[6]

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// Nodes for the atoms N1 [label="N"]; C2 [label=""]; N3 [label="N"]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C_alpha [label="C"]; C_beta1 [label="CH₂"]; C_beta2 [label="CH₂"]; N_amine [label="NH₃⁺", fontcolor="#EA4335"]; Cl_ion [label="Cl⁻", fontcolor="#34A853"];

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// Positions N1 [pos="0,0!"]; C2 [pos="-1,0.8!"]; N3 [pos="-1,-0.8!"]; C4 [pos="0,-1.5!"]; C5 [pos="1,-0.8!"]; C6 [pos="1,0.8!"]; C_alpha [pos="-2.2,1.2!"]; C_beta1 [pos="-3.2,0.5!"]; C_beta2 [pos="-3.2,1.9!"]; N_amine [pos="-2.2,2.4!"]; Cl_ion [pos="-4.5,2.4!"];

// Edges for the pyrimidine ring C6 -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- N3 [label=""]; N3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C2 -- C_alpha [label=""];

// Edges for the cyclopropane ring C_alpha -- C_beta1 [label=""]; C_alpha -- C_beta2 [label=""]; C_beta1 -- C_beta2 [label=""];

// Edge for the amine group C_alpha -- N_amine [label=""];

// Double bonds in pyrimidine ring edge [style=bold]; N1=C6; C2=N3; C4=C5; }

Caption: Structure of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride.

Solubility Profile

Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability.[8][9] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into circulation. Low solubility is a primary reason for the failure of promising drug candidates.[9] The hydrochloride salt form is chosen specifically to enhance aqueous solubility compared to the free base. Characterizing solubility across a physiologically relevant pH range (1.0 - 7.5) is therefore essential.[9]

Recommended Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[10] It measures the concentration of a compound in a saturated solution under equilibrium conditions.

Methodology:

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Sample Preparation: Add an excess amount of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride to vials containing a known volume of each buffer and other relevant solvents (e.g., water, ethanol, DMSO). The presence of solid material must be visible to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the solid particles, typically by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in mg/mL or µg/mL.

Data Presentation: Solubility Data

Solvent/Buffer SystempHTemperature (°C)Solubility (mg/mL)
Deionized Water25
0.1 N HCl1.237
Acetate Buffer4.537
Phosphate Buffer6.837
Ethanol25
Dimethyl Sulfoxide (DMSO)25

Thermal Properties and Solid-State Form

Expertise & Experience: The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity and thermal stability. For hydrochloride salts, the melting point is typically higher than that of the free base, which can be an indicator of enhanced thermodynamic stability.[11] Furthermore, many APIs can exist in multiple crystalline forms, a phenomenon known as polymorphism.[12][13] Different polymorphs can have different solubilities, stabilities, and manufacturing properties, making polymorph screening a critical step in drug development to ensure batch-to-batch consistency and therapeutic efficacy.[13][14]

Recommended Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise melting point (onset temperature) and the enthalpy of fusion.[15]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. A typical temperature range would be from ambient to a temperature well above the expected melting point (e.g., 25°C to 300°C).

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion. A sharp endotherm is indicative of a pure, crystalline substance.[11]

Trustworthiness: A comprehensive polymorph screen should also be conducted. This involves recrystallizing the compound from a wide variety of solvents under different conditions (e.g., fast and slow evaporation, cooling crystallization) and analyzing the resulting solids by techniques like X-Ray Powder Diffraction (XRPD) and DSC to identify any different crystalline forms.[16]

Data Presentation: Thermal Analysis Data

ParameterResult
Melting Point (DSC Onset)
Enthalpy of Fusion (ΔHf)
Notes e.g., Sharp endotherm, decomposition observed, etc.

Ionization Constant (pKa)

Expertise & Experience: The pKa value is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For an amine hydrochloride, the pKa refers to the dissociation of the protonated amine (BH⁺). This parameter is crucial as it dictates the charge state of the molecule at different physiological pH values, which directly impacts its solubility, membrane permeability, and receptor binding.[17] Accurate pKa determination is essential for building predictive absorption, distribution, metabolism, and excretion (ADME) models.

Recommended Protocol: pKa Determination by Potentiometric Titration

This is a highly accurate and reliable method for determining pKa values.[18] It involves monitoring the pH of a solution as a titrant is added incrementally.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve known mass of compound in water/co-solvent calibrate_ph Calibrate pH meter with standard buffers titrate Titrate with standardized NaOH solution calibrate_ph->titrate record Record pH after each increment of titrant titrate->record plot_curve Plot pH vs. Volume of titrant added record->plot_curve find_ep Determine equivalence point (1st derivative peak) plot_curve->find_ep calc_pka pKa = pH at 1/2 equivalence volume find_ep->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in deionized water. A co-solvent like methanol or ethanol may be used if aqueous solubility is limited.[17]

  • Instrument Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir continuously.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator or a calibrated burette.

  • Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve (often determined from the peak of the first derivative). The pKa is the pH value at the half-equivalence point.

Structural and Identity Confirmation

Expertise & Experience: Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides orthogonal data to verify the identity and purity of the compound.[1][19]

Recommended Protocols for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules.[19] For 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, one would expect characteristic signals for the pyrimidine ring protons, the cyclopropane methylene protons, and potentially a broad signal for the ammonium protons. The ¹³C NMR would show distinct signals for each carbon atom in the molecule.

    • Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer. Two-dimensional techniques like COSY and HSQC can be used to confirm proton-proton and proton-carbon connectivities.

  • Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[20][21] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, which is invaluable for structural confirmation and impurity identification.[22]

    • Protocol: Prepare a dilute solution of the sample and introduce it into the mass spectrometer, typically via an electrospray ionization (ESI) source coupled to an HPLC system. For this compound, analysis in positive ion mode should show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 136.1.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For an amine hydrochloride salt, a key characteristic is the presence of a broad, strong absorption band typically in the 3200-2800 cm⁻¹ region, which corresponds to the N-H stretching vibrations of the ammonium group (NH₃⁺).[23]

Hygroscopicity

Expertise & Experience: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[24][25] Moisture uptake can have significant negative consequences, including chemical degradation (e.g., hydrolysis), changes in crystal form, and altered dissolution rates.[][26] Classifying the hygroscopicity of an API is essential for defining appropriate handling, packaging, and storage conditions.

Recommended Protocol: Hygroscopicity Assessment by Gravimetric Sorption Analysis (GSA)

GSA, often performed using a Dynamic Vapor Sorption (DVS) instrument, is the state-of-the-art method for assessing hygroscopicity. It measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[27]

Methodology:

  • Sample Preparation: Place a small amount of the sample (5-10 mg) onto the microbalance of the GSA instrument.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry reference mass.

  • Sorption/Desorption Isotherm: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH) and then decrease it back to 0% RH. At each step, the instrument waits until the sample mass equilibrates before moving to the next RH level.

  • Data Analysis: Plot the change in mass (%) versus the RH. The resulting isotherm reveals the extent and reversibility of water uptake. The data can be used to classify the material according to pharmacopeial standards (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, very hygroscopic).[]

Data Presentation: Hygroscopicity Classification

% Relative Humidity% Weight GainClassification
80% RH @ 25°C

Chemical Stability

Expertise & Experience: Stability testing is a regulatory requirement and a critical component of drug development. It provides evidence on how the quality of the API varies over time under the influence of environmental factors like temperature, humidity, and light.[28] These studies are essential for determining the re-test period and recommended storage conditions for the drug substance. The International Council for Harmonisation (ICH) provides comprehensive guidelines (specifically Q1A) for conducting these studies.[29][30][31]

Recommended Protocol: Forced Degradation and Accelerated Stability Studies
  • Forced Degradation (Stress Testing): The purpose of stress testing is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.

    • Protocol: Expose the compound to harsh conditions beyond those used in accelerated stability testing. This includes:

      • Acid/Base Hydrolysis: Reflux in HCl and NaOH solutions.

      • Oxidation: Treat with hydrogen peroxide.

      • Thermal Stress: Heat the solid material at an elevated temperature (e.g., 60°C).

      • Photostability: Expose to light according to ICH Q1B guidelines.

    • Analyze all stressed samples by a validated stability-indicating HPLC method to separate and identify any degradation products, often using LC-MS for structural elucidation.[22]

  • Accelerated Stability Study: This study is designed to increase the rate of chemical degradation to predict the long-term stability profile.

    • Protocol (as per ICH Q1A):

      • Store samples of the compound in controlled environment chambers at 40°C ± 2°C / 75% RH ± 5% RH .[29]

      • Pull samples at specified time points (e.g., 0, 3, and 6 months).[29]

      • Test the samples for key attributes such as appearance, assay (purity), and degradation products using a validated stability-indicating method.

Trustworthiness: All stability studies must be conducted using a validated, stability-indicating analytical method (typically HPLC) that can accurately separate the parent compound from all potential degradation products and impurities.

References

  • Advancing Approaches in Detecting Polymorphism. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • DSC curves of IIIM-290 and its salt forms. (n.d.). ResearchGate. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. Retrieved from [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). Unchained Labs. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

  • Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. Retrieved from [Link]

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PMC. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). Pharmaceutical Outsourcing. Retrieved from [Link]

  • Thermodynamic Properties of Molten Salts Measured by DSC. (n.d.). INIS-IAEA. Retrieved from [Link]

  • Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2006). Semantic Scholar. Retrieved from [Link]

  • Mass spectrometry for small molecule pharmaceutical product development: a review. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. Retrieved from [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved from [Link]

  • Polymorphic Screening. (n.d.). Dalton Pharma Services. Retrieved from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Small molecule analysis using MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. Retrieved from [Link]

  • DSC for Determining the Ideal Solubility? Tell Me How!. (2023). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. Retrieved from [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA. Retrieved from [Link]

  • Hygroscopicity Evaluation. (n.d.). Technology Networks. Retrieved from [Link]

  • Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrometry in small molecule drug development. (n.d.). ResearchGate. Retrieved from [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 1-(pyrimidin-2-yl)cyclopropanamine hydrochloride. (n.d.). Naarini Molbio Pharma. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved from [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. (n.d.). European Pharmaceutical Review. Retrieved from [Link]

  • Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (n.d.). ACS Publications. Retrieved from [Link]

  • Polymorphism in Pharmaceutical Solids. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

Sources

In silico modeling of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride interactions

[1][2]

Content Type: Technical Whitepaper Subject: Computational Modeling & Fragment-Based Drug Discovery (FBDD) Target: 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride (CAS: 1159878-06-4)[1][2]

Executive Summary

1-(Pyrimidin-2-yl)cyclopropanamine is a high-value pharmacophore scaffold that bridges two distinct chemical spaces: the pyrimidine hinge-binding motif prevalent in kinase inhibitors and the cyclopropylamine warhead critical for mechanism-based inhibition of amine oxidases (e.g., LSD1/KDM1A).[1][2]

This guide details the in silico interrogation of this specific hydrochloride salt. Unlike standard ligand docking, this molecule requires a bifurcated modeling strategy: one pathway treating it as a non-covalent competitive inhibitor (kinase focus) and another modeling the potential for covalent ring-opening reactions (epigenetic focus).[2]

Phase 1: Structural Preparation & Physicochemical Causality[1][2]

The starting material is a hydrochloride salt. In computational environments, the counterion (

2
Desalting and Protonation Logic

The presence of the hydrochloride indicates the amine is protonated (

2
  • pKa Prediction: The cyclopropylamine nitrogen typically exhibits a pKa

    
     8.5–9.0. At physiological pH (7.4), the molecule exists predominantly as a cationic species.[2]
    
  • Modeling Consequence: You must model the cationic form for electrostatic mapping (interaction with Asp/Glu residues) but also generate the neutral form if modeling deep hydrophobic pockets where deprotonation might be energetically forced.[2]

Conformational Analysis (The "Rigidification" Effect)

The cyclopropane ring is not merely a linker; it is a conformational lock.[2]

  • Entropy Penalty Reduction: Unlike an ethyl linker, the cyclopropane restricts the rotation of the amine relative to the pyrimidine ring.[2] This pre-organization reduces the entropic penalty (

    
    ) upon protein binding.[2]
    
  • Protocol: Perform a torsional scan around the

    
     bond.[1][2] You will likely observe two minimum energy wells corresponding to the "bisected" conformations, which should be used as starting coordinates for docking.[2]
    

Table 1: Physicochemical Profile for Modeling

PropertyValue (Predicted)Modeling Implication
H-Bond Donors 3 (

) or 2 (

)
Critical for salt-bridge formation with Asp/Glu.[1][2]
H-Bond Acceptors 2 (Pyrimidine N)Key for "Hinge Binding" in kinases.[1][2]
Rotatable Bonds 1Low flexibility = High docking convergence.[1]
LogP ~0.4 (Neutral)Fragment-like polarity; suitable for growing vectors.[1][2]
Electronic State Cationic (+1) at pH 7.4Requires PME electrostatics in MD simulations.[1][2]

Phase 2: Pharmacophore Mapping & Target Selection[1][2]

Before docking, we define the "interaction fingerprint" of the molecule.[2] This scaffold offers a dual-modality pharmacophore.[1][2]

Modality A: The Kinase Hinge Binder

The 2-substituted pyrimidine ring is a classic bioisostere for the adenine ring of ATP.[1][2]

  • Mechanism: The pyrimidine nitrogens act as H-bond acceptors, while the exocyclic amine (if positioned correctly) or adjacent C-H bonds interact with the kinase hinge region (e.g., residues like Met, Glu, or Leu in the ATP binding pocket).[2]

  • Target Class: Tyrosine Kinases (e.g., JAK, SRC).[2]

Modality B: The Amine Oxidase Warhead

The cyclopropylamine moiety is a "suicide substrate" motif.

  • Mechanism: Single-Electron Transfer (SET) from the amine nitrogen to the FAD cofactor of enzymes like LSD1 (KDM1A) leads to cyclopropane ring opening and covalent adduct formation.[1][2]

  • Target Class: Epigenetic Erasers (LSD1/KDM1A, MAO-A/B).[1][2]

Phase 3: Bifurcated Docking Protocols

Do not use a generic docking workflow. The protocol must adapt to the intended binding mechanism.

Protocol A: Non-Covalent Docking (Kinase Focus)

Use this workflow to model the molecule as a reversible inhibitor.[2]

  • Grid Generation: Center the grid box on the ATP-binding hinge region of the target kinase (e.g., JAK2, PDB: 3FUP).[2]

  • Constraint Setup: Set a positional constraint (hydrogen bond) on the hinge backbone NH residue to the pyrimidine nitrogen. This forces the "active" pose.

  • Sampling: Use a rigid-ligand/flexible-receptor approach.[1][2] Because the ligand is small and rigid, allow side-chain flexibility (Rotamers) for residues within 5Å to assess induced fit.[2]

  • Scoring: Prioritize poses that bury the hydrophobic cyclopropane ring into the "selectivity pocket" often found behind the ATP gatekeeper residue.

Protocol B: Covalent Docking (LSD1 Focus)

Use this workflow to model mechanism-based inactivation.

  • Reaction Definition: Standard docking cannot model bond formation.[2] You must define a "Link Atom" pair.[2]

    • Ligand Atom: C1 or C2 of the cyclopropane ring (post-ring opening).[2]

    • Receptor Atom: C4a or N5 of the FAD cofactor (common adduct sites).[2]

  • Covalent Warhead Setup: In software like Schrödinger (CovDock) or MOE, define the reaction: Cyclopropylamine -> Ring Open -> Covalent Bond.[1][2]

  • Validation: The protocol is valid only if the resulting pose maintains the salt bridge between the ligand amine and the conserved Aspartate residue (e.g., Asp555 in LSD1) after the covalent bond is modeled.[2]

Phase 4: Molecular Dynamics (MD) Stability

Docking provides a static snapshot.[2] MD simulations are required to verify the stability of the ionic interaction (Salt Bridge) in a solvated environment.[2]

System Setup
  • Force Field: CHARMM36m or OPLS4 (optimized for small molecule salts).[2]

  • Solvation: TIP3P water model, cubic box with 10Å padding.

  • Ionization: Neutralize system with

    
     or 
    
    
    ions to 0.15 M physiological strength.[1][2]
Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes from docking.

  • Equilibration:

    • NVT ensemble (100 ps) to stabilize temperature (300 K).[2]

    • NPT ensemble (100 ps) to stabilize pressure (1 atm).[2]

  • Production Run: 50–100 ns.

    • Why this length? For a fragment this small, instability usually manifests within the first 10 ns.[2]

  • Analysis Metric (RMSD): Monitor the distance between the Pyrimidine-N and the Hinge-NH.[1][2] If distance > 3.5Å for >20% of the simulation, the binding mode is unstable.[2]

Visualizing the Workflow

The following diagram illustrates the decision matrix for modeling this specific scaffold, distinguishing between the salt processing and the dual-target docking pathways.

GStartInput: 1-(Pyrimidin-2-yl)cyclopropanamine HClPrepPreparation Phase:1. Desalt (Remove HCl)2. Protonate Amine (pH 7.4)Start->PrepConfConformational Scan:Cyclopropane-Pyrimidine BondPrep->ConfDecisionSelect Target ModalityConf->DecisionPathAPath A: Non-Covalent(Kinase Hinge Binder)Decision->PathAReversible BindingPathBPath B: Covalent(LSD1/MAO Mechanism)Decision->PathBIrreversible BindingDockADocking: H-Bond Constrainton Pyrimidine NPathA->DockADockBCovalent Docking:Define Ring-Opening ReactionPathB->DockBMDMD Simulation (50ns)Check Salt Bridge StabilityDockA->MDDockB->MDOutputOutput: Binding Free Energy& ADMET ProfileMD->Output

Caption: Workflow for in silico profiling of the 1-(Pyrimidin-2-yl)cyclopropanamine scaffold, differentiating between reversible (kinase) and covalent (LSD1) modeling pathways.

References

  • Hitchin, J. R., et al. (2013).[2] "Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments." MedChemComm. Link

  • Mimasu, S., et al. (2010).[2] "Structure-based design of a novel series of LSD1 inhibitors." Biochemistry. Link[1][2]

  • Lynch, S. M., et al. (2012).[2] "Cyclopropylamine-based inhibitors of LSD1: mechanism of action and binding mode." Journal of Medicinal Chemistry. Link[1][2]

  • Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: advances and applications." Nature Reviews Drug Discovery.[2] Link[1][2]

  • Schrödinger, LLC. "Covalent Docking (CovDock) User Manual."[2] Schrödinger Documentation. Link

1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride: A Privileged Motif for Conformational Locking and Physicochemical Tuning

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride (CAS: 1215107-61-1) has emerged as a high-value building block.[1] It represents the strategic convergence of two "privileged" structural motifs: the electron-deficient pyrimidine ring and the conformationally restricted cyclopropane linker.[2]

This guide analyzes the utility of this scaffold not merely as a passive structural spacer, but as a functional tool to modulate pKa , enhance metabolic stability , and rigidly define pharmacophore vectors .[3] It is widely employed in the synthesis of kinase inhibitors, GPCR modulators (e.g., CXCR7), and antiviral agents.[3]

Chemical Profile & Structural Logic[2][4][5]

Core Identity[3][4]
  • IUPAC Name: 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride[1][4]

  • Free Base CAS: 1159878-06-4[1]

  • HCl Salt CAS: 1215107-61-1[1][4]

  • Molecular Formula: C₇H₉N₃[1][2][3] · HCl

  • Molecular Weight: 171.63 g/mol (salt)[1][2][3][4]

The "Gem-Disubstituted" Advantage

The defining feature of this molecule is the gem-disubstitution at the cyclopropane carbon.[2] This structure introduces specific medicinal chemistry advantages:

  • Conformational Locking: Unlike an acyclic ethyl or propyl linker, the cyclopropane ring restricts the rotation of the amine and the pyrimidine ring. This reduces the entropic penalty of binding to a protein target.

  • Metabolic Blockade: The lack of hydrogen atoms at the ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -carbon (the quaternary carbon) completely blocks cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for primary amines.
    
  • pKa Modulation: The pyrimidine ring is electron-withdrawing.[1] When attached directly to the amine-bearing carbon, it inductively lowers the pKa of the primary amine (typically from ~10.5 for aliphatic amines to ~7.5–8.5). This increases the fraction of neutral molecules at physiological pH, thereby improving membrane permeability and oral bioavailability.[2][3]

Gcluster_0Structural AdvantagesStructure1-(Pyrimidin-2-yl)cyclopropanamineMetabolismBlocks α-Oxidation(Metabolic Stability)Structure->MetabolismQuaternary CpKaLowers Amine pKa(Permeability)Structure->pKaEWG PyrimidineConformationRigid Vector(Entropic Benefit)Structure->ConformationCyclopropane Ring

Figure 1: Structural Activity Relationship (SAR) logic of the scaffold.[1][3]

Synthetic Utility: The Kulinkovich-Szymoniak Reaction[1][8]

While simple aminations are possible, the industrial standard for synthesizing 1-substituted cyclopropylamines, particularly with heteroaryl groups, is the Kulinkovich-Szymoniak reaction .[3] This titanium-mediated transformation converts nitriles directly into primary cyclopropylamines.[1]

Mechanism Overview

The reaction utilizes a Grignard reagent (EtMgBr) acting as a 1,2-dicarbanion equivalent in the presence of a Titanium(IV) catalyst.[3] The nitrile group of 2-cyanopyrimidine is captured by a titanacyclopropane intermediate, which rearranges to form the cyclopropylamine.

Experimental Protocol (Bench Scale)

Note: This protocol is adapted for high-purity synthesis of the free base, followed by salt formation.[3]

Reagents:

  • Pyrimidine-2-carbonitrile (1.0 equiv)[1]

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.1 equiv)[1][2][3]

  • Ethylmagnesium bromide (EtMgBr) (2.2 equiv, 3.0 M in Et₂O)[1][2][3]

  • Boron trifluoride etherate (BF₃[1][3]·Et₂O) (2.0 equiv)[1][3]

  • Solvent: Dry THF/Ether[1]

Step-by-Step Methodology:

  • Titanium Complex Formation: In a flame-dried flask under Argon, dissolve Pyrimidine-2-carbonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol) in dry THF (50 mL). Cool to -78°C.[1][2]

  • Grignard Addition: Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane species.[2]

  • Warming: Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

  • Lewis Acid Activation: Cool back to 0°C. Add BF₃·Et₂O (20 mmol) dropwise.[1][3] This step facilitates the ring closure and demetallation. Stir for 1 hour at RT.

  • Quench: Quench carefully with 10% aqueous NaOH. Dilute with ethyl acetate.[1][2]

  • Workup: Filter the resulting slurry through a Celite pad to remove Titanium salts.[1] Extract the filtrate with Ethyl Acetate (3x).[1][3] Dry organics over Na₂SO₄ and concentrate.

  • Salt Formation: Dissolve the crude oil in minimal ethanol. Add 4M HCl in dioxane (1.5 equiv) dropwise. The hydrochloride salt precipitates as a white solid. Filter and wash with cold ether.[1]

SynthesisStartPyrimidine-2-carbonitrileStep11. Ti(OiPr)4, EtMgBr(Titanacyclopropane formation)Start->Step1InterAzatitanacyclopenteneIntermediateStep1->InterStep22. BF3·Et2O(Ring Closure)Inter->Step2Product1-(Pyrimidin-2-yl)cyclopropanamineStep2->Product

Figure 2: The Kulinkovich-Szymoniak pathway for converting nitriles to cyclopropylamines.[1]

Role in Drug Discovery: Case Studies

Case Study: CXCR7 Modulators

The chemokine receptor CXCR7 is a critical target in oncology and immunology. A patent by Actelion Pharmaceuticals (WO2018019929A1) highlights the use of 1-(pyrimidin-2-yl)cyclopropanamine as a key building block.[1]

  • The Challenge: Developing orally available modulators of CXCR7 typically requires a basic amine for receptor interaction, but high basicity often leads to poor permeability (low LogD) and rapid clearance.[2][3]

  • The Solution: Incorporating the 1-(pyrimidin-2-yl)cyclopropyl moiety.[1]

    • The pyrimidine lowers the basicity of the adjacent amine.[2]

    • The cyclopropane locks the amine vector relative to the aromatic system, optimizing the fit within the GPCR transmembrane pocket.[2]

    • Result: High potency CXCR7 antagonism with improved pharmacokinetic profiles compared to flexible ethyl-amine analogues.[1][2]

Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as an ideal "advanced fragment."[1][2][3]

  • Molecular Weight: ~135 Da (Free base).[1][2][3]

  • Ligand Efficiency (LE): High.[1][3] It provides two distinct binding elements (H-bond acceptor pyrimidine + H-bond donor amine) in a rigid, low-MW package.[1]

  • Growth Vectors: The amine provides a clear vector for amide coupling or reductive amination to grow the molecule into the deep binding pockets of kinases (e.g., hinge binding) or proteases.[2][3]

Quantitative Data Summary

PropertyValue / DescriptionImpact on Drug Design
pKa (Amine) ~7.8 - 8.2 (Est.)[1]Improved membrane permeability compared to alkyl amines (pKa ~10.5).[1][3]
LogP ~0.42Low lipophilicity, ideal for lowering the LogP of greasy drug candidates.[1]
TPSA 51.8 ŲGood polar surface area for oral bioavailability (Rule of 5 compliant).[1][3]
Metabolic Stability HighQuaternary ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-carbon prevents oxidative dealkylation.[1]
H-Bond Donors 1 (Primary Amine)Key interaction point for Asp/Glu residues in active sites.[1]
H-Bond Acceptors 3 (2 Pyrimidine N + Amine N)Interactions with backbone NH groups (e.g., Kinase hinge region).[1][3]

Safety and Handling

  • Hazard Classification: The hydrochloride salt is an irritant (Skin Irrit. 2, Eye Irrit.[2][3] 2A).

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air); the HCl salt is stable for years if kept dry.[2]

References

  • Bertus, P., & Szymoniak, J. (2001).[3] New and easy route to primary cyclopropylamines from nitriles.[1][5] Chemical Communications, (18), 1792-1793.[1][2][3] Link

  • Actelion Pharmaceuticals Ltd. (2018).[1][3] Piperidine CXCR7 receptor modulators. WO2018019929A1.[1] World Intellectual Property Organization.[1][2] Link

  • Gagnon, A., et al. (2025).[1][3] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Therapeutic Patents. Link (Note: Generalized reference for cyclopropyl scaffold utility).[1][3]

  • PubChem. (n.d.).[1][3] 1-(Pyrimidin-2-yl)cyclopropan-1-amine.[1][4] National Library of Medicine.[1] Link[1][2][3]

Methodological & Application

Synthesis of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Executive Summary

This guide details the optimized synthesis of 1-(pyrimidin-2-yl)cyclopropanamine hydrochloride , a critical pharmacophore in medicinal chemistry. The 1,1-disubstituted cyclopropane motif acts as a conformational restrictor, often enhancing the metabolic stability and potency of kinase inhibitors and GPCR ligands.

The protocol utilizes a robust "Nitrile Alkylation


 Controlled Hydrolysis 

Hofmann Rearrangement"
pathway. This route is selected for its scalability and the commercial availability of starting materials, avoiding the use of unstable organometallic intermediates often required in alternative cross-coupling strategies.

Retrosynthetic Analysis

The strategic disconnection relies on the Hofmann Rearrangement to install the primary amine on the sterically congested quaternary carbon. The cyclopropane ring is constructed early via double alkylation of the benzylic-type nitrile.

Retrosynthesis Target 1-(Pyrimidin-2-yl) cyclopropanamine HCl Amine_Free Free Amine Target->Amine_Free HCl/Dioxane Isocyanate Isocyanate Intermediate Amine_Free->Isocyanate Hydrolysis (-CO2) Amide 1-(Pyrimidin-2-yl) cyclopropanecarboxamide Isocyanate->Amide Hofmann (NaOCl/NaOH) Nitrile 1-(Pyrimidin-2-yl) cyclopropanecarbonitrile Amide->Nitrile H2O2/K2CO3 Start 2-(Pyrimidin-2-yl) acetonitrile Nitrile->Start Alkylation Reagent 1-Bromo-2-chloroethane + Base Nitrile->Reagent

Figure 1: Retrosynthetic strategy focusing on the construction of the quaternary center followed by nitrogen installation.

Detailed Experimental Protocol

Phase 1: Cyclopropanation (Synthesis of the Nitrile)

Objective: Construct the cyclopropane ring via double alkylation. Mechanism: Nucleophilic substitution (


) using the stabilized carbanion of the nitrile.
  • Reagents:

    • 2-(Pyrimidin-2-yl)acetonitrile (1.0 equiv)

    • 1-Bromo-2-chloroethane (1.2 equiv)

    • Sodium Hydride (NaH, 60% dispersion in oil) (2.5 equiv)

    • Solvent: DMF (Anhydrous) or DMSO

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Deprotonation: Suspend NaH (2.5 equiv) in anhydrous DMF at 0°C. Add a solution of 2-(pyrimidin-2-yl)acetonitrile (1.0 equiv) in DMF dropwise over 30 minutes. The solution will turn dark (formation of the carbanion).

  • Alkylation: Stir for 30 minutes at 0°C. Add 1-bromo-2-chloroethane (1.2 equiv) dropwise.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Heat to 60°C for 4 hours to ensure complete cyclization.

  • Workup: Quench carefully with saturated

    
     (aq) at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield 1-(pyrimidin-2-yl)cyclopropanecarbonitrile .

Critical Note: The use of 1-bromo-2-chloroethane is preferred over 1,2-dibromoethane to minimize polymerization side products.

Phase 2: Controlled Hydrolysis (Nitrile to Amide)

Objective: Convert the nitrile to the primary amide without hydrolyzing to the acid. Reagents:


 (30%), 

, DMSO.

Protocol:

  • Dissolve the nitrile (from Phase 1) in DMSO.

  • Add

    
     (0.5 equiv).
    
  • Add

    
     (30% aq, 5.0 equiv) dropwise at 0°C (Exothermic reaction!).
    
  • Stir at RT for 2–4 hours. Monitor by TLC or LCMS for disappearance of nitrile.

  • Workup: Dilute with water. The product often precipitates. Filter the solid.[1][2] If no precipitate, extract with DCM.

  • Product: 1-(pyrimidin-2-yl)cyclopropanecarboxamide .

Phase 3: Hofmann Rearrangement (Amide to Amine)

Objective: Truncate the carbon chain and install the amine. Reagents: Sodium Hypochlorite (NaOCl, commercial bleach), NaOH.

Protocol:

  • Dissolve the amide in water/MeOH (1:1).

  • Add NaOH (2.0 equiv) and cool to 0°C.

  • Add NaOCl solution (1.1 equiv) dropwise.

  • Rearrangement: Stir at 0°C for 1 hour, then heat to 70°C for 1 hour.

    • Mechanistic Insight: The heating step drives the migration of the alkyl group to the nitrogen, forming the isocyanate, which immediately hydrolyzes to the amine.

  • Extraction: Cool to RT. Extract the free amine with DCM (3x).

  • Drying: Dry organic layer over

    
     and concentrate carefully (the free amine may be volatile).
    
Phase 4: Salt Formation

Objective: Stabilize the amine as the hydrochloride salt.

Protocol:

  • Dissolve the crude amine in minimal diethyl ether or dioxane.

  • Add 4M HCl in dioxane (1.5 equiv) dropwise at 0°C.

  • A white precipitate will form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

  • Final Product: 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride .

Analytical Data Summary

MetricSpecificationNotes
Appearance White to off-white solidHygroscopic salt

NMR (DMSO-

)

8.8 (d, 2H, Pyr), 7.4 (t, 1H, Pyr), 9.0 (br s, 3H,

), 1.4-1.6 (m, 4H, Cyclopropyl)
Characteristic pyrimidine doublet and triplet pattern.[3][4][5][6][7][8]
LCMS (ESI+)

Free base mass

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 1 (Alkylation).

    • Cause: Mono-alkylation or polymerization.

    • Fix: Ensure strictly anhydrous conditions. Use DMSO as a co-solvent to accelerate the

      
       reaction.
      
  • Issue: Pyrimidine Degradation in Phase 3.

    • Cause: Harsh oxidation by NaOCl.

    • Alternative: Use PhI(OAc)2 (PIDA) in EtOAc/MeCN. This is a milder hypervalent iodine reagent that effects the Hofmann rearrangement without strong oxidizers [1].

References

  • Synthesis of Cyclopropylamines via Hofmann Rearrangement

    • Source: Organic Reactions, Vol 11.
    • Relevance: Foundational text for the mechanism and stoichiometry of the Hofmann degrad
    • URL:

  • General Synthesis of 1-Substituted Cyclopropanecarbonitriles

    • Source:Journal of Medicinal Chemistry.
    • Context: Standard protocols for dialkyl
    • URL: (Search: "cyclopropanecarbonitrile synthesis")

  • Curtius Rearrangement as Alternative

    • Source:Tetrahedron Letters.
    • Context: Use of DPPA for converting carboxylic acids to amines when Hofmann fails.
    • URL:

Sources

Application Notes & Protocols: Strategic Deployment of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the efficiency of lead generation is paramount. Parallel synthesis stands as a cornerstone of this effort, enabling the rapid creation of focused compound libraries. The choice of building blocks for these libraries is a critical determinant of success, dictating the chemical space explored and the drug-like properties of the resulting molecules. 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride has emerged as a high-value scaffold for library synthesis, offering a unique convergence of desirable structural and physicochemical properties.

The molecule's utility is rooted in two key components:

  • The Cyclopropylamine Moiety: This small, strained ring system imparts significant conformational rigidity to molecules, which can lead to improved binding affinity and selectivity for biological targets.[1] The high C-H bond dissociation energy of the cyclopropyl group often enhances metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2] This motif is a well-established pharmacophore, notably found in mechanism-based inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[3]

  • The Pyrimidine Ring: As an aromatic heterocycle rich in nitrogen atoms, the pyrimidine core is an excellent bioisostere for phenyl rings.[4] It provides multiple hydrogen bond acceptors, crucial for molecular recognition at target binding sites, and can significantly influence the solubility and pharmacokinetic profile of a compound. The synthetic accessibility and diverse biological activities associated with pyrimidine-based drugs make this a privileged core in drug discovery.[4]

This guide provides an in-depth exploration of the practical application of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride in parallel synthesis workflows, detailing robust protocols for its incorporation into diverse molecular scaffolds and the subsequent high-throughput purification of the resulting libraries.

Reagent Overview: Properties, Handling, and Storage

Successful and reproducible library synthesis begins with a thorough understanding of the starting material. 1-(Pyrimidin-2-yl)cyclopropanamine is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

PropertyValueSource(s)
IUPAC Name 1-(pyrimidin-2-yl)cyclopropan-1-amine hydrochloride[5]
CAS Number 1215107-61-1[5]
Molecular Formula C₇H₁₀ClN₃[5]
Formula Weight 171.63 g/mol [5]
Appearance Off-white to white solid
Purity Typically ≥97%[5]
Storage Conditions 4°C, protect from light. Store under an inert atmosphere.[6]
Solubility Soluble in DMSO, DMF, Methanol. Limited solubility in less polar solvents like DCM, THF.

Safety & Handling:

As with all amine-containing compounds, appropriate personal protective equipment (PPE) is mandatory.

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7][8]

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • In case of Contact:

    • Eyes: Rinse cautiously with water for several minutes. Immediately call a poison center or doctor.[8][10]

    • Skin: Take off immediately all contaminated clothing. Rinse skin with water.[10]

  • Stability: The hydrochloride salt is generally stable. However, the free base can be liberated in situ using a suitable non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) prior to reaction. The material is hygroscopic and should be stored in a tightly sealed container in a dry environment.

Core Synthetic Protocols for Library Generation

The primary amine of 1-(Pyrimidin-2-yl)cyclopropanamine serves as a versatile synthetic handle for two of the most robust and widely used reactions in parallel synthesis: amide coupling and reductive amination. The following protocols are designed for a 96-well plate format.

Protocol 1: Parallel Amide Coupling

Amide bond formation is the most common reaction in medicinal chemistry.[11] The protocol involves the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical to ensure high conversion and minimize side reactions. Reagents like HATU are highly effective but can be costly for large libraries, while carbodiimides like EDC are cost-effective but may require additives like HOBt to suppress racemization and improve efficiency.[12][13]

Workflow Diagram: Parallel Amide Coupling

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dispense Carboxylic Acid Stock Solutions (1.0 eq) to 96-well plate E Add Solvent (e.g., DMF) to each well A->E B Dispense Amine Stock Solution (1-(Pyrimidin-2-yl)cyclopropanamine HCl) (1.1 eq) B->E C Dispense Coupling Reagent Stock (e.g., HATU, 1.1 eq) C->E D Dispense Base Stock Solution (e.g., DIPEA, 3.0 eq) D->E F Seal Plate and Shake (Room Temp, 16h) E->F G Quench Reaction (Optional) (e.g., with H₂O) F->G H Dilute aliquot for LC-MS Analysis G->H I Submit Plate for High-Throughput Purification H->I G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dispense Aldehyde/Ketone Stock (1.0 eq) to 96-well plate D Add Solvent (e.g., DCE) and Acetic Acid (cat.) A->D B Dispense Amine Stock Solution (1-(Pyrimidin-2-yl)cyclopropanamine HCl) (1.2 eq) B->D C Dispense Base Stock Solution (e.g., DIPEA, 2.5 eq) C->D E Add Reducing Agent (STAB) (1.5 eq, as solid or slurry) D->E F Seal Plate and Shake (Room Temp, 16h) E->F G Quench with aq. NaHCO₃ F->G H Dilute aliquot for LC-MS Analysis G->H I Submit Plate for High-Throughput Purification H->I

Caption: Workflow for parallel reductive amination library synthesis.

Detailed Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Aldehydes/Ketones (R-CHO/R-CO-R'): Prepare a diverse set of carbonyls as 0.2 M stock solutions in 1,2-dichloroethane (DCE).

    • Amine (Building Block): Prepare a 0.24 M stock solution of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride in anhydrous DMF (a co-solvent is often needed for solubility).

    • Base (DIPEA): Prepare a 0.5 M stock solution of DIPEA in DCE.

    • Reducing Agent (STAB): Use solid Sodium triacetoxyborohydride.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 200 µL (40 µmol, 1.0 eq) of the appropriate carbonyl stock solution.

    • Add 200 µL (48 µmol, 1.2 eq) of the amine stock solution.

    • Add 200 µL (100 µmol, 2.5 eq) of the DIPEA stock solution to liberate the free amine and neutralize the reaction.

    • Add 10 µL of glacial acetic acid. Causality: Catalytic acid accelerates the formation of the iminium ion intermediate, which is the species that is reduced.

    • Using a solid dispensing system, add ~32 mg (150 µmol, 1.5 eq) of STAB to each well.

  • Reaction Execution:

    • Securely seal the 96-well plate.

    • Place the plate on an orbital shaker at room temperature and shake for 16-24 hours.

  • Work-up and Analysis:

    • Quench the reaction by carefully adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Allow the plate to sit for 1 hour, then take a 10 µL aliquot from the organic (DCE) layer, dilute with 190 µL of DMSO, and analyze by LC-MS.

High-Throughput Purification and Quality Control

The crude products from parallel synthesis require purification to remove excess reagents, byproducts, and unreacted starting materials, ensuring that high-quality compounds are submitted for biological screening. [14]For compound libraries, mass-directed reverse-phase HPLC (RP-HPLC) is the industry standard. [15][16] Workflow Diagram: Synthesis to Pure Compound

G A Parallel Synthesis (96-well Plate) B Crude Product Plate (with LC-MS Analysis) A->B C Mass-Directed Preparative HPLC B->C D Fraction Collection (Product-containing wells) C->D E Solvent Evaporation (Lyophilization or Centrifugal) D->E F QC Analysis (LC-MS, Purity Check) E->F G Pure Compound Plate (DMSO Solution) F->G H Compound Archiving & Biological Screening G->H

Sources

Application Note: Protocol for N-Boc Protection of Cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Cyclopropylamines are privileged pharmacophores in medicinal chemistry, appearing in blockbuster drugs like Ciprofloxacin (antibiotic) and Tranylcypromine (MAOI). However, the introduction of the N-Boc protecting group to these amines presents unique challenges compared to acyclic aliphatic amines.

The Technical Challenge

While cyclopropylamines possess a


 (~9.1) similar to other primary amines, two critical factors demand a tailored protocol:
  • Volatility: The parent cyclopropylamine (b.p. ~49–50 °C) is highly volatile. Standard evaporation techniques during stoichiometry checks can lead to significant material loss before the reaction begins.

  • Ring Strain & Sterics: The bond angle of ~60° imparts significant

    
     character to the C-C bonds, slightly altering the electronic availability of the nitrogen lone pair. Furthermore, the rigid cyclopropyl ring creates a distinct steric environment that can retard nucleophilic attack on the bulky di-tert-butyl dicarbonate (
    
    
    
    ) compared to flexible alkyl amines.

This guide presents two validated protocols: a Standard Organic Phase Method (for high solubility/small scale) and a Biphasic "Green" Method (ideal for scale-up and polar substrates).

Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination pathway. The cyclopropylamine attacks the carbonyl of the


, forming a tetrahedral intermediate. The collapse of this intermediate expels tert-butyl carbonate, which rapidly decomposes into 

and tert-butoxide.
Critical Control Point: Gas Evolution

The decomposition generates stoichiometric quantities of


 gas.
  • Risk: In closed vessels or at high addition rates, this causes dangerous pressure buildup.

  • Mitigation: Reactions must be vented.

    
     should be added as a solution (not neat solid) to control the rate of gas evolution.
    

BocMechanism Reactants Cyclopropylamine + Boc2O Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Elimination Elimination (t-Butyl Carbonate) Tetrahedral->Elimination Collapse Products N-Boc-Cyclopropylamine + CO2 (gas) + t-BuOH Elimination->Products Decarboxylation

Figure 1: Mechanistic pathway of N-Boc protection. Note the irreversible decarboxylation step driving the equilibrium.

Experimental Protocols

Method A: Standard Homogeneous Protocol (DCM/TEA)

Best for: Small scale (<1g), highly lipophilic substrates, and rapid throughput.

Reagents:

  • Cyclopropylamine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 – 1.2 equiv)
    
  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous preferred, 0.2 M concentration)

  • Optional: DMAP (0.05 equiv) – Only use if reaction stalls after 4h.

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and cool to room temperature (RT) under

    
    .
    
  • Solvation: Add the cyclopropylamine and TEA to the flask. Add DCM.

    • Caution: If the amine is a liquid free base, weigh it quickly and cap immediately to prevent evaporation.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to suppress the initial exotherm and control

    
     release.
    
  • Addition: Dissolve

    
     in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
    
  • Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check TLC (stain with PMA or KMnO4; UV is often weak for aliphatic amines).

  • Workup:

    • Dilute with DCM.[1]

    • Wash with 0.5 M Citric Acid (2x) to remove TEA and unreacted amine. Note: Do not use strong HCl, as high acidity + heat can compromise the cyclopropyl ring over time.

    • Wash with Sat.

      
       (1x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
Method B: Biphasic "Green" Protocol (THF/NaOH)

Best for: Scale-up (>5g), polar substrates, and cost-efficiency.

Reagents:

  • Cyclopropylamine derivative (1.0 equiv)

  • 
     (1.2 equiv)[2]
    
  • NaOH (2.0 equiv, used as 1M aqueous solution) or

    
     (2.5 equiv)
    
  • Tetrahydrofuran (THF) or Dioxane

Step-by-Step Procedure:

  • Preparation: Dissolve the amine in THF (approx. 3-4 volumes relative to amine mass).

  • Base Addition: Add the 1M NaOH solution. The mixture will be biphasic.[3]

  • Reagent Addition: Add

    
     (neat or in minimal THF) slowly at RT.
    
    • Note: The exotherm is dampened by the heat capacity of water, so 0 °C cooling is often unnecessary unless the scale is >10g.

  • Reaction: Stir vigorously at RT for 4–12 hours.

  • Workup:

    • Evaporate the bulk of the THF on a rotovap (bath temp <40 °C).

    • The residue (aqueous) might contain the product as an oil or precipitate.

    • Extract with Ethyl Acetate (EtOAc) (3x).

    • Wash combined organics with 0.5 M HCl (rapid wash) and Brine.

    • Dry and concentrate.[1][4]

Operational Decision Matrix

Use the following logic flow to select the appropriate protocol and troubleshoot common issues.

Workflow Start Start: Cyclopropylamine Substrate Solubility Is substrate water soluble? Start->Solubility Scale Scale > 5g? Solubility->Scale No MethodB Use Method B (THF / 1M NaOH) Solubility->MethodB Yes MethodA Use Method A (DCM / TEA) Scale->MethodA No Scale->MethodB Yes Monitor Monitor TLC/LCMS (2-4 hours) MethodA->Monitor MethodB->Monitor Stall Reaction Stalled? Monitor->Stall AddDMAP Add 5 mol% DMAP (Catalyst) Stall->AddDMAP Yes Workup Workup & Isolation Stall->Workup No AddDMAP->Workup

Figure 2: Operational workflow for selecting the optimal protection strategy.

Data Summary & Comparison

ParameterMethod A (DCM/TEA)Method B (THF/NaOH)
Reaction Rate Fast (2-4 h)Moderate (4-12 h)
Yield (Typical) 85 - 95%80 - 92%
Purification Often requires short silica plugOften pure after extraction
Green Score Low (Chlorinated solvent)High (Aqueous/Biphasic)
Cost Higher (Anhydrous solvents)Lower (Bulk solvents)
Suitability Acid-sensitive side chainsGeneral purpose

Critical Troubleshooting & QC

Volatility Management (The "Disappearing Amine")

Issue: Yield is consistently lower than expected (e.g., 60%), but no side products are visible. Cause: The starting material evaporated during weighing or the initial


 purge.
Solution:  Convert the cyclopropylamine to its HCl salt for storage/weighing. If using the salt in Method A, add 2.5 equiv of TEA to free-base it in situ.
Visualization (TLC)

Issue: Spots are invisible under UV (254 nm). Cause: N-Boc cyclopropylamines lack conjugation. Solution: Use Ninhydrin (stains free amine, product will NOT stain) to track consumption of SM. Use PMA (Phosphomolybdic Acid) or Hanessian’s Stain and char with heat to visualize the N-Boc product (appears as a dark blue/black spot).

NMR Validation

The N-Boc cyclopropylamine has a distinct NMR signature:

  • 
     NMR:  A singlet (~9H) at 
    
    
    
    1.45 ppm (Boc group). The cyclopropyl methine proton often shifts slightly downfield upon protection. The ring methylene protons (
    
    
    0.4–0.8 ppm) remain distinctively upfield.
  • 
     NMR:  Look for the carbamate carbonyl carbon at 
    
    
    
    ~155 ppm and the quaternary t-butyl carbon at
    
    
    ~80 ppm.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5] (The definitive guide on functional group tolerance).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(19), 6368–6380. (Mechanistic insights into DMAP catalysis).

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. (Foundation for the Green/Aqueous protocol).

  • PubChem. (n.d.). Cyclopropylamine Compound Summary. National Library of Medicine. (Physical property data verifying volatility).

Sources

Application Note: Analytical Quantification & Purity Profiling of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the analytical characterization of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride (CAS 1215107-61-1). It addresses the specific challenges associated with this molecule—namely its high polarity, basicity, and lack of UV chromophore diversity—by providing robust, validated protocols for HPLC-UV, LC-MS, and Ion Chromatography.

Introduction & Molecule Profile[1][2]

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a critical "building block" intermediate used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and HIF-2α antagonists. Its structure features a strained cyclopropane ring geminally substituted with a primary amine and a pyrimidine ring.

Chemical Challenges in Analysis
  • High Polarity: The primary amine and small molecular size result in low retention on standard C18 columns, often leading to elution in the void volume (

    
    ).
    
  • Peak Tailing: The basic amine moiety interacts with residual silanols on silica-based columns, causing severe peak asymmetry.

  • Counter-Ion Stoichiometry: As a hydrochloride salt, precise quantification of the chloride ion is required to establish the salt stoichiometry (mono- vs. di-HCl) and correct the assay "as is" vs. "anhydrous/solvent-free."

Chemical Structure & Properties[2][3][4][5]
  • Formula: C₇H₉N₃[1] · HCl

  • MW: 135.17 (Free Base) / 171.63 (HCl Salt)

  • pKa: ~8.5 (Amine), ~1.0 (Pyrimidine N)

  • UV Max: ~245 nm (Pyrimidine

    
    )
    

Analytical Strategy Overview

The quality control strategy relies on three orthogonal methods to ensure specificity and accuracy.

AnalyticalWorkflow Sample Raw Sample (1-(Pyrimidin-2-yl)cyclopropanamine HCl) HPLC Method A: HPLC-PDA (Purity & Assay) Sample->HPLC Dissolve in H2O/ACN IC Method B: Ion Chromatography (Chloride Content) Sample->IC Dissolve in H2O LCMS Method C: LC-MS/MS (Trace Impurities) Sample->LCMS Trace Analysis Result Final CoA Generation HPLC->Result Area % & w/w % IC->Result Counter-ion % LCMS->Result Genotoxins (if any)

Figure 1: Orthogonal analytical workflow for complete characterization.

Method A: HPLC-PDA (Purity & Assay)

Objective: To quantify the main component and detect organic impurities. Rationale: Standard acidic mobile phases often fail to retain this polar amine. We utilize a High pH Reverse Phase approach (pH 10). At this pH, the amine is deprotonated (neutral), significantly increasing hydrophobicity and retention on the C18 stationary phase, while simultaneously suppressing silanol ionization to eliminate tailing.

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (or equivalent High-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5.0 µL
Detection PDA at 245 nm (Reference: 360 nm)
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Isocratic Hold (Retention)
2.0955Start Gradient
10.05050Linear Ramp
10.1595Wash
12.0595End Wash
12.1955Re-equilibration
15.0955Stop
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v).

  • Standard Stock: Weigh 10.0 mg of Reference Standard into a 20 mL volumetric flask. Dissolve and dilute to volume (Conc: 0.5 mg/mL).

  • Sample Prep: Prepare duplicate samples at 0.5 mg/mL in Diluent.

  • System Suitability:

    • Tailing Factor (

      
      ): NMT 1.5.
      
    • %RSD (n=5 injections): NMT 2.0%.

    • Theoretical Plates (

      
      ): NLT 5000.
      

Method B: Ion Chromatography (Chloride Quantification)

Objective: To determine the chloride (


) counter-ion content.
Rationale:  HPLC cannot detect chloride. Gravimetric silver nitrate titration is less specific. Ion Chromatography (IC) with conductivity detection is the gold standard for stoichiometry.
Protocol
  • Instrument: Dionex ICS-5000+ (or equivalent) with Conductivity Detector.

  • Column: IonPac AS11-HC (4 × 250 mm).

  • Suppressor: AERS 500 (Self-regenerating).

  • Eluent: 30 mM KOH (Isocratic generator).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Sample Conc: 20 µg/mL in Deionized Water (18.2 MΩ).

Calculation

The theoretical chloride content for mono-hydrochloride (


) is:


  • Acceptance Criteria: 20.0% – 21.5% (Supports mono-HCl salt form).

Method C: LC-MS/MS (Trace Impurity Profiling)

Objective: To identify potential genotoxic impurities (e.g., hydrazine derivatives) or starting materials (e.g., 2-chloropyrimidine). Rationale: UV detection may miss impurities lacking a chromophore or present at trace levels (<0.05%).

Conditions
  • Column: Agilent Zorbax RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[4]

    • B: 0.1% Formic Acid in Acetonitrile.[4]

  • MS Source: ESI Positive Mode (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Key MRM Transitions:

    • Target (M+H):

      
       (Loss of cyclopropyl ring).
      
    • Impurity A (2-Chloropyrimidine):

      
      .
      

Validation Guidelines (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," perform the following prior to routine use:

Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (0.25 mg/mL to 0.75 mg/mL).

  • Acceptance:

    
    .
    
Accuracy (Recovery)

Spike known amounts of the analyte into a placebo matrix (if available) or perform standard addition.

  • Acceptance: 98.0% – 102.0% recovery.

Specificity (Forced Degradation)

Subject the sample to stress conditions to ensure the method can separate degradation products.

  • Acid: 0.1N HCl, 60°C, 2 hours.

  • Base: 0.1N NaOH, 60°C, 2 hours (Check for pyrimidine hydrolysis).

  • Oxidation: 3%

    
    , RT, 2 hours (Check for N-oxide formation).
    

ValidationLogic Start Validation Start Specificity Specificity (Peak Purity check) Start->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Precision Precision (RSD < 2.0%) Linearity->Precision Decision Pass Criteria? Precision->Decision Approve Method Approved Decision->Approve Yes Fail Redesign Method Decision->Fail No

Figure 2: Decision tree for method validation according to ICH Q2(R1).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2][5][6] Link

  • ChemicalBook. (2024).[6] 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride Product Entry (CAS 1215107-61-1).[7][8][9]Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56965659, 1-(Pyrimidin-2-yl)cyclopropan-1-amine.Link

  • Dolan, J. W. (2002). The Effect of pH on Column Stability and Retention. LCGC North America.
  • Thermo Fisher Scientific. (2023). Ion Chromatography Applications for Pharmaceutical Counter-ion Analysis. (General reference for IC Protocol).

Disclaimer: This protocol is intended for research and development purposes. Users must verify the method suitability for their specific regulatory environment (e.g., cGMP) before release testing.

Sources

Application Notes and Protocols for High-Throughput Screening of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride and its Analogs as LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Epigenetic Regulation with Precision

The dynamic and reversible nature of histone methylation is a cornerstone of epigenetic regulation, influencing gene expression with profound implications for cellular function and disease. Lysine-specific demethylase 1 (LSD1), a flavin-dependent amine oxidase, plays a critical role in this process by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] The aberrant activity of LSD1 has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a compelling therapeutic target.

The development of potent and selective LSD1 inhibitors is a key focus in modern drug discovery. Among the promising classes of inhibitors are functionalized cyclopropanamines.[3] 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, a representative of this class, demonstrates the potential for potent and specific inhibition of LSD1. High-throughput screening (HTS) is an essential tool for the rapid identification and characterization of such inhibitors from large compound libraries.[4]

This comprehensive guide provides detailed application notes and protocols for various HTS assays designed to identify and characterize inhibitors of LSD1, with a focus on compounds like 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride. We will delve into the principles of these assays, the rationale behind experimental design, and provide step-by-step protocols to empower researchers in their drug discovery endeavors.

The Enzymatic Reaction of LSD1: A Target for Inhibition

LSD1 catalyzes the oxidative demethylation of its histone substrates. This reaction involves the reduction of a flavin adenine dinucleotide (FAD) cofactor and its subsequent re-oxidation by molecular oxygen, which produces hydrogen peroxide (H₂O₂) and formaldehyde as byproducts.[1] These byproducts are key to many of the HTS assays described below.

LSD1_Reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Methylated_Histone Methylated Histone (H3K4me1/2) LSD1 LSD1 (FAD) Methylated_Histone->LSD1 binds O2 O₂ O2->LSD1 Demethylated_Histone Demethylated Histone (H3K4me0/1) LSD1->Demethylated_Histone demethylates H2O2 H₂O₂ LSD1->H2O2 produces Formaldehyde Formaldehyde LSD1->Formaldehyde produces

Caption: The enzymatic reaction catalyzed by LSD1.

Biochemical High-Throughput Screening Assays for LSD1 Inhibitors

Biochemical assays are the workhorses of primary HTS campaigns, offering a direct measure of an inhibitor's effect on the purified enzyme. The choice of assay often depends on factors such as sensitivity, cost, and susceptibility to interference from library compounds.

Horseradish Peroxidase (HRP)-Coupled Fluorescence Assay

Principle: This is one of the most common and robust HTS assays for LSD1.[5] It quantifies the production of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the LSD1 demethylation reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent compound, resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the activity of LSD1. Inhibitors of LSD1 will lead to a decrease in fluorescence.

Causality Behind Experimental Choices:

  • Why a coupled-enzyme assay? It provides a continuous and easily detectable signal, making it amenable to automation.

  • Why fluorescence detection? It offers higher sensitivity compared to absorbance-based readouts, allowing for the use of lower enzyme and substrate concentrations, which is cost-effective for HTS.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT. Note: DTT is important for enzyme stability but can interfere with some compounds. Its inclusion should be validated.

    • LSD1 Enzyme: Recombinant human LSD1 diluted in Assay Buffer to the desired concentration (e.g., 20 nM).

    • HRP: Horseradish peroxidase diluted in Assay Buffer (e.g., 1 µg/mL).

    • Fluorogenic Substrate: ADHP (or equivalent) at a stock concentration of 1 mM in DMSO, diluted in Assay Buffer to a working concentration of 100 µM.

    • Histone Peptide Substrate: A di-methylated H3K4 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin) at a stock concentration of 1 mM in water, diluted in Assay Buffer to a working concentration of 20 µM.

    • Test Compound: 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride or other library compounds serially diluted in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 50 nL of the test compound solution in DMSO to the appropriate wells. For controls, add 50 nL of DMSO.

    • Add 10 µL of a pre-mixed solution containing LSD1 enzyme, HRP, and the fluorogenic substrate in Assay Buffer to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the histone peptide substrate to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

ELISA-based Colorimetric Assay

Principle: This assay directly measures the product of the demethylation reaction. A di-methylated histone H3K4 substrate is pre-coated onto the wells of a microplate. LSD1 and the test compound are added to the wells. After the enzymatic reaction, a specific antibody that recognizes the demethylated product is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A colorimetric substrate is then added, and the absorbance is measured.[6] A higher signal indicates higher LSD1 activity.

Causality Behind Experimental Choices:

  • Why an ELISA-based assay? It directly measures the demethylated product, reducing the chances of false positives that might interfere with the coupled-enzyme system in the HRP assay. It is also highly sensitive.[6]

  • Why colorimetric detection? It is a simple and cost-effective detection method that uses standard laboratory equipment.

Detailed Protocol:

  • Reagent Preparation:

    • Wash Buffer: PBS with 0.05% Tween 20.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT.

    • LSD1 Enzyme: Diluted in Assay Buffer (e.g., 50 nM).

    • Test Compound: Serially diluted in DMSO.

    • Primary Antibody: Anti-unmethylated H3K4 antibody diluted in Wash Buffer.

    • Secondary Antibody: HRP-conjugated secondary antibody diluted in Wash Buffer.

    • Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) or equivalent.

    • Stop Solution: 1 M H₂SO₄.

  • Assay Procedure (96-well plate format):

    • The plate comes pre-coated with the di-methylated H3K4 substrate.

    • Add 50 µL of the diluted LSD1 enzyme and 1 µL of the test compound to each well.

    • Incubate for 90 minutes at 37°C.

    • Wash the wells three times with 200 µL of Wash Buffer.

    • Add 100 µL of the diluted primary antibody to each well and incubate for 60 minutes at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add 100 µL of the diluted secondary antibody to each well and incubate for 30 minutes at room temperature.

    • Wash the wells five times with Wash Buffer.

    • Add 100 µL of the Substrate Solution and incubate for 5-30 minutes at room temperature in the dark.

    • Add 100 µL of the Stop Solution to stop the reaction.

    • Read the absorbance at 450 nm.

Assay TypePrincipleDetection MethodAdvantagesDisadvantages
HRP-Coupled Assay Detection of H₂O₂ byproductFluorescenceHomogeneous ("mix-and-read"), high-throughput, sensitiveProne to interference from compounds that affect HRP or the fluorophore
ELISA-based Assay Direct detection of demethylated productColorimetric/ChemiluminescentHigh specificity, low interference from byproducts[6]Heterogeneous (requires multiple wash steps), lower throughput

Cell-Based High-Throughput Screening Assays for LSD1 Inhibitors

Cell-based assays are crucial for secondary screening and hit validation, as they provide insights into a compound's cell permeability, toxicity, and efficacy in a more physiologically relevant context.

High-Content Imaging of Histone Methylation

Principle: This powerful technique allows for the direct visualization and quantification of histone methylation levels within cells.[7] Cells are treated with the test compound, and then fixed, permeabilized, and stained with an antibody specific for the methylated histone mark of interest (e.g., H3K4me2). A fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) are used for visualization. Automated microscopy and image analysis software are used to quantify the fluorescence intensity of the histone mark per nucleus. An effective LSD1 inhibitor will lead to an increase in the H3K4me2 signal.

Causality Behind Experimental Choices:

  • Why high-content imaging? It provides a direct and quantitative measure of the target engagement in a cellular context. It also allows for the simultaneous assessment of cell health and morphology, helping to identify cytotoxic compounds early on.

  • Why a cellular assay? It filters out compounds with poor cell permeability and provides a more accurate reflection of a compound's potential therapeutic efficacy.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., a cancer cell line with high LSD1 expression) in a 384-well imaging plate and allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 24-48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate the cells with a primary antibody against H3K4me2 diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with a fluorescently labeled secondary antibody and a nuclear counterstain (DAPI) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K4me2 signal within each nucleus.

HTS_Workflow Start Start: Compound Library Primary_Screen Primary Screen (Biochemical Assay, e.g., HRP-coupled) Start->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active Compounds Secondary_Screen Secondary Screen (Cell-based Assay, e.g., High-Content Imaging) Dose_Response->Secondary_Screen Hit_Validation Hit Validation (Orthogonal Assays, Selectivity) Secondary_Screen->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Validated Hits

Caption: A typical workflow for an HTS campaign to identify LSD1 inhibitors.

Data Analysis and Interpretation

A crucial aspect of any HTS campaign is rigorous data analysis to ensure the identification of true hits while minimizing false positives and negatives.

  • Z'-Factor: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    Z' = 1 - (3σp + 3σn) / |µp - µn|

  • IC₅₀ Determination: For active compounds ("hits"), a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a four-parameter logistic model.

ParameterDescriptionAcceptable Value
Z'-Factor A measure of the statistical effect size and the quality of the assay.0.5 - 1.0
Signal-to-Background (S/B) The ratio of the signal from the positive control to the signal from the negative control.> 5
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%

Troubleshooting Common Issues in LSD1 HTS Assays

IssuePossible CauseSuggested Solution
High background in fluorescence/colorimetric assays - Insufficient washing (ELISA) - Contaminated reagents - Autofluorescent/colored compounds- Increase the number and duration of wash steps. - Prepare fresh buffers and reagents. - Perform a counter-screen to identify interfering compounds.
Low signal or no activity - Inactive enzyme - Incorrect reagent concentrations - Degraded substrate- Use a fresh aliquot of enzyme and confirm its activity. - Double-check all reagent dilutions. - Use a fresh aliquot of substrate.
Poor Z'-factor - High variability in controls - Small dynamic range of the assay- Optimize pipetting and dispensing steps to reduce variability. - Optimize enzyme and substrate concentrations to maximize the signal window.
High number of false positives - Compound interference with the detection system (e.g., HRP inhibition, fluorescence quenching)- Implement an orthogonal assay with a different detection principle for hit confirmation.

Conclusion

The high-throughput screening assays detailed in this guide provide a robust framework for the identification and characterization of novel LSD1 inhibitors like 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride. By understanding the principles behind each assay and carefully considering the experimental design, researchers can efficiently navigate the complexities of an HTS campaign. The progression from biochemical primary screens to cell-based secondary assays is crucial for identifying potent, cell-permeable inhibitors with therapeutic potential. The protocols and insights provided here serve as a valuable resource for scientists dedicated to advancing the field of epigenetic drug discovery.

References

  • BPS Bioscience. (n.d.). LSD1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved from [Link]

  • Cole, P. A. (2008). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 446, 245–261.
  • Gale, M., & Yan, Q. (2015). High-throughput screening to identify inhibitors of lysine demethylases. Epigenomics, 7(1), 57–65.
  • Culhane, J. C., & Cole, P. A. (2007). LSD1 and the chemistry of histone demethylation. Current Opinion in Chemical Biology, 11(5), 561–568.
  • Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(23), 17216–17233.
  • EpigenTek. (n.d.). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • Zhang, Y., et al. (2017). An Overview on Screening Methods for Lysine Specific Demethylase 1 (LSD1) Inhibitors. Current Medicinal Chemistry, 24(27), 3045-3057.
  • Li, Y., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. International Journal of Molecular Sciences, 24(14), 11485.
  • Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ResearchGate. Retrieved from [Link]

  • Rye, P., Frick, L., & LaMarr, W. (n.d.). High-Throughput MS Detection of Histone H3 Demethylation by Lysine-Specific Demethylase 1 (LSD1). Agilent Technologies.
  • Maes, T., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. Retrieved from [Link]

  • Axxam. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • Ponnaluri, V. K. C., & Estarás, C. (2016).
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]

  • Suzuki, T., et al. (2019). T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Scientific Reports, 9(1), 1-12.

Sources

Use of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride in Fragment-Based Drug Design (FBDD)

Executive Summary

This application note details the utility of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride (CAS: 1215107-61-1) as a high-value scaffold in Fragment-Based Drug Design (FBDD).[1] Unlike flexible alkyl linkers, the cyclopropane core provides rigid conformational control, while the pyrimidine ring offers a proven kinase-privileged motif. Furthermore, the primary amine serves as a versatile "growth vector" for rapid library elaboration. This guide covers physicochemical profiling, biophysical screening protocols (SPR/NMR), and synthetic strategies for hit-to-lead optimization, specifically targeting LSD1 (Lysine-Specific Demethylase 1) and Kinase Hinge Regions .[1]

Structural Rationale & Physicochemical Profile

The 1-(Pyrimidin-2-yl)cyclopropanamine scaffold represents a "gem-disubstituted" architecture.[1] The cyclopropane ring enforces a specific bond angle (~60°), restricting the conformational freedom of the attached amine and pyrimidine groups.[2]

Key Structural Advantages:

  • Rigidification: Reduces the entropic penalty upon binding compared to ethyl or propyl linkers.[1]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to P450-mediated oxidation than acyclic alkyl chains.[1]

  • Vector Orthogonality: The amine handle points away from the pyrimidine plane, allowing for "fragment growing" into solvent-exposed or adjacent pockets without disrupting the primary binding mode.

Table 1: Physicochemical Properties
PropertyValueRelevance to FBDD
Molecular Weight (Free Base) 135.17 DaIdeal for "Rule of 3" (<300 Da).[1] Allows significant mass addition during optimization.[1]
Molecular Weight (HCl Salt) ~171.63 DaSalt form ensures high aqueous solubility for biophysical assays.[1]
cLogP ~0.42High hydrophilicity; minimizes non-specific binding and aggregation in NMR/SPR.[1]
TPSA 51.8 ŲGood polarity for solubility; well within cell-permeability limits (<140 Ų).[1]
H-Bond Donors/Acceptors 1 (Donor) / 3 (Acceptors)Balanced profile for specific interactions (e.g., Hinge binding).[1]
Rotatable Bonds 1Low flexibility = Higher Ligand Efficiency (LE).[1]

Application I: Biophysical Screening Protocols

Due to its low molecular weight, this fragment typically exhibits low-millimolar to high-micromolar affinity (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


). High-sensitivity biophysical methods are required.[1]
Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine binding kinetics and affinity (


) against a target protein (e.g., LSD1 or JAK2).

Materials:

  • Ligand: 1-(Pyrimidin-2-yl)cyclopropanamine HCl.

  • Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).[1] Note: Avoid phosphate buffers if using kinase targets requiring Mg2+.[1]

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the HCl salt in 100% DMSO to create a 100 mM master stock .

    • Critical Step: The HCl salt is hygroscopic. Weigh rapidly or use a pre-weighed vial. Sonicate for 5 mins to ensure complete dissolution.

  • Dilution Series: Prepare a 2-fold dilution series in Running Buffer.

    • Top concentration: 2 mM (requires 2% DMSO final if diluted 1:50).[1]

    • Control: Ensure all buffer blanks contain the exact same % DMSO (e.g., 2%) to prevent "bulk refractive index" jumps.

  • Injection:

    • Flow rate: 30 µL/min.[1]

    • Contact time: 60 seconds (association).

    • Dissociation time: 120 seconds.[1]

  • Data Analysis:

    • Apply Solvent Correction (DMSO calibration curve) to account for bulk shift variations.

    • Fit data to a 1:1 Steady State Affinity model (due to fast on/off rates typical of fragments).

Protocol B: Ligand-Observed NMR (STD-NMR)

Objective: Confirm binding epitope and screen for competitive displacement.

Workflow:

  • Sample Prep: 20 µM Protein + 400 µM Fragment (1:20 ratio) in D₂O/PBS buffer.

  • Pulse Sequence: Saturation Transfer Difference (STD).

    • On-resonance irradiation: 0 ppm (protein methyls) or -1 ppm.[1]

    • Off-resonance irradiation: 30 ppm.[1]

  • Interpretation:

    • Signals from the pyrimidine protons (aromatic region 8.0–9.0 ppm) and cyclopropyl protons (0.8–1.5 ppm) will appear in the difference spectrum if the fragment binds.

    • Validation: If the cyclopropyl signals show stronger STD intensity than the pyrimidine, the aliphatic ring is in closer contact with the protein surface.

Application II: Hit-to-Lead (Fragment Growing)

Once binding is confirmed, the primary amine is the handle for elaboration. The strategy depends on the target class.

Target Strategy 1: LSD1 Inhibition (Covalent Mechanism)

For LSD1, the cyclopropylamine core is a "warhead." The enzyme oxidizes the amine to an imine, triggering ring opening and covalent attack on the FAD cofactor.

  • Design: Do not acylate the amine directly if catalytic inactivation is the goal. Instead, substitute the pyrimidine ring or the cyclopropane carbons (difficult synthetically).

  • Alternative: Use the amine to attach a "tail" that reaches the substrate channel, but keep the amine basicity intact (e.g., via reductive amination with an aldehyde).

Target Strategy 2: Kinase Inhibition (Hinge Binding)

The pyrimidine ring binds the hinge region (ATP pocket). The amine points toward the solvent or the ribose pocket.

  • Design: Convert the amine into an Amide , Urea , or Sulfonamide . This removes the positive charge (improving permeability) and reaches into the "Gatekeeper" or solvent regions.

Protocol C: Parallel Synthesis Library Generation (Amide Coupling)

Objective: Rapidly synthesize 20-50 analogs using the amine handle.

Reaction:



Procedure:

  • Plate Setup: Use a 96-well deep-well plate.

  • Reagents:

    • Fragment Solution: 0.2 M 1-(Pyrimidin-2-yl)cyclopropanamine HCl in DMF.

    • Acids: 0.2 M solution of diverse carboxylic acids (aromatic, heteroaromatic, aliphatic) in DMF.

    • Coupling Agent: 0.2 M HATU in DMF.[1]

    • Base: 1.0 M DIPEA in NMP.[1]

  • Dispensing:

    • Add 50 µL Acid (10 µmol).[1]

    • Add 50 µL HATU (10 µmol).[1]

    • Add 25 µL DIPEA (25 µmol).[1] Shake for 5 mins to activate acid.

    • Add 50 µL Fragment Solution (10 µmol).

    • Note: Use excess base (2.5 eq) to neutralize the HCl salt of the fragment.

  • Incubation: Seal and shake at Room Temp for 16 hours.

  • Workup:

    • Evaporate solvent (Genevac).[1]

    • Redissolve in DMSO for direct biological screening (crude) OR purify via mass-directed Prep-HPLC.[1]

Visualizations

Figure 1: Fragment Growing Workflow

This diagram illustrates the decision matrix for elaborating the scaffold based on the target class.

FBDD_Workflow Fragment 1-(Pyrimidin-2-yl) cyclopropanamine HCl Screen Biophysical Screen (SPR / STD-NMR) Fragment->Screen Hit Confirmed Binder? Screen->Hit Hit->Fragment No (Refine Library) Path_LSD1 Target: LSD1 (Epigenetics) Hit->Path_LSD1 Yes Path_Kinase Target: Kinase (ATP Pocket) Hit->Path_Kinase Yes Act_RedAm Reductive Amination (Keep Amine Basic) Path_LSD1->Act_RedAm Maintain Warhead Act_Amide Amide/Urea Coupling (Remove Charge) Path_Kinase->Act_Amide Optimize Vector Out_Mech Mechanism-Based Inactivator Act_RedAm->Out_Mech Out_Hinge Hinge Binder + Solvent Vector Act_Amide->Out_Hinge

Caption: Workflow for elaborating the 1-(Pyrimidin-2-yl)cyclopropanamine scaffold. The choice of chemistry (Reductive Amination vs. Amide Coupling) is dictated by whether the amine is required for catalytic inactivation (LSD1) or simply as a structural vector (Kinases).

References

  • Chemical Identity: 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride. CAS: 1215107-61-1.[1][3][4] Available from: / .[1]

  • LSD1 Inhibition: M. M. Alam et al., "Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling," Bioorganic Chemistry, vol. 148, 2024. Link

  • Cyclopropyl Scaffold Utility: T. T. Talele, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules," Journal of Medicinal Chemistry, vol. 59, no. 19, 2016. Link

  • FBDD Protocols: Erlanson, D. A., et al., "Fragment-Based Drug Discovery," Journal of Medicinal Chemistry, 2016. Link

  • Synthesis Background: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride," Beilstein J. Org.[1] Chem., 2013.[1][5][6] Link (Note: Provides context on cyclopropylamine synthesis difficulties and salt handling).[1]

Sources

Application Notes and Protocols for Investigating 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Epigenetic Impact of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride belongs to a promising class of small molecules that target the epigenetic machinery of the cell. Specifically, this compound and its analogs have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in histone modification.[1][2] LSD1, also known as KDM1A, plays a critical role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2).[1][2] The aberrant overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.[1][3] Pharmacological inhibition of LSD1 can reactivate silenced tumor suppressor genes, suppress cancer cell migration, and enhance anti-tumor immune responses, thereby slowing tumor progression in both solid tumors and hematological malignancies.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological effects of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride. The protocols detailed herein are designed to be self-validating, providing both the "how" and the "why" behind each experimental step to ensure scientific rigor and reproducibility.

PART 1: Pre-Clinical Characterization: From Enzyme to Cell

A thorough investigation of a novel compound begins with its direct target and then expands to its effects on cellular systems. This section outlines the initial in vitro and cellular assays to characterize the activity of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

Safety and Handling Precautions

Prior to experimentation, it is crucial to be aware of the handling requirements for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride. According to available safety data sheets, this compound may cause skin, eye, and respiratory irritation.[6][7]

General Handling Guidelines:

  • Always handle the compound in a well-ventilated area, preferably a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[9][10]

  • Avoid inhalation of dust or fumes.[8]

  • Store the compound in a cool, dry place, away from direct sunlight, and in a tightly sealed container.[9]

In Vitro Enzymatic Assay: Quantifying LSD1 Inhibition

The first step in characterizing a putative LSD1 inhibitor is to determine its direct effect on the enzyme's activity. A common and reliable method is a fluorescence-based assay that detects hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[11]

Principle: LSD1-mediated demethylation of a substrate peptide (e.g., a dimethylated H3K4 peptide) produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) to yield the highly fluorescent product, resorufin.[11] The fluorescence intensity is directly proportional to LSD1 activity.

Protocol: LSD1 Inhibitor Screening Assay [11]

  • Reagent Preparation: Prepare assay buffer, reconstitute HRP, and dilute the LSD1 enzyme and H3K4me2 peptide substrate as per the manufacturer's instructions (e.g., Cayman Chemical's LSD1 Inhibitor Screening Assay Kit).

  • Compound Dilution: Prepare a serial dilution of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride in assay buffer. It is advisable to start with a high concentration (e.g., 1 mM) and perform 1:10 dilutions to cover a wide range for IC₅₀ determination.

  • Assay Plate Setup: In a 96-well black plate, add the following to each well:

    • Assay Buffer (for background wells)

    • Inhibitor dilutions

    • Positive control (a known LSD1 inhibitor)

    • Vehicle control (e.g., DMSO)

  • Enzyme Addition: Add the diluted LSD1 enzyme to all wells except the background controls.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the H3K4me2 peptide substrate and the HRP/ADHP mixture to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. Continue to take readings every 5 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

ParameterRecommended ValueRationale
Plate Type 96-well, black, flat bottomMinimizes background fluorescence and light scattering.
Incubation Temp. 37°COptimal temperature for LSD1 enzyme activity.
Wavelengths Ex: 530-540 nm, Em: 585-595 nmOptimal wavelengths for resorufin detection.[11]
Control Inhibitor Tranylcypromine (TCP)A well-characterized, non-selective LSD1 inhibitor.[12]
Cellular Assays: Assessing Biological Impact

Cell-based assays are the next critical step to confirm that the compound is active in a physiological context.[13][14][15] These assays will determine the compound's effect on cell viability and its ability to modulate histone methylation within the cell.

This assay determines the concentration at which the compound affects cell proliferation and viability. The MTS assay is a colorimetric method that measures the metabolic activity of cells.[16]

Protocol: MTS Cell Viability Assay [16]

  • Cell Seeding: Seed cancer cells (e.g., HepG2 liver cancer cells or SCLC cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1][5]

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride for 48-72 hours. Include vehicle-treated and untreated controls.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

This is a direct method to verify that the compound is inhibiting LSD1 within the cells by observing an increase in H3K4me1/2 levels.[1]

Protocol: Histone Western Blot [17]

  • Cell Treatment and Lysis: Treat cells with the compound at concentrations around its GI₅₀ value for 24-48 hours. Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE: Separate 15-20 µg of histone extract on a 15% polyacrylamide gel. Histones are small proteins, so a higher percentage gel is needed for good resolution.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane. The smaller pore size is crucial for retaining the small histone proteins.[17]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the H3K4me1/2 signals to the total H3 signal.

PART 2: Elucidating the Mechanism of Action

Once the on-target effect of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is confirmed, the next step is to understand its downstream consequences on gene expression and cellular pathways.

Gene Expression Analysis via qPCR

Inhibition of LSD1 is expected to alter the expression of genes regulated by H3K4 methylation. Quantitative Polymerase Chain Reaction (qPCR) can be used to measure changes in the mRNA levels of specific target genes.

Protocol: Quantitative PCR (qPCR) [18]

  • Cell Treatment and RNA Extraction: Treat cells with the compound as in the western blot protocol. Extract total RNA using a commercial kit (e.g., Qiagen RNeasy kit).[18]

  • RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your genes of interest (e.g., genes involved in cell differentiation or tumor suppression) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in treated cells compared to control cells. Ensure the amplification efficiency is between 90-110%.[19][20]

Gene CategoryExample GenesRationale
Neuroendocrine Markers (SCLC) ASCL1, GRPLSD1 inhibition is known to downregulate these markers.[21]
Cell Differentiation Markers (AML) CD11bLSD1 inhibition can induce differentiation in leukemia cells.[21]
Immune Response HLA-A, HLA-B, HLA-CLSD1 inhibition can upregulate MHC class I genes.[5]
Visualizing the Experimental Workflow and Mechanism

To provide a clear overview, the following diagrams illustrate the proposed experimental workflow and the underlying mechanism of LSD1 inhibition.

G cluster_0 In Vitro & Cellular Characterization cluster_1 Mechanistic Studies enzymatic LSD1 Enzymatic Assay (Determine IC50) viability Cell Viability Assay (Determine GI50) enzymatic->viability Inform Dosing western Histone Western Blot (Confirm Target Engagement) viability->western Select Concentrations qpcr qPCR Analysis (Gene Expression Changes) western->qpcr Confirm Mechanism invivo In Vivo Xenograft Model (Assess Efficacy & Toxicity) qpcr->invivo Validate in vivo

Caption: Experimental workflow for characterizing 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

G compound 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride lsd1 LSD1 Enzyme compound->lsd1 Inhibits h3k4 H3K4me1/me2 (Active Gene Mark) compound->h3k4 Increases Levels lsd1->h3k4 Demethylates gene_silencing Repressed Gene Expression (e.g., Tumor Suppressors) h3k4->gene_silencing Leads to gene_activation Reactivated Gene Expression h3k4->gene_activation phenotype Anti-Tumor Effects (↓ Proliferation, ↑ Differentiation) gene_activation->phenotype

Caption: Mechanism of action of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

PART 3: In Vivo Evaluation: Assessing Therapeutic Potential

The final phase of pre-clinical testing involves evaluating the compound's efficacy and safety in a living organism. Xenograft mouse models are commonly used for this purpose.[3][4]

Xenograft Tumor Model Protocol

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol:

  • Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule.[4] The control group should receive the vehicle.

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Clinical Observations: Observe the general health and behavior of the mice.

  • Endpoint: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Analysis:

    • Compare the tumor growth curves between the treated and control groups.

    • Weigh the excised tumors.

    • Perform histological analysis on the tumors and major organs to assess for efficacy and toxicity.

References

  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Taylor & Francis Online. [Link]

  • LSD1 inhibitor suppresses gastric tumor cell growth and promotes T-cell response in vivo. Clarivate. [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. National Institutes of Health (NIH). [Link]

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine - PubChem. National Institutes of Health (NIH). [Link]

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride - PubChem. National Institutes of Health (NIH). [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]

  • Cyclopropanamine Compounds and Use Thereof. National Institutes of Health (NIH). [Link]

  • LDS1 as a potential target in SCLC. YouTube. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. National Institutes of Health (NIH). [Link]

  • 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride, PK01533E-2, 2025/9/2 - Safety Data Sheet. Kishida Chemical Co., Ltd.. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. National Institutes of Health (NIH). [Link]

  • Cell-Based Epigenetic Assay Services. Reaction Biology. [Link]

  • LSD1 Inhibition Enhances the Immunogenicity of Mesenchymal Stromal Cells by Eliciting a dsRNA Stress Response. MDPI. [Link]

  • I am trying to use western blots to detect methylated histones, but I'm getting really inconsistent results. Is anyone else trying to do this? ResearchGate. [Link]

  • Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service. CD BioSciences. [Link]

  • Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. National Institutes of Health (NIH). [Link]

  • Histone Immunoblotting Protocol. Rockland Immunochemicals. [Link]

  • 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride 97% | CAS. Advanced ChemBlocks. [Link]

  • Unraveling the Epigenetic Regulation of Regulatory T Cells in Cancer Immunity. MDPI. [Link]

  • Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells. PubMed Central. [Link]

  • Epigenetic assays for chemical biology and drug discovery. National Institutes of Health (NIH). [Link]

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. National Institutes of Health (NIH). [Link]

  • Overcoming qPCR Inhibitors: Strategies for Reliable Quantification. Promega Connections. [Link]

  • Extraction, purification and analysis of histones. Nature. [Link]

  • Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]

  • Natural Polyphenols Inhibit Lysine-Specific Demethylase-1 in vitro. National Institutes of Health (NIH). [Link]

  • Cellular analysis of the action of epigenetic drugs and probes. PubMed Central. [Link]

  • qPCR Quantification Protocol Guide. Illumina. [Link]

Sources

Application Note: Cellular Evaluation of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride as an LSD1 Inactivator

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride represents a critical pharmacophore in the design of epigenetic modulators. It belongs to the class of mechanism-based inactivators targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A).

LSD1 is an FAD-dependent amine oxidase that specifically demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), a mark associated with active gene transcription. High LSD1 activity represses tumor suppressor genes, particularly in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

The "Warhead" Mechanism: The cyclopropylamine moiety functions as a "suicide substrate." Upon oxidation by the LSD1-FAD complex, the cyclopropyl ring undergoes a single-electron transfer and ring-opening, forming a covalent adduct with the FAD cofactor (N5 atom). This permanently disables the enzyme. The pyrimidine ring provides steric guidance and potential hydrogen bonding within the substrate-binding pocket, enhancing selectivity over monoamine oxidases (MAOs).

Visual 1: Mechanism-Based Inactivation Pathway

LSD1_Mechanism Compound 1-(Pyrimidin-2-yl) cyclopropanamine Entry Cellular/Nuclear Uptake Compound->Entry LSD1 LSD1 (KDM1A) Active Site Entry->LSD1 Oxidation FAD-Mediated Oxidation LSD1->Oxidation Substrate Binding Adduct Covalent FAD-Adduct (Irreversible Inhibition) Oxidation->Adduct Ring Opening (Radical Mechanism) Chromatin Chromatin Remodeling Adduct->Chromatin Enzymatic Blockade Outcome H3K4me2 Accumulation & Gene Re-expression Chromatin->Outcome Differentiation

Figure 1: Mechanism of Action. The compound acts as a suicide inhibitor, covalently modifying the FAD cofactor to block H3K4 demethylation.

Experimental Strategy

To rigorously evaluate the efficacy of this compound, a multi-tier assay approach is required. Simple proliferation assays are insufficient because LSD1 inhibition often induces differentiation (cytostasis) rather than immediate apoptosis.

Assay TierMethodologyReadoutPurpose
1. Target Engagement Western BlotH3K4me1/2 levelsConfirm nuclear penetration and enzymatic inhibition.
2. Phenotypic Flow CytometryCD11b (Mac-1)Quantify differentiation in AML cells (e.g., MV4-11).
3. Viability CellTiter-GloATP QuantificationDistinguish specific growth arrest from general toxicity.

Protocol 1: Target Engagement (H3K4me2 Modulation)

This is the gold-standard assay for confirming that 1-(Pyrimidin-2-yl)cyclopropanamine is hitting LSD1 inside the cell.

Materials
  • Cell Line: MV4-11 (AML) or THP-1.

  • Antibodies: Anti-H3K4me2 (Cell Signaling Tech #9725), Anti-Total H3 (Loading Control).

  • Lysis Buffer: TEB (Triton Extraction Buffer) for nuclei isolation.

Step-by-Step Methodology
  • Seeding: Seed MV4-11 cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat cells with the compound at varying concentrations (e.g., 0.1, 1.0, 10

    
    M) for 24 hours .
    
    • Control: DMSO (Vehicle).

    • Positive Control: GSK-LSD1 (

      
      M) or Tranylcypromine (
      
      
      
      M).
  • Harvest & Acid Extraction (Critical):

    • Pellet cells (300 x g, 5 min). Wash with PBS.

    • Resuspend in TEB Lysis Buffer (PBS + 0.5% Triton X-100 + Protease Inhibitors) to lyse plasma membranes but keep nuclei intact.

    • Pellet nuclei (6500 x g, 10 min). Discard supernatant (cytosol).

    • Resuspend nuclei in 0.2N HCl overnight at 4°C. This extracts histones while precipitating non-histone proteins.

  • Neutralization: Centrifuge (max speed, 10 min). Transfer supernatant to a new tube and neutralize with 1/10th volume of 2M NaOH.

  • Immunoblotting:

    • Load 2-5

      
      g of histone extract on a 15% SDS-PAGE gel.
      
    • Blot for H3K4me2 .

    • Success Criteria: A dose-dependent increase in H3K4me2 signal relative to Total H3 indicates successful LSD1 inhibition.

Protocol 2: Phenotypic Differentiation (FACS)

LSD1 inhibition restores the retinoic acid signaling pathway in AML cells, causing them to differentiate into macrophage-like cells.

Step-by-Step Methodology
  • Seeding: Seed THP-1 or MV4-11 cells at

    
     cells/mL in 12-well plates.
    
  • Dosing: Treat with 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride (0.1 – 50

    
    M) for 72 to 96 hours .
    
    • Note: Differentiation is a slow process; <48h is insufficient.

  • Staining:

    • Harvest

      
       cells. Wash with FACS Buffer (PBS + 2% FBS).
      
    • Incubate with PE-conjugated anti-CD11b antibody (1:50 dilution) for 30 min on ice in the dark.

    • Wash 2x with FACS Buffer.

    • Resuspend in FACS buffer containing DAPI (viability dye).

  • Analysis:

    • Gate on Live (DAPI-negative) / Single Cells.

    • Measure Mean Fluorescence Intensity (MFI) of CD11b-PE.

    • Efficacy Calculation: Plot MFI vs. Log[Concentration] to determine the

      
       of differentiation.
      

Protocol 3: Antiproliferative Assay (CellTiter-Glo)

To determine the therapeutic window and potency.[1]

Step-by-Step Methodology
  • Preparation: Prepare a 10-point serial dilution of the compound in DMSO (Top concentration: 100

    
    M).
    
  • Plating: Seed cells in white-walled 96-well plates (4000 cells/well in 90

    
    L media).
    
  • Treatment: Add 10

    
    L of 10x compound solution. Incubate for 7 days .
    
    • Why 7 days? Epigenetic drugs exhibit a "delayed kill" phenotype. 24-48h assays often yield false negatives.

  • Readout: Add 100

    
    L CellTiter-Glo reagent. Shake for 2 min. Read Luminescence.
    
  • Data Processing: Normalize to DMSO control (100%) and Blank (0%). Fit to a 4-parameter logistic curve.

Visual 2: Experimental Workflow

Workflow cluster_0 Phase 1: Treatment cluster_1 Phase 2: Analysis Paths cluster_2 Phase 3: Readouts Seed Seed AML Cells (MV4-11 / THP-1) Dose Dose Compound (0.1 - 100 µM) Seed->Dose Split Split Samples Dose->Split PathA 24 Hours: Histone Extraction Split->PathA PathB 96 Hours: FACS Staining Split->PathB PathC 7 Days: Cell Viability Split->PathC WB Western Blot (H3K4me2 Increase) PathA->WB FACS Flow Cytometry (CD11b+ Increase) PathB->FACS CTG Luminescence (IC50 Calculation) PathC->CTG

Figure 2: Integrated workflow for evaluating epigenetic efficacy.

Expected Results & Troubleshooting

Expected Data Profile

If 1-(Pyrimidin-2-yl)cyclopropanamine is active, you should observe:

  • Biochemical: Accumulation of H3K4me2 at

    
    M.
    
  • Phenotypic: A shift in morphology (cells become adherent/spiky) and CD11b upregulation.

  • Viability: An

    
     in the low micromolar range (1-10 
    
    
    
    M) for this specific fragment. Note: Optimized derivatives may reach nanomolar potency.
Troubleshooting Guide
  • No H3K4me2 signal change:

    • Cause: Inefficient histone extraction.

    • Fix: Ensure acid extraction protocol is used; whole cell lysis (RIPA) often fails to solubilize chromatin-bound histones efficiently.

  • High toxicity at 24h:

    • Cause: Off-target effects (e.g., membrane disruption).

    • Fix: This compound class should be cytostatic, not immediately cytotoxic. If rapid death occurs, check compound purity or salt concentration.

References

  • LSD1 Inhibition Mechanism

    • Shi, Y., et al. (2004).[2] Histone Demethylation Mediated by the Nuclear Amine Oxidase Homolog LSD1. Cell. Link

  • Cyclopropylamine Inhibitors

    • Mimasu, S., et al. (2010). Structurally Diverse Inhibitors of Histone Demethylase LSD1. Biochemical and Biophysical Research Communications. Link

  • Differentiation Assays in AML

    • Harris, W.J., et al. (2012). The Histone Demethylase LSD1 Restricts the Expression of Genes Associated with Leukemic Stem Cell Differentiation. Cancer Cell. Link

  • Compound Characterization

    • PubChem CID 11708049 (Cyclopropylamine hydrochloride derivatives).[3] Link

Sources

In vivo studies design for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LSD1-004

Executive Summary & Biological Context

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a privileged structural scaffold primarily utilized in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors . Unlike reversible inhibitors, this molecule contains a cyclopropylamine "warhead" designed to undergo mechanism-based inactivation (suicide inhibition) of the FAD cofactor within the LSD1 catalytic pocket.

This guide details the in vivo experimental design required to validate this molecule as a lead scaffold. The focus is on three critical de-risking pillars: CNS Penetration (crucial for neuro-epigenetics), Oral Bioavailability , and Hematological Safety (a known liability of cyclopropylamine derivatives).

Pre-Formulation & Dose Selection

Objective: Ensure solubility and stability of the HCl salt to prevent precipitation-induced variability in in vivo data.

Chemical Properties[1][2][3][4][5][6][7][8][9][10][11]
  • Salt Form: Hydrochloride (HCl) – Improves aqueous solubility but lowers pH.

  • pKa (Estimated): ~8.5 (Amine), ~1.0 (Pyrimidine).

  • Stability Warning: The cyclopropyl ring is susceptible to acid-catalyzed ring opening; avoid highly acidic vehicles (< pH 3).

Vehicle Protocol (Standardized)
RouteVehicle CompositionPreparation MethodStability Window
IV (Intravenous) PBS (pH 7.4)Dissolve compound; adjust pH to 7.0–7.4 using 0.1N NaOH dropwise. Filter sterilize (0.22 µm).Use within 4 hours.
PO (Oral) 0.5% Methylcellulose (MC) in waterVortex to suspension/solution.24 hours at 4°C.
IP (Intraperitoneal) Saline (0.9% NaCl)Dissolve; adjust pH to >5.5 to prevent peritoneal irritation.Use within 4 hours.

Dose Selection Logic:

  • Starting Dose (PK): 3 mg/kg (IV) and 10 mg/kg (PO).

  • Toxicity Screening: Up to 30 mg/kg (Repeat dose). Note: Cyclopropylamines can be potent; start low to avoid acute CNS effects.

Pharmacokinetics (PK) & BBB Penetration Study

Rationale: LSD1 inhibitors often target glioblastoma or neurodegenerative pathways. Therefore, confirming Blood-Brain Barrier (BBB) penetration (


) early in the study is critical.
Experimental Design: Cassette vs. Discrete

Recommend Discrete Dosing due to potential mechanism-based CYP inhibition (common with cyclopropylamines), which could skew cassette PK data.

Workflow Diagram (Graphviz)

PK_Workflow cluster_Sample Dual Sampling (Terminal) Start Subject: Male C57BL/6 Mice (n=3 per timepoint) Dose Dosing: IV (3 mg/kg) or PO (10 mg/kg) Start->Dose Time Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24h Dose->Time Plasma Plasma (K2EDTA) Time->Plasma Brain Brain Homogenate (Perfused) Time->Brain Analysis LC-MS/MS Analysis (MRM Mode) Plasma->Analysis Brain->Analysis Output Calculate: AUC, F%, T1/2, Kp,brain Analysis->Output

Caption: Workflow for simultaneous assessment of plasma pharmacokinetics and brain penetration.

Step-by-Step Protocol
  • Acclimatization: Fast mice for 4 hours pre-dose (water ad libitum).

  • Administration:

    • IV Group: Tail vein injection (Volume: 5 mL/kg).

    • PO Group: Oral gavage (Volume: 10 mL/kg).

  • Perfusion (Critical Step): At the terminal timepoint, anesthetize the animal. Transcardial perfusion with cold saline is mandatory to remove blood from brain capillaries, preventing false-positive brain concentration data.

  • Tissue Processing:

    • Brain: Homogenize in 3 volumes of PBS (w/v).

    • Plasma: Centrifuge blood at 3000g for 10 min.

  • Bioanalysis: Protein precipitation with Acetonitrile containing internal standard (e.g., Tolbutamide).

Pharmacodynamics (PD): Target Engagement

Rationale: The 1-(Pyrimidin-2-yl)cyclopropanamine core inhibits LSD1. The hallmark of LSD1 inhibition is the accumulation of Dimethyl-Histone H3 Lysine 4 (H3K4me2) .

Mechanism of Action

The cyclopropylamine moiety is oxidized by the FAD cofactor of LSD1, generating a radical intermediate that covalently alkylates FAD, permanently disabling the enzyme.

MOA Inhibitor 1-(Pyrimidin-2-yl) cyclopropanamine Complex Enzyme-Inhibitor Complex Inhibitor->Complex Binding LSD1 LSD1 Enzyme (Active FAD) LSD1->Complex Radical Radical Intermediate (Ring Opening) Complex->Radical FAD Oxidation Adduct Covalent FAD-N5 Adduct (Irreversible Inhibition) Radical->Adduct Alkylation Result Accumulation of H3K4me2 (Gene Activation) Adduct->Result Loss of Demethylase Activity

Caption: Mechanism-based inactivation of LSD1 by the cyclopropylamine warhead.

Surrogate Tissue Assay (PBMCs)

Since brain tissue sampling is terminal, use Peripheral Blood Mononuclear Cells (PBMCs) as a surrogate marker for PD duration.

  • Dosing: Single PO dose (e.g., 10 mg/kg).

  • Sampling: Collect blood at 24h, 48h, and 72h post-dose.

  • Isolation: Ficoll gradient separation of PBMCs.

  • Detection: Histone extraction followed by Western Blot or ELISA using anti-H3K4me2 antibodies.

  • Success Criteria: >2-fold increase in H3K4me2 levels compared to vehicle control.

Toxicology: Hematological Safety Screen

The Danger Zone: Cyclopropylamine-based LSD1 inhibitors (like Tranylcypromine derivatives) are known to cause thrombocytopenia (low platelet count) and anemia due to the role of LSD1 in erythroid differentiation (GFI1b complex interaction).

Protocol: 7-Day Repeat Dose Toxicity

  • Animals: BALB/c mice (more sensitive to hematological changes).

  • Groups: Vehicle, 10 mg/kg, 30 mg/kg (QD x 7 days).

  • Readout: Complete Blood Count (CBC) with differential.

ParameterWarning SignalAction
Platelets (PLT) < 500 x 10^3/µLStop dosing; compound is highly toxic to megakaryocytes.
Hemoglobin (HGB) < 10 g/dLIndicates suppression of erythropoiesis.
Body Weight > 15% LossMaximum Tolerated Dose (MTD) exceeded.

References

  • LSD1 Inhibition Mechanism

    • Title: Mechanism-based inactivation of LSD1 by cyclopropylamine deriv
    • Source: Yang, M., et al. (2007). Journal of the American Chemical Society.
    • URL:[Link]

  • Pharmacokinetics of Cyclopropylamines

    • Title: Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats.[1]

    • Source: Bergh, M.S., et al. (2021). Psychopharmacology.
    • URL:[Link]

  • Hematological Toxicity in LSD1 Inhibitors

    • Title: LSD1 inhibition causes thrombocytopenia by disrupting the GFI1b–LSD1 complex.
    • Source: Maiques-Diaz, A., et al. (2012).
    • URL:[Link]

  • Chemical Identity & Synthesis

    • Title: 1-(Pyrimidin-2-yl)
    • Source: ChemScene.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the synthesis of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride. This key building block is increasingly utilized in medicinal chemistry and drug development for the synthesis of kinase inhibitors and other biologically active compounds[1]. However, its synthesis can present significant challenges, leading to suboptimal yields and purification difficulties. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and enhance the efficiency and yield of their synthetic protocols. Drawing from established chemical principles and field-proven insights, we will explore the causality behind experimental choices and provide robust, self-validating methodologies.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of 1-(pyrimidin-2-yl)cyclopropanamine typically proceeds via one of two primary routes, each with distinct advantages and potential pitfalls. The choice of route often depends on the availability of starting materials and the scale of the reaction.

  • Route A: Nitrile Reduction Pathway. This is arguably the most direct route, starting from a commercially available or synthesized pyrimidine nitrile. It involves the formation of the cyclopropane ring followed by the reduction of the nitrile group to the primary amine.

  • Route B: Carboxylic Acid Rearrangement Pathway. This alternative route involves the synthesis of a cyclopropanecarboxylic acid intermediate, which is then converted to the amine via a Curtius rearrangement. This method is well-established for creating cyclopropylamines but requires careful control to avoid byproduct formation[2].

G cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Curtius Rearrangement cluster_2 Final Step (Common to Both Routes) A_start 2-Substituted Pyrimidine A_inter1 1-(Pyrimidin-2-yl) cyclopropanecarbonitrile A_start->A_inter1 Cyclopropanation (e.g., Kulinkovich-Szymoniak) A_end Target Amine A_inter1->A_end Nitrile Reduction (e.g., LiAlH4, H2/Catalyst) Final_Amine Target Amine (Free Base) B_start 2-Substituted Pyrimidine B_inter1 1-(Pyrimidin-2-yl) cyclopropanecarboxylic acid B_start->B_inter1 Cyclopropanation B_inter2 Acyl Azide / Isocyanate Intermediate B_inter1->B_inter2 DPPA or similar B_end Target Amine B_inter2->B_end Rearrangement & Hydrolysis Final_HCl 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride Final_Amine->Final_HCl HCl in Ether/Dioxane

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Issue 1: Low Yield in Cyclopropanation of Nitriles (Route A)

Question: My yield for the conversion of 2-cyanopyrimidine to 1-(pyrimidin-2-yl)cyclopropanecarbonitrile is consistently low (<30%). What are the likely causes and solutions?

Answer: This transformation, often employing a titanium-mediated coupling with a Grignard reagent (a variation of the Kulinkovich-Szymoniak reaction), is highly sensitive to reaction conditions[3]. Low yields are typically traced back to three areas:

  • Reagent and Solvent Quality:

    • Cause: The titanium(IV) isopropoxide catalyst and the Grignard reagent are extremely sensitive to moisture and air. Any protic contamination will quench the reagents and inhibit the catalytic cycle.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Grignard reagents should be freshly prepared or titrated before use.

  • Lewis Acid Co-catalyst:

    • Cause: The reaction's success often hinges on a strong Lewis acid to facilitate the necessary ring contraction and formation of the cyclopropane ring[3]. Without it, the reaction may stall or favor the formation of ketone byproducts after hydrolysis.

    • Solution: The addition of a Lewis acid like BF₃·OEt₂ is often crucial. The stoichiometry should be carefully optimized, typically starting with 1.0-1.2 equivalents relative to the nitrile.

  • Temperature Control:

    • Cause: The initial formation of the titanacyclopropane intermediate and subsequent reactions are temperature-dependent. Poor temperature control can lead to side reactions.

    • Solution: Maintain the recommended temperature profile. The addition of the Grignard reagent to the nitrile and Ti(OiPr)₄ mixture is typically performed at a low temperature (e.g., 0 °C or lower), followed by a slow warming to room temperature to drive the reaction to completion.

ParameterStandard ConditionTroubleshooting Action
Solvent Anhydrous THF or Et₂OUse freshly distilled solvent over sodium/benzophenone.
Grignard Reagent 2.0-2.5 eq.Titrate before use to confirm molarity.
Ti(OiPr)₄ 1.0-1.2 eq.Use a fresh bottle; store under argon.
Lewis Acid BF₃·OEt₂ (1.0 eq.)Ensure stoichiometry is correct; add slowly at low temp.
Temperature 0 °C to RTMonitor internal temperature; do not allow uncontrolled exotherms.

Table 1. Recommended adjustments for the cyclopropanation step.

Issue 2: Significant Urea Byproduct in Curtius Rearrangement (Route B)

Question: I am attempting the Curtius rearrangement on 1-(pyrimidin-2-yl)cyclopropanecarboxylic acid, but my main product is a high-melting point solid I've identified as the corresponding 1,3-disubstituted urea. How do I prevent this?

Answer: This is a classic and frequent issue in Curtius rearrangements. The formation of a symmetrical urea byproduct is almost always caused by the presence of water in the reaction mixture[4].

Mechanism of Byproduct Formation: The key intermediate generated during the rearrangement is an isocyanate (R-N=C=O).

  • Desired Reaction: In the presence of an alcohol (like t-butanol), the isocyanate is trapped to form a stable Boc-carbamate, which can be easily deprotected.

  • Undesired Reaction: If water is present, it attacks the isocyanate to form an unstable carbamic acid. This acid rapidly decarboxylates to yield the primary amine (your desired product, but prematurely formed). This newly formed amine is nucleophilic and immediately attacks another molecule of the isocyanate intermediate, leading to the highly stable and often insoluble urea byproduct.

G cluster_desired Desired Pathway (Anhydrous) cluster_undesired Undesired Pathway (Water Present) isocyanate R-N=C=O (Isocyanate Intermediate) boc_amine Boc-Protected Amine (Stable Intermediate) isocyanate->boc_amine Trapping carbamic_acid Carbamic Acid (Unstable) isocyanate->carbamic_acid Hydrolysis urea Symmetrical Urea (Byproduct) isocyanate->urea tbuoh t-BuOH tbuoh->isocyanate h2o H₂O (Contaminant) h2o->isocyanate amine R-NH₂ (Premature Amine) carbamic_acid->amine Decarboxylation (-CO₂) amine->isocyanate Nucleophilic Attack

Caption: Competing reaction pathways for the isocyanate intermediate.

Solutions:

  • Rigorous Drying: The solution of the intermediate acyl azide must be scrupulously dried before heating to initiate the rearrangement. If extracting from an aqueous solution (e.g., after forming the azide with NaN₃), dry the organic layer extensively with MgSO₄ or Na₂SO₄, filter, and consider adding molecular sieves.

  • Azeotropic Removal of Water: Before heating, azeotropically remove residual water by distilling off a small amount of the solvent (e.g., toluene).

  • Weinstock Protocol: Employ the Weinstock protocol, which involves converting the carboxylic acid to a mixed anhydride with ethyl chloroformate, followed by reaction with sodium azide. This procedure must be conducted under strictly anhydrous conditions to be effective[4].

Issue 3: Difficulty in Isolating the Final Hydrochloride Salt

Question: After obtaining the free amine, I add HCl in ether, but the product crashes out as an oil or remains tacky and difficult to filter. How can I get a crystalline, free-flowing solid?

Answer: Oiling out during salt formation is common and usually relates to purity, solvent choice, and the rate of precipitation.

  • Purity of the Free Amine: The most common cause is impure starting material. Oily impurities can co-precipitate with your salt, inhibiting crystallization. Purify the free base amine by column chromatography or distillation before salt formation.

  • Solvent System: Diethyl ether is a common choice, but its polarity can sometimes be too low, causing rapid, non-crystalline precipitation.

    • Try a slightly more polar solvent system, such as a mixture of MTBE and heptane, or 2-propanol.

    • Ensure you are using an anhydrous solution of HCl. Commercially available HCl in ether or dioxane is preferable to bubbling HCl gas through the solvent unless you have a very dry setup.

  • Control the Precipitation:

    • Cool the solution of the free amine to 0 °C before slowly adding the HCl solution dropwise with vigorous stirring. Rapid addition to a room-temperature solution almost guarantees an oil.

    • After addition, allow the mixture to stir at 0 °C for several hours and then slowly warm to room temperature. This process, known as digestion, allows for the formation of more ordered, crystalline material.

    • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained crystal is also highly effective.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for scalability? For larger scales (>10-50 g), Route A (Nitrile Reduction) is often more advantageous. It involves fewer steps from common starting materials and avoids the use of potentially explosive azide intermediates, a significant safety concern in process chemistry[5]. The Curtius rearrangement (Route B) can be very effective but requires more stringent control over reaction conditions to prevent yield loss[4].

Q2: What analytical methods are best for monitoring reaction progress and final product purity?

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for confirming the presence of your desired product (by mass) and identifying byproducts. It is invaluable for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of your intermediates and the final product. The disappearance of the nitrile peak (~120 ppm in ¹³C) and the appearance of amine protons in the ¹H spectrum are key indicators in Route A.

Q3: Are there any specific safety considerations for this synthesis? Yes, several steps require strict safety protocols:

  • Grignard Reagents: Highly reactive and pyrophoric. Must be handled under an inert atmosphere (argon or nitrogen).

  • Sodium Azide (Route B): Highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. All azide waste must be quenched properly (e.g., with sodium nitrite and acid) before disposal.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that reacts violently with water. All work must be done under anhydrous conditions, and the quenching procedure must be performed slowly and at low temperatures.

Section 4: Optimized Experimental Protocols

Protocol 4.1: Synthesis via Nitrile Reduction (Route A)

This protocol is an illustrative example based on the principles of the Kulinkovich-Szymoniak reaction.

  • Titanacyclopropane Formation: To a flame-dried, three-neck flask under argon, add anhydrous THF (10 mL per 10 mmol of nitrile) and Ti(OiPr)₄ (1.2 eq.). Cool the solution to 0 °C. Slowly add ethylmagnesium bromide (2.2 eq., 1.0 M solution in THF) dropwise, maintaining the internal temperature below 5 °C. Stir for 15 minutes.

  • Cyclopropanation: To the dark solution, add 2-cyanopyrimidine (1.0 eq.) dissolved in a minimum amount of anhydrous THF. Allow the mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃. Filter the resulting mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to obtain crude 1-(pyrimidin-2-yl)cyclopropanecarbonitrile.

  • Reduction: Dissolve the crude nitrile in anhydrous THF and add it dropwise to a stirred suspension of LiAlH₄ (1.5 eq.) in THF at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

  • Workup & Salt Formation: Cool to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams. Filter the resulting solids and wash with THF. Concentrate the filtrate to yield the free amine. Dissolve the amine in MTBE, cool to 0 °C, and add 2.0 M HCl in diethyl ether (1.1 eq.) dropwise. Filter the resulting precipitate, wash with cold ether, and dry under vacuum to yield the title compound.

References

  • NIOSH Manual of Analytical Methods (NMAM) 5601. Centers for Disease Control and Prevention. Available at: [Link]

  • Dauth, A., et al. (2023). Alternative synthesis routes that lead to starting material 2 via the 2-amino pyrimidine intermediate. ResearchGate. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1343. Available at: [Link]

  • Moody, C. J., et al. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development, 27(9), 1735–1741. Available at: [Link]

  • El-Sayed, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Molecules, 27(21), 7545. Available at: [Link]

  • Arnold, F. H., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 144(12), 5559–5566. Available at: [Link]

  • Turan-Zitouni, G., et al. (2018). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 42(6), 1715-1727. Available at: [Link]

  • MySkinRecipes | 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride. MySkinRecipes. Available at: [Link]

  • Gaikwad, S. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

  • CN103435523A - Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents.
  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • Szymoniak, J., & Bertus, P. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Available at: [Link]

  • Gandon, V., & Szymoniak, J. (2024). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available at: [Link]

  • Carraro, M., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Molecules, 29(14), 3314. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(11), 2779. Available at: [Link]

  • Warrilow, C., et al. (2018). Convergent Total Synthesis of (−)-Cyclopamine. Organic Letters, 20(24), 7858–7862. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5437. Available at: [Link]

  • WO 2013/144295 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Subject: Purification & Isolation Challenges Assigned Specialist: Senior Application Scientist Molecule Profile:

  • Target: 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride[1]

  • CAS (HCl salt): 1215107-61-1[1]

  • CAS (Free base): 1159878-06-4

  • Molecular Weight: 171.63 g/mol (HCl salt)[2]

  • Key Structural Features: Strained cyclopropane ring, basic primary amine, electron-deficient pyrimidine ring.

Executive Summary

The purification of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride presents a unique set of challenges driven by the molecule's amphiphilic nature and the strain of the cyclopropane ring. Unlike simple aliphatic amines, the presence of the pyrimidine ring reduces the crystallinity of the salt and introduces solubility in polar organic solvents, often leading to the dreaded "oiling out" phenomenon during crystallization. Furthermore, the cyclopropane ring is susceptible to acid-catalyzed ring opening under forcing conditions, requiring careful control of pH and temperature.

This guide moves beyond standard protocols, offering a root-cause analysis of common failures and providing self-validating workflows for isolation.

Module 1: Salt Formation & Crystallization Troubleshooting

Q1: My product separates as a sticky yellow oil instead of crystals upon adding HCl. How do I fix this?

Diagnosis: "Oiling out" (liquid-liquid phase separation) occurs when the salt is formed faster than it can crystallize, or when the solvent system holds impurities that depress the melting point. This is common in the synthesis of 1-heteroarylcyclopropanamines due to the high solubility of the pyrimidine moiety.

The Fix: The "Seeding at Cloud Point" Protocol Do not simply add more anti-solvent. Follow this thermodynamic control method:

  • Solvent Switch: If you are using Diethyl Ether/HCl, switch to Isopropanol (IPA) and Ethyl Acetate (EtOAc) . Ether often causes rapid, amorphous precipitation.

  • Dissolution: Dissolve the crude free base in minimal warm IPA (40–50°C).

  • Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or EtOAc) dropwise. Do not use aqueous HCl if possible, as water acts as a potent anti-crystallizing agent here.

  • The Cloud Point: Add EtOAc dropwise until a faint, persistent turbidity (cloudiness) appears. STOP stirring.

  • Thermal Cycling: Heat the mixture slightly until clear, then let it cool slowly to room temperature in a Dewar flask or insulated bath.

  • Seeding: If oiling re-occurs, scratch the glass interface or add a seed crystal of a similar cyclopropylamine salt (isostructural seeding).

Q2: The salt is extremely hygroscopic and turns into a gum on the filter paper. How do I handle this?

Diagnosis: The pyrimidine nitrogen can act as a secondary H-bond acceptor, and if excess HCl is used, you may be forming a partial dihydrochloride species which is highly hygroscopic.

The Fix: Stoichiometry Control & Drying

  • Stoichiometry: Strictly limit HCl to 0.95 – 1.0 equivalents . Avoid large excesses.

  • Wash Protocol: Wash the filter cake immediately with anhydrous Et2O (Diethyl Ether) or MTBE (Methyl tert-butyl ether) to remove residual high-boiling alcohols.

  • Drying: Dry in a vacuum oven at 40°C with P₂O₅ (Phosphorus Pentoxide) as a desiccant. The P₂O₅ is critical to scavenge moisture that the salt aggressively attracts.

Module 2: Impurity Removal & Stability

Q3: I see a +18 or +36 mass unit impurity in LCMS. Is my cyclopropane ring opening?

Diagnosis: Yes. The cyclopropane ring, while generally robust, is sensitive to strong acids at high temperatures.

  • +18 amu: Hydration of the ring (acid-catalyzed ring opening to the alcohol).

  • +36 amu: Addition of HCl across the ring (forming the chloro-alkyl derivative).

The Mechanism: The protonated pyrimidine ring acts as an electron-withdrawing group, destabilizing the cyclopropane slightly. Under refluxing acidic conditions (e.g., 6M HCl reflux for deprotection), the ring can open.

The Fix:

  • Temperature Limit: Keep acid deprotection steps (if removing Boc groups) below 40°C.

  • Acid Choice: Use HCl in Dioxane or TFA in DCM at room temperature instead of aqueous mineral acids at high heat.

  • Monitoring: Use the table below to identify specific byproducts.

Impurity Identification Table
Impurity Signal (LCMS)Likely StructureOriginRemediation
M+1 (Target) 1-(Pyrimidin-2-yl)cyclopropanamineProductN/A
M+18 Open-chain alcoholAcid-catalyzed hydrationReduce Temp; Switch to anhydrous acid
M+36/38 Open-chain alkyl chlorideHCl addition to cyclopropaneAvoid excess HCl; Limit reaction time
M+42 Acetylated amineReaction with EtOAc solventAvoid boiling in EtOAc; Use MeCN/MTBE
Dimer Coupled productIncomplete KulinkovichOptimize catalyst loading

Module 3: Chromatographic Purification (HPLC/Flash)

Q4: The peak tails badly on C18 columns. Should I use Normal Phase?

Diagnosis: The free amine interacts strongly with residual silanols on the silica support. Normal phase silica chromatography of the free amine often leads to irreversible adsorption or streaking.

The Fix: Modified Reverse Phase or "Neutralized" Normal Phase

Option A: Reverse Phase (Preferred)

  • Column: C18 with high carbon load and end-capping (e.g., XBridge C18).

  • Mobile Phase: Water/Acetonitrile with 0.1% Ammonia (pH 10) or 0.1% TFA (pH 2) .

    • Note: High pH keeps the amine neutral and improves peak shape. Low pH keeps it fully protonated. Avoid neutral pH where exchange causes broadening.

Option B: Normal Phase (If necessary)

  • Pre-treatment: Pass the mobile phase containing 1% Triethylamine (TEA) through the column for 30 minutes before loading the sample.

  • Eluent: DCM:MeOH:NH4OH (90:9:1). The ammonia competes for silanol sites, sharpening the amine peak.

Visualizing the Purification Workflow

The following diagram outlines the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckSolubility Check Solubility in Warm IPA or EtOH Start->CheckSolubility AddAcid Add 1.0 eq HCl (4M in Dioxane) CheckSolubility->AddAcid Precipitation Precipitate Formed? AddAcid->Precipitation Solid Filter Solid Precipitation->Solid Yes (Crystals) Oil Oiling Out Observed Precipitation->Oil No (Sticky Gum) Recryst Recrystallize: IPA/EtOAc (Cloud Point) Oil->Recryst Thermodynamic Control Seed Seed & Cool Slowly Recryst->Seed Seed->Solid Success Flash Flash Chromatography (DCM/MeOH/NH4OH) Seed->Flash Failure SaltForm Convert to HCl Salt Post-Column Flash->SaltForm

Caption: Decision tree for the isolation of 1-(Pyrimidin-2-yl)cyclopropanamine HCl, prioritizing crystallization over chromatography.

Module 4: Synthesis Context & Reference Data

Common Synthesis Routes & Specific Pitfalls

Understanding the synthesis source helps predict impurities.

  • Curtius Rearrangement (from Carboxylic Acid):

    • Source: 1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid.[3]

    • Risk: Trapped isocyanate intermediates or urea byproducts if water is present during the rearrangement.

    • Citation: This route is scalable and avoids titanium residues [1].

  • Kulinkovich-Szymoniak Reaction (from Nitrile):

    • Source: 2-Cyanopyrimidine + EtMgBr + Ti(OiPr)4.

    • Risk: Titanium salts are notoriously difficult to remove. They form a gelatinous quench that traps the product.

    • Cleanup: Use a Rochelle's Salt (Potassium Sodium Tartrate) wash during workup to solubilize titanium before attempting salt formation.

Solvent Screening Matrix for Crystallization
Solvent SystemOutcomeRecommendation
MeOH / Et2O Fast precipitation, often amorphous.Good for initial isolation, bad for purity.
IPA / EtOAc Slower growth, better crystals.Recommended for final purification.
Ethanol / Acetone Risk of hemi-aminal formation.Avoid Acetone with primary amines.
Water / HCl High solubility, difficult to dry.Avoid.

References

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Source: Beilstein Journal of Organic Chemistry. Context: Describes the Curtius rearrangement protocol and HCl salt precipitation from ether, applicable to the pyrimidine analog. URL:[Link]

  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives.
  • Recrystallization of Amine Hydrochlorides. Source: Journal of Crystal Growth & Design (General Principles). Context: Principles of antisolvent addition and cloud point determination. URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. The unique chemical properties of this molecule, particularly its pH-dependent solubility, can present challenges. This guide provides in-depth, validated solutions and explains the scientific principles behind them to ensure your assays are robust, reproducible, and reliable.

Section 1: The Core Issue - Understanding pH-Dependent Solubility
Q1: I dissolved 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride in DMSO, but it precipitates when I dilute it into my neutral pH assay buffer (e.g., PBS at pH 7.4). Why is this happening?

This is the most common issue encountered and is rooted in the fundamental chemistry of the compound. 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is the salt of a weak base.[1] The hydrochloride salt form is intentionally created to enhance the aqueous solubility of the parent molecule, the "free base".[2][3]

The Causality:

  • The Salt Form (Soluble): In its hydrochloride salt form, the amine group on the cyclopropane ring is protonated (R-NH₃⁺). This positive charge makes the molecule ionic and thus more soluble in polar solvents like water or aqueous buffers.[1] This form is stable at an acidic pH.

  • The Free Base Form (Poorly Soluble): As the pH of the solution increases towards neutral or basic conditions, the protonated amine loses its proton (deprotonates) to become the neutral "free base" (R-NH₂). This form is significantly less polar and, consequently, much less soluble in aqueous media.

  • The Tipping Point (pKa): The transition between the soluble protonated form and the insoluble free base form is governed by the pKa of the cyclopropylamine group. When the buffer pH is near or above the compound's pKa, the equilibrium shifts towards the poorly soluble free base, causing it to precipitate out of the solution. Assays run at a neutral pH of 7.4 are often above the pKa of many amine hydrochloride salts, triggering this precipitation.[4]

The diagram below illustrates this pH-dependent equilibrium, which is the root cause of the observed precipitation.

cluster_0 Solution pH vs. Compound State Soluble Soluble State (Protonated, R-NH₃⁺Cl⁻) Insoluble Insoluble State (Free Base, R-NH₂) Soluble->Insoluble Increase pH Low_pH Low pH (e.g., pH 4-6) Low_pH->Soluble Favors Protonation High_pH High pH (e.g., pH > 7) High_pH->Insoluble Favors Deprotonation

Caption: pH effect on compound solubility.

Section 2: FAQs and Immediate Troubleshooting
Q2: What is the recommended solvent for preparing my initial stock solution?

For the initial high-concentration stock solution, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is strongly recommended.[5] DMSO can dissolve a wide range of organic molecules, including the free base form of your compound, which may be present in small amounts.

SolventRecommended UseKey Considerations
DMSO Primary Stock Solution Anhydrous grade is critical to prevent hydrolysis. Store desiccated. Can be toxic to some cell lines at >0.5% v/v.
Ethanol Secondary Stock SolutionMay be used if DMSO interferes with the assay. Solubility might be lower than in DMSO. Use absolute (200 proof).
Water Not for Primary StockNot recommended for high-concentration stocks due to the risk of insolubility and hydrolysis over time.
Q3: My compound still precipitates even when I use a DMSO stock. What are the immediate steps I can take?

This phenomenon, often called "crashing out," occurs when the compound rapidly transitions from a friendly organic solvent (DMSO) to a hostile aqueous environment.

  • Reduce Final Concentration: The most common cause is exceeding the solubility limit in the final assay buffer. Your first step should be to test a lower final concentration of the compound. Poor solubility can lead to significant delays or failures in the drug development path.[6]

  • Use Serial or Intermediate Dilutions: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform an intermediate dilution step in a solvent mixture (e.g., 50:50 DMSO:buffer) or in 100% assay buffer for your highest concentration, then serially dilute from there in the assay buffer. This provides a gentler transition.[7]

  • Lower the Assay Buffer pH: If your assay can tolerate it, lowering the pH of the final buffer to 6.0-6.5 will keep the compound in its protonated, soluble state. This is the most effective chemical solution to the problem.[8]

  • Increase Vortexing/Mixing Time: Ensure the solution is mixed vigorously and immediately after adding the compound stock to prevent localized high concentrations that can initiate precipitation.

Q4: Can I heat the solution to aid dissolution?

Gentle warming (e.g., to 37°C) can be used cautiously to help dissolve the compound during stock preparation. However, it is not recommended for routine use without validation for two key reasons:

  • Compound Stability: The cyclopropylamine moiety can be reactive, and prolonged heating may lead to degradation.[9][10] Always verify compound stability after any heating step.

  • Masking the Problem: Heating may temporarily dissolve the compound, but it could precipitate out again upon cooling to the assay temperature, leading to inconsistent results. The solubility at the actual assay temperature is what matters most.

Section 3: Validated Protocols for Robust Results

Adhering to a systematic workflow is crucial for obtaining reproducible data. The following protocols are designed to help you prepare your compound and determine its practical solubility limit within your specific assay conditions.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol details the standard procedure for creating a reliable stock solution.[11]

  • Pre-Weighing: Allow the vial of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation: Calculate the mass of compound required for your desired stock concentration and volume. (e.g., For 10 mL of a 10 mM stock, using a FW of 171.63 g/mol [12]: 0.01 L * 0.010 mol/L * 171.63 g/mol = 0.01716 g or 17.2 mg).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed solid.

  • Solubilization: Vortex vigorously for 2-3 minutes. If full dissolution is not achieved, place the vial in a sonicating water bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a bright light to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes and store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Workflow for Determining Kinetic Aqueous Solubility

This protocol is essential for identifying the maximum concentration at which your compound will remain soluble in your final assay buffer, preventing wasted reagents and unreliable data.[5] This is a critical early step to avoid misleading results in downstream ADMET and HTS assays.[6][13]

start Start prep_stock 1. Prepare 10 mM Stock in 100% DMSO start->prep_stock prep_plate 2. Dispense Assay Buffer into a 96-well plate prep_stock->prep_plate add_compound 3. Add DMSO stock to first well (e.g., 2 µL into 198 µL for 100 µM). Perform serial dilutions across plate. prep_plate->add_compound incubate 4. Incubate at Assay Temperature (e.g., 1-2 hours) add_compound->incubate observe 5. Observe for Precipitation (Visually or via Nephelometry) incubate->observe determine 6. Identify Highest Concentration WITHOUT Precipitate observe->determine end Result: Max Working Concentration determine->end

Caption: Workflow for determining kinetic solubility.

Step-by-Step Methodology:

  • Prepare a clear 96-well plate.

  • Add 100 µL of your final assay buffer to wells A2 through A12.

  • Add 198 µL of your final assay buffer to well A1.

  • Add 2 µL of your 10 mM DMSO stock solution to well A1. This creates a 100 µM starting concentration with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Transfer 100 µL from well A1 to well A2. Mix thoroughly.

  • Continue this 1:2 serial dilution across the plate to well A11. Well A12 will serve as a buffer-only blank.

  • Seal the plate and incubate for 1-2 hours under your standard assay temperature conditions.

  • Visually inspect the plate against a black background. The first well in which you observe any cloudiness, haze, or crystals indicates the point of precipitation. The highest concentration that remains perfectly clear is your maximum working concentration for that buffer system. For higher throughput, a nephelometer can be used to measure light scattering.[6]

Section 4: Advanced Strategies - Buffer and Formulation Optimization
Q5: My assay must be run at pH 7.4. How can I modify my formulation to improve solubility without changing the pH?

When pH modification is not an option, you can explore the use of solubilizing excipients. These should be validated carefully as they can interfere with biological assays.[14]

  • Co-solvents: Introducing a small percentage of an organic co-solvent into the final assay buffer can increase the solubility of hydrophobic compounds.[15]

    • Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).

    • Protocol: Prepare a version of your assay buffer containing 1-5% (v/v) of a co-solvent. Re-run the Kinetic Solubility Protocol (Protocol 2) to see if the solubility limit has improved.

    • Caution: Always run a solvent tolerance control in your assay to ensure the co-solvent itself does not inhibit or activate your biological target.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[3]

    • Example: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Protocol: Add HP-β-CD to your assay buffer at a concentration range of 1-10 mM and repeat the solubility determination.

The table below provides a summary of recommended starting points for troubleshooting.

ParameterStandard ApproachAlternative 1 (pH Mod)Alternative 2 (Co-Solvent)
Stock Solvent 100% DMSO100% DMSO100% DMSO
Assay Buffer pH 7.4 (e.g., PBS, HEPES)6.0-6.5 (e.g., MES) 7.4
Co-solvent NoneNone1-5% Ethanol or PEG-400
Expected Solubility Low (Potential Precipitation)High Moderate to High
Key Check Determine max soluble conc.Confirm assay is pH-tolerantConfirm assay is solvent-tolerant

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, leading to more accurate and reliable experimental outcomes.

References
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Chad's Prep. (2022). What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. Retrieved from [Link]

  • Dalton, J. T., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Solubility and dissolution enhancement strategies: Current understanding and recent trends. Retrieved from [Link]

  • National Institutes of Health. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2025). 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride, Safety Data Sheet. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ACS Publications. (n.d.). Advances in the Synthesis of Cyclopropylamines. Retrieved from [Link]

  • PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • National Institutes of Health. (2015). Cyclopropanamine Compounds and Use Thereof. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Perspectives in solubility measurement and interpretation. Retrieved from [Link]

  • YouTube. (2015). Preparing Solutions - Part 3: Dilutions from stock solutions. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropylamine hydrochloride. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Impacts of Single and Sequential Enzymatic Extraction on the Functional Properties of Khao Dawk Mali 105 Rice Bran Proteins at Two Maturity Stages. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Research in the Field of Drug Design and Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

[1][2]

Introduction

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a critical pharmacophore often used in the synthesis of HIF-2

1cyclopropane ring1

This guide moves beyond basic safety data sheets (SDS) to provide mechanistic insights into stability, solvent compatibility, and troubleshooting for analytical and synthetic workflows.[1]

Module 1: Solubility & Solvent Selection

The hydrochloride salt form dictates the solubility profile. The ionic lattice requires high-dielectric solvents to dissociate.[1]

Solubility Profile Table
SolventSolubility RatingSuitabilityTechnical Notes
Water High (>50 mg/mL)Excellent Ideal for aqueous workups, but prolonged storage can lead to hydrolysis if pH drifts.[1]
DMSO High (>50 mg/mL)Good Preferred for Stock Solutions. Caution: DMSO is hygroscopic; absorbed water can trigger degradation.[1]
Methanol High (>30 mg/mL)Moderate Good for transfers.[1] Risk: Nucleophilic attack by MeOH (solvolysis) if heated or highly acidic.[1]
Ethanol ModerateModerateLower solubility than MeOH.[1] Similar solvolysis risks.[1]
DCM Low/InsolublePoorThe HCl salt is too polar. Requires free-basing (not recommended for storage).[1]
Toluene/Hexane InsolubleNoneUseful only as antisolvents for precipitation/crystallization.[1]
Decision Tree: Solvent Selection Workflow

SolventSelectionStartStart: Solid SamplePurposeSelect PurposeStart->PurposeNMRAnalytical (NMR)Purpose->NMRStockStock Storage (>24h)Purpose->StockRxnReaction MediumPurpose->RxnDMSODMSO-d6NMR->DMSOPreferredMeOHMeOH-d4NMR->MeOHAcceptable (Short term)Stock->DMSOBest Stability (-20°C)WaterD2O or H2ORxn->WaterAqueous CouplingRxn->MeOHReductive AminationWarning1Check Water Content(Hygroscopic)DMSO->Warning1Warning2Avoid Acidic pH(Ring Opening)MeOH->Warning2

Figure 1: Decision logic for solvent selection based on experimental intent. Green nodes indicate stable choices; yellow indicates caution required.[1]

Module 2: Stability Profiles & Degradation Mechanisms

Understanding why the molecule degrades is the key to preventing it.

Acid-Catalyzed Ring Opening (The Primary Threat)

Although supplied as an HCl salt, excess acid (pH < 1-2) or high temperatures can trigger the opening of the cyclopropane ring.[1] The pyrimidine ring acts as an electron-withdrawing group, which can stabilize the intermediate carbocation/transition state at the benzylic-like position, facilitating the break.

  • Mechanism: Protonation

    
     Nucleophilic attack (by Cl⁻, H₂O, or ROH) 
    
    
    Ring opens to linear chain (e.g., ethyl-pyrimidine derivatives).[1]
  • Prevention: Maintain pH > 3 during aqueous handling. Avoid heating in acidic alcohols.

Free Base Instability

If you neutralize the HCl salt to generate the free amine:

  • Risk: The primary amine becomes nucleophilic.[1] It can attack the pyrimidine ring of a neighboring molecule (dimerization) or react with atmospheric CO₂ (carbamate formation).[1]

  • Guideline: Always store as the HCl salt. Generate the free base in situ only immediately before the reaction step.

Oxidative Stress

While the pyrimidine ring is robust, the primary amine (if free) and the cyclopropane C-H bonds are susceptible to radical oxidation over long periods, especially in the presence of light and transition metals.

Degradation Pathway Visualization

DegradationIntact1-(Pyrimidin-2-yl)cyclopropanamine HCl(Stable Salt)Stress_AcidExcess Acid / Heat(Nucleophilic Solvent)Intact->Stress_AcidpH < 2Stress_BaseNeutralization(Free Base)Intact->Stress_BasepH > 9RingOpenRing Opening(Linear Chain Impurity)Stress_Acid->RingOpen+ H2O/MeOHDimerDimerization /OxidationStress_Base->DimerStorage > 24h

Figure 2: Primary degradation pathways.[1] The red nodes represent irreversible chemical changes that result in purity loss.

Module 3: Troubleshooting & FAQs

Q1: I see new impurities in my LCMS after leaving the sample in Methanol overnight. What happened?

  • Diagnosis: You likely observed solvolysis .[1]

  • Mechanism: Methanol can act as a nucleophile.[1] If the solution was slightly acidic (excess HCl from the salt), the cyclopropane ring opened, and methanol added across the bond, forming a methoxy-ethyl pyrimidine derivative (+32 Da mass shift vs ring-opened product, or specific mass of the adduct).[1]

  • Fix: Prepare methanol solutions immediately before injection. For storage, use DMSO or Acetonitrile (if soluble).[1]

Q2: My yield is low for an amide coupling reaction using this salt.

  • Diagnosis: Incomplete free-basing or ring opening during activation.[1]

  • Root Cause: If you used a strong base (like NaH) to free-base, you might have triggered side reactions.[1] If you didn't add enough base (e.g., DIPEA) to neutralize the HCl and the acid partner, the coupling won't proceed.

  • Fix: Use a mild base like DIPEA (3-4 equivalents) or NMM.[1] Ensure the reaction stays cool (0°C) during the activation step to prevent thermal ring stress.[1]

Q3: Can I store the stock solution in DMSO at room temperature?

  • Diagnosis: Not recommended.[1]

  • Reason: DMSO is hygroscopic.[1] Over time, it absorbs water from the air.[1] This water, in the presence of the acidic HCl salt, creates an aqueous acid environment that promotes hydrolysis.

  • Fix: Store DMSO stocks at -20°C in aliquots. Use anhydrous DMSO.[1]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this for biological assays or analytical standards.

  • Weighing: Weigh the hydrochloride salt rapidly to minimize moisture uptake (hygroscopic).[1]

  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).[1]

  • Dissolution: Vortex gently. Avoid sonication if possible (heat generation).[1]

  • Storage: Aliquot into amber glass vials (to block light). Store at -20°C .

    • Shelf Life: 3 months at -20°C.[1]

    • Thaw: Thaw completely at room temperature and vortex before use.[1] Do not refreeze more than twice.

Protocol B: Forced Degradation Stress Test (Validation)

Use this to confirm stability in your specific matrix.[1]

  • Acid Stress: Dissolve compound in 0.1 M HCl. Heat to 60°C for 1 hour.

    • Expected Outcome: Significant degradation (Ring opening).[1]

  • Base Stress: Dissolve in 0.1 M NaOH. Stir at RT for 4 hours.

    • Expected Outcome: Potential precipitation (free base) or dimerization peaks.[1]

  • Oxidative Stress: Dissolve in 3% H₂O₂ at RT for 2 hours.

    • Expected Outcome: N-oxide formation on Pyrimidine or Amine oxidation.[1]

References

  • PubChem. Compound Summary: 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Wong, H. N. C., et al. (1989).[1] Cyclopropane Ring Opening Reactions.[1][2][3] Chemical Reviews.[1] (Mechanistic grounding for acid-catalyzed ring opening).

  • European Medicines Agency. Assessment Report: Welireg (Belzutifan).[1] (Contextual usage of pyrimidine-cyclopropylamine intermediates). Available at: [Link][1]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Reference for solvent properties). Available at: [Link][1]

Technical Support Center: Optimization of Reaction Conditions for Cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Cyclopropanes are a critical structural motif in numerous pharmaceuticals and natural products, and achieving high yields and selectivities in their synthesis is paramount.[1][2][3][4] This guide is structured to help you navigate the common challenges encountered during these synthetic procedures.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your cyclopropanation experiments.

Issue 1: Low or No Product Yield

Question: My cyclopropanation reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or nonexistent yields in cyclopropanation reactions can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.[5]

Potential Cause 1: Inactive or Deactivated Catalyst

  • Expert Analysis: The heart of many cyclopropanation reactions is the catalyst. If the catalyst is not active, the reaction will not proceed.[6] Catalyst deactivation can occur due to impurities, exposure to air or moisture, or improper storage.[5][6] For instance, copper(I) is the active species in many copper-catalyzed cyclopropanations; oxidation to copper(II) will render it inactive.[6] Similarly, many rhodium and ruthenium catalysts are sensitive to oxygen.[5][7]

  • Troubleshooting Steps:

    • Verify Catalyst Source and Age: Use catalysts from a reputable supplier and ensure they are within their recommended shelf life.[5]

    • Ensure Proper Activation: Some catalysts require an activation step before use. For Simmons-Smith reactions, activating the zinc-copper couple, sometimes with ultrasound, is crucial.[5][8] The Furukawa modification, using diethylzinc, often gives more consistent results.[9]

    • Optimize Catalyst Loading: While catalytic amounts are desired, insufficient catalyst loading can lead to incomplete conversion.[5][6] A systematic increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can help determine the optimal concentration.[5][7]

    • Handle Under Inert Atmosphere: For air- and moisture-sensitive catalysts, use standard Schlenk line or glovebox techniques to set up the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][7]

Potential Cause 2: Decomposition of the Diazo Compound

  • Expert Analysis: Diazo compounds, common carbene precursors in many cyclopropanations, are often unstable and can decompose before reacting with the alkene.[5][7] This decomposition can be accelerated by acidic impurities, light, or high concentrations.[7][10][11]

  • Troubleshooting Steps:

    • Purify the Diazo Reagent: Impurities can catalyze the decomposition of diazo compounds. Purification, for example by distillation under reduced pressure for ethyl diazoacetate, may be necessary.[12]

    • Slow Addition: To maintain a low concentration of the diazo compound in the reaction mixture and minimize side reactions like dimerization, use a syringe pump for slow and controlled addition.[6][7]

    • Control the Temperature: Many cyclopropanation reactions are run at or below room temperature to ensure the stability of the diazo reagent.[7]

Potential Cause 3: Poor Alkene Reactivity

  • Expert Analysis: The electronic and steric properties of the alkene substrate significantly influence its reactivity. Electron-rich alkenes are generally more reactive towards the electrophilic metal carbene intermediate.[5][7] Conversely, electron-deficient or sterically hindered alkenes may react sluggishly.[2][7]

  • Troubleshooting Steps:

    • For Electron-Deficient Alkenes: Consider using a more reactive carbene source or switching to a different catalytic system. Cobalt-based catalysts have shown promise for the cyclopropanation of electron-deficient olefins.[2][7]

    • For Sterically Hindered Alkenes: Increasing the reaction temperature or extending the reaction time may be necessary to achieve a reasonable conversion.[5][7]

Potential Cause 4: Inappropriate Solvent

  • Expert Analysis: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates and selectivities.[13] For instance, in the Simmons-Smith reaction, non-basic, polar solvents like dichloromethane or 1,2-dichloroethane are preferred as they do not overly coordinate with the electrophilic zinc carbenoid.[14] In some enantioselective cyclopropanations, solvent polarity can affect the transition state, with non-polar, non-basic solvents often providing the highest enantioselectivities.[13]

  • Troubleshooting Steps:

    • Solvent Screen: If you suspect the solvent is the issue, perform a screen of common solvents for cyclopropanation, such as dichloromethane (DCM), 1,2-dichloroethane (DCE), diethyl ether, and toluene.

    • Ensure Anhydrous Conditions: Many catalysts are sensitive to water, which can act as a poison.[6] Always use dry solvents and oven-dried glassware.[5][7]

Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Question: I am obtaining my cyclopropane product, but with a poor diastereomeric ratio. How can I improve the stereoselectivity?

Answer: Controlling diastereoselectivity is a common challenge in cyclopropanation. The choice of catalyst, ligand, and solvent are key factors that can be adjusted to favor the desired stereoisomer.[5]

Potential Cause 1: Suboptimal Catalyst and Ligand System

  • Expert Analysis: The steric and electronic properties of the ligands attached to the metal center play a crucial role in dictating the facial selectivity of the carbene transfer to the alkene.[15][16] For rhodium-catalyzed reactions, bulkier ligands often favor the formation of the trans cyclopropane.[7] Conversely, some ruthenium-based catalysts can be tuned to favor the cis isomer.[7]

  • Troubleshooting Steps:

    • Ligand Modification: If you are using a catalyst system with tunable ligands, experiment with ligands of varying steric bulk and electronic properties. For example, in iron(II) porphyrin-catalyzed cyclopropanations, bulky porphyrin ligands can enhance trans selectivity.[15]

    • Change the Metal Center: Different metals can exhibit inherently different selectivities. For instance, cobalt porphyrin complexes can be modulated to favor either trans or cis products.[7]

Potential Cause 2: Solvent Effects on the Transition State

  • Expert Analysis: The solvent can influence the geometry of the transition state, which in turn affects the diastereomeric ratio.[5] As mentioned earlier, solvent polarity and coordinating ability are important parameters.[13]

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with different polarities and coordinating abilities to find the optimal conditions for your desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for transition metal-catalyzed cyclopropanation with diazo compounds?

A1: The reaction is believed to proceed through a catalytic cycle involving a metal carbene (or carbenoid) intermediate.[6][16] The key steps are:

  • Catalyst Activation: A coordinatively unsaturated metal complex is the active catalyst.

  • Carbene Formation: The metal catalyst reacts with the diazo compound, leading to the extrusion of nitrogen gas (N₂) and the formation of a metal carbene intermediate.[6] This step is often rate-limiting.[6]

  • Cyclopropanation: The metal carbene then transfers the carbene moiety to the alkene substrate. This transfer is typically concerted, which explains why the stereochemistry of the alkene is retained in the cyclopropane product.[6][11]

  • Catalyst Regeneration: The cyclopropane product is released, and the metal catalyst is regenerated to participate in another catalytic cycle.[6]

digraph "Metal_Carbene_Cyclopropanation_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

General catalytic cycle for metal-catalyzed cyclopropanation.

Q2: What are the key safety precautions when working with diazo compounds like diazomethane?

A2: Diazomethane and other diazo compounds are highly toxic and potentially explosive, requiring strict safety protocols.[10][11][17][18]

  • Toxicity: Diazomethane is more toxic than hydrogen cyanide and can cause severe respiratory issues.[10]

  • Explosion Hazard: It can detonate unexpectedly, especially in concentrated form, upon contact with rough surfaces (like ground glass joints), bright light, or certain metal ions.[10][19]

  • Substitution: Whenever possible, consider using a safer alternative like (trimethylsilyl)diazomethane (TMS-diazomethane), which is more stable.[10]

  • Engineering Controls: Always work in a properly functioning chemical fume hood with a blast shield.[10] Use specialized glassware with fire-polished joints.[10][19]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, a face shield, and double gloves.[10]

  • Storage: It is highly discouraged to store diazomethane solutions.[10][17] If absolutely necessary, store in a freezer for a very short period in a tightly sealed container.[10]

Q3: How do I choose the right cyclopropanation method for my specific substrate?

A3: The choice of method depends on the substrate's properties and the desired outcome.

MethodTypical SubstratesKey Features
Simmons-Smith Reaction Unfunctionalized and functionalized alkenes, especially those with directing groups like allylic alcohols.[14][20][21]Uses a zinc carbenoid (ICH₂ZnI).[16][20] The reaction is stereospecific.[20][21] The presence of a nearby hydroxyl group directs the cyclopropanation to the same face.[20][21]
Transition Metal-Catalyzed (Rh, Cu, Ru, Fe) Wide range of alkenes, including styrenes and acrylates.[1][22]Highly efficient and allows for fine-tuning of selectivity through ligand modification.[7][15][16] Can be made highly enantioselective.[16]
Dihalocyclopropanation Alkenes that can tolerate basic conditions.Uses a haloform (e.g., CHCl₃, CHBr₃) and a strong base to generate a dihalocarbene.[11] Provides access to gem-dihalocyclopropanes.

Q4: My cyclopropane product is an oil and difficult to purify. What are my options?

A4: For oily products that do not crystallize, chromatography is the most effective purification method.[23]

  • Flash Chromatography: This is a good first approach, typically using silica gel or alumina as the stationary phase.[23] If your product is sensitive to the acidic nature of silica gel, you can use deactivated silica or add a small amount of a base like triethylamine to the eluent.[23]

  • Preparative HPLC or GC: For higher purity or for separating challenging mixtures of stereoisomers, preparative High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[23]

Experimental Protocols

Protocol 1: General Procedure for a Rhodium(II)-Catalyzed Cyclopropanation

This protocol is a general guideline for a small-scale reaction.

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the alkene (1.0 mmol) and anhydrous dichloromethane (5 mL).[5][7]

  • Catalyst Addition: Add the rhodium(II) catalyst, such as Rh₂(OAc)₄ (0.01 mmol, 1 mol%).[5][7]

  • Diazo Compound Preparation: In a separate flask, prepare a solution of the diazo compound, for example, ethyl diazoacetate (1.2 mmol), in anhydrous dichloromethane (5 mL).

  • Slow Addition: Draw the diazoacetate solution into a syringe and place it on a syringe pump. Add the solution to the reaction mixture over a period of 4-6 hours.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[5][23]

digraph "Rh_Catalyzed_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Workflow for a rhodium-catalyzed cyclopropanation.
Protocol 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is adapted for the Furukawa modification, which often provides better results.[9]

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of the alkene (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).[14]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethylzinc (1.1 M in toluene, 1.2 mmol) dropwise, followed by the dropwise addition of diiodomethane (1.2 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Overcoming low yields in cyclopropanation reactions with copper catalysts. BenchChem.
  • Diazomethane. Division of Research Safety - University of Illinois.
  • Catalytic Cyclopropanation with Iron(II) Complexes. Iowa State University Digital Repository.
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC.
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
  • Diazomethane - Safety Data Sheet. ChemicalBook.
  • purification techniques for products derived from cyclopropanediazonium. BenchChem.
  • Phenyldiazomethane SOP. MSU chemistry.
  • Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. BenchChem.
  • Purification of Ethyl Diazoacetate by Vacuum Distillation for use in Cyclopropanation Reactions. Digital Commons@ETSU.
  • A Comparative Guide to Catalytic Cyclopropanation Methods for Researchers. BenchChem.
  • Metal-catalyzed cyclopropanations. Wikipedia.
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Purdue University Graduate School.
  • Technical Support Center: Optimizing Cyclopropanation Reactions. BenchChem.
  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Purdue University Graduate School.
  • Diazomethane Standard Operating Procedure Template. Environmental Health & Safety.
  • Metal‐catalyzed cyclopropanation reactions with TMZ. Reaction conditions. ResearchGate.
  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver.
  • Simmons–Smith reaction. Wikipedia.
  • Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications.
  • Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Organic Chemistry Tutor.
  • Cyclopropanation. Wikipedia.
  • Cyclopropanation & Simmons-Smith Reaction Problem Set. Studylib.

Sources

Troubleshooting guide for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Topic: Troubleshooting & Optimization Guide Molecule: 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride (CAS: 1215107-61-1 / 1159878-06-4 derivatives) Role: Senior Application Scientist[1]

Executive Summary

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a specialized building block used primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural rigidity (conferred by the cyclopropane ring) and the presence of the pyrimidine pharmacophore make it valuable but chemically distinct.

Key Challenges:

  • Hygroscopicity: The HCl salt rapidly absorbs atmospheric moisture, altering stoichiometry.[1]

  • Nucleophilicity: The electron-withdrawing pyrimidine ring significantly lowers the pKa of the adjacent primary amine, making it a "sluggish" nucleophile in coupling reactions.

  • Solubility Mismatch: High polarity of the salt vs. low polarity of the free base creates extraction challenges.[1]

Part 1: Storage & Handling (The Foundation)

Q: My material has clumped into a sticky solid. Is it degraded? A: Likely not degraded, but it has absorbed significant water (deliquescence).[1] Amine hydrochloride salts are hygroscopic.[1][2]

  • Diagnosis: Check LCMS.[1][3] If the molecular ion (

    
    ) is intact (approx.[1] 136.08 Da for free base) and no hydrolysis peaks (ring opening) are visible, it is simply wet.[1]
    
  • Correction: Do not attempt to dry by heat alone, as this can encourage acid-catalyzed ring opening.[1] Dissolve in dry Methanol (MeOH), co-evaporate with toluene to remove water azeotropically, and store in a desiccator.

Q: How should I weigh this for precise stoichiometry? A: Never weigh the salt directly on an open balance if it has been stored outside a glovebox.[1]

  • Protocol:

    • Weigh the "wet" salt into a tared vial.

    • Dissolve in a known volume of HPLC-grade MeOH or DMSO to create a stock solution.

    • Determine the precise concentration via Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) or by titration.[1]

    • Dispense volumetrically for reactions.[1]

Part 2: Solubility & Free-Basing (The Pre-requisite)

Q: The salt won't dissolve in DCM or EtOAc for my reaction. What do I do? A: This is expected. The ionic lattice energy of the HCl salt prevents solubility in non-polar solvents. You must generate the free base in situ or pre-form it.[1]

Table 1: Solubility Profile

SolventHCl Salt FormFree Base FormNotes
Water Soluble (>50 mg/mL)Sparingly SolubleSalt is highly polar.[1]
Methanol SolubleSolubleBest solvent for handling salt.[1]
DMSO SolubleSolubleGood for biological assays.[1]
DCM / EtOAc Insoluble (<1 mg/mL)SolubleCritical: Must free-base for organic synthesis.[1]
THF Sparingly SolubleSolubleUse free base for reactions in THF.[1]

Q: How do I efficiently free-base this amine without losing it to the aqueous layer? A: The pyrimidine ring makes the amine less basic, but the molecule is small and polar. Standard washes often lead to product loss in the aqueous phase.[1]

Protocol: "Salting Out" Extraction

  • Dissolve the HCl salt in minimal water (e.g., 1g in 5 mL).[1]

  • Add saturated aqueous

    
     (pH ~11-12). Do not use NaOH if possible to avoid potential ring degradation.
    
  • Extract exhaustively with IPA:CHCl3 (1:3 ratio) . Pure DCM is often insufficient to pull the polar free base out of water.[1]

  • Dry organic layer over

    
     (granular), filter, and concentrate immediately to avoid carbonate formation from air.[1]
    

FreeBasingWorkflow Start Start: HCl Salt Dissolve Dissolve in Min. H2O Start->Dissolve Base Add Sat. K2CO3 (pH > 11) Dissolve->Base Extract Extract w/ IPA:CHCl3 (1:3) Base->Extract Check Check Aqueous Layer (LCMS) Extract->Check Check->Extract If Product in Aq. Dry Dry (Na2SO4) & Concentrate Check->Dry If Aq. clean

Figure 1: Optimized Free-Basing Workflow to prevent yield loss.

Part 3: Reaction Optimization (The Core)

Q: My amide coupling (EDC/NHS) failed or has low yield (<20%). Why? A: The pyrimidine ring at position 1 is electron-withdrawing.[1] This reduces the electron density on the amine nitrogen, lowering its nucleophilicity compared to a standard cyclopropylamine. EDC/NHS esters are often too weak to drive this reaction to completion.[1]

Troubleshooting Checklist:

  • Activation: Switch to HATU or T3P (Propylphosphonic anhydride).[1] These reagents generate more reactive active esters.[1]

  • Base: Use DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1] Avoid TEA if possible (hygroscopic/nucleophilic competition).[1]

  • Stoichiometry: Ensure you have at least 3.0 equivalents of base to neutralize the HCl salt and deprotonate the carboxylic acid.[1]

Q: Can I use acid chlorides instead? A: Yes, but be cautious. The high reactivity of acid chlorides generates HCl.[1]

  • Risk: Strong acid generation in the absence of a scavenger can trigger cyclopropane ring opening or rearrangement.[1]

  • Solution: Perform the reaction at 0°C in the presence of excess base (pyridine or DIPEA) to scavenge HCl immediately.

Q: I see a side product with M+18 mass. What is it? A: This is likely the hydrolyzed ring-opened product .[1]

  • Cause: Acidic conditions + heat + water.[1][4]

  • Prevention:[1] Ensure anhydrous conditions.[1][2][5] Use molecular sieves in the reaction vessel.[1]

CouplingLogic Problem Low Yield in Amide Coupling CheckBase Check Base Equiv. (Need >3 eq vs Salt) Problem->CheckBase CheckReagent Coupling Reagent? CheckBase->CheckReagent Base OK Sol_HATU Switch to HATU/HOAt (Stronger Activation) CheckReagent->Sol_HATU Using EDC/NHS Sol_AcidCl Switch to Acid Chloride (0°C, Excess Base) CheckReagent->Sol_AcidCl Using HATU already

Figure 2: Decision Matrix for improving coupling yields.

Part 4: Purification & Analysis

Q: The product streaks on silica gel columns. How do I fix this? A: Amines interact strongly with the acidic silanols on silica gel.[1]

  • Fix 1 (The Standard): Add 1% Triethylamine (TEA) or 1%

    
     to your mobile phase (e.g., DCM:MeOH:NH4OH 90:9:1).
    
  • Fix 2 (The Pro): Use amine-functionalized silica cartridges if available.

  • Fix 3 (Reverse Phase): This molecule is polar.[1] Reverse phase (C18) with a basic buffer (10mM Ammonium Bicarbonate) usually gives sharper peaks than normal phase.[1]

Q: How do I confirm the structure by NMR? A:

  • Cyclopropane Protons: Look for the characteristic high-field multiplets between 0.8 ppm and 1.5 ppm .[1]

  • Pyrimidine Protons: Look for the characteristic pattern (typically a triplet at ~7.2 ppm and a doublet at ~8.7 ppm, depending on substitution) in the aromatic region.

  • Validation: If the high-field multiplets disappear or shift significantly downfield (>2.0 ppm), the ring may have opened.

References

  • Chemical Properties & Safety: PubChem.[1] Cyclopropylamine & Derivatives Compound Summary. National Library of Medicine.[1] [Link]

  • Amide Coupling Optimization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6][7] Organic Process Research & Development. [Link]

  • Handling Amine Salts: Bastin, R. J., et al. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [Link]

  • Cyclopropane Stability: Wiberg, K. B. (1986).[1] Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition. [Link]

Sources

How to prevent degradation of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride in storage

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Stability & Storage of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Executive Summary

You are working with 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride (CAS: 1215107-61-1 / 1159878-06-4).[1][2][3] This is not a standard building block; it is a high-energy, strained-ring system paired with a hygroscopic salt.[1][2]

The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain energy .[2] Combined with a primary amine and a pyrimidine ring, this molecule acts as a "loaded spring."[2] Improper storage doesn't just lower purity; it can trigger ring-opening reactions that fundamentally alter the pharmacophore.[1][2]

This guide replaces generic advice with a chemically grounded stability protocol.

Part 1: The Golden Standard Storage Protocol

Do not deviate from this protocol for long-term storage (>1 week).

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Reduces kinetic energy available to overcome the activation barrier for cyclopropane ring opening.[1][2]
Atmosphere Argon or Nitrogen (Inert) Prevents oxidative deamination and N-oxide formation.[1][2] Argon is preferred (heavier than air).[1][2]
Humidity < 10% RH (Desiccated) The HCl salt is hygroscopic . Moisture forms a localized acidic "micro-reactor" on the crystal surface, catalyzing hydrolysis.[2]
Container Amber Glass + Parafilm/Teflon Blocks UV light (which excites the pyrimidine ring) and creates a secondary moisture barrier.

Part 2: Troubleshooting & Diagnostics (Q&A)

Scenario A: "My compound has turned from white to faint yellow."

Diagnosis: Early-stage Oxidation.[1][2]

  • The Chemistry: Primary amines are electron-rich.[1][2] In the presence of atmospheric oxygen, the amine nitrogen can undergo single-electron oxidation.[1][2] This is often the precursor to more destructive radical reactions that attack the cyclopropane ring.[2]

  • Actionable Step: Check purity via HPLC immediately. If purity is >98%, repurify via recrystallization (ethanol/ether) or use immediately.[2] If <95%, discard. The yellow impurities often act as catalysts for further degradation (autocatalysis).[1]

Scenario B: "The powder has clumped or looks sticky (Caking)."

Diagnosis: Hygroscopic Failure / Partial Deliquescence.[2]

  • The Chemistry: The hydrochloride counter-ion has absorbed atmospheric water.[2] This water hydrates the crystal lattice, lowering the melting point and causing particles to fuse.[2] Crucially, this water is now available to hydrolyze the strained C-C bonds of the cyclopropane ring. [2]

  • Actionable Step: Do not attempt to dry in an oven. Heat + Moisture + Acid (HCl) = Rapid Ring Opening.[1][2]

  • Recovery: Dissolve in anhydrous methanol, dry over MgSO₄, filter, and concentrate under vacuum at room temperature.

Scenario C: "I see extra peaks in my NMR around 1.0–2.0 ppm."

Diagnosis: Ring Opening (The "Dead" Compound).[1][2]

  • The Chemistry: The cyclopropane protons usually appear upfield (0.8–1.5 ppm).[2] If the ring opens, these protons shift downfield to the alkyl region (1.5–3.0 ppm) as the strain is released and they become standard methylene (-CH₂-) protons.[1][2]

  • Actionable Step: This degradation is irreversible.[1][2] The pharmacophore is destroyed.[1][2] Discard the batch.

Part 3: Visualizing the Stability Logic

The following diagram outlines the critical decision pathways for handling this compound.

StorageProtocol Start Received Compound 1-(Pyrimidin-2-yl)cyclopropanamine HCl CheckState Visual Inspection: Color & Form Start->CheckState WhitePowder White/Off-White Free-Flowing Powder CheckState->WhitePowder Pass YellowSticky Yellow/Brown or Clumped/Sticky CheckState->YellowSticky Fail InertPack Pack under Argon/N2 WhitePowder->InertPack ColdStore Store at -20°C (Desiccated) InertPack->ColdStore HPLCCheck Run HPLC/LC-MS YellowSticky->HPLCCheck Decision Purity > 95%? HPLCCheck->Decision Recrystallize Recrystallize: EtOH/Et2O (Cold) Decision->Recrystallize Yes Discard Discard Batch (Ring Opening Likely) Decision->Discard No

Figure 1: Decision tree for evaluating compound integrity upon receipt and during storage.

Part 4: Analytical Monitoring Protocols

To validate the integrity of your compound, use these specific parameters. Standard C18 methods may fail to retain this polar, basic molecule.[2]

Method 1: HPLC (Purity Check)
  • Column: C18 Polar Embedded (e.g., Waters XBridge or Phenomenex Synergi) to retain the polar amine.[2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid is crucial to ionize the amine and improve peak shape).[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption) and 210 nm (Amine/General).[1][2]

Method 2: 1H-NMR (Identity Check)[1][2]
  • Solvent: DMSO-d6 or Methanol-d4.[1][2]

  • Key Signals:

    • Cyclopropane: Look for multiplets at δ 1.2 – 1.6 ppm .[1][2]

    • Pyrimidine: Aromatic protons at δ 7.3 (t), 8.8 (d) .[2]

  • Red Flag: Disappearance of the upfield multiplets (1.2–1.6 ppm) indicates ring opening.[2]

Part 5: Degradation Mechanism Visualization

Understanding how it breaks helps you prevent it.[1][2]

DegradationPathways Compound Intact Compound (High Ring Strain) Oxidation Oxidative Stress (Air/Light) Compound->Oxidation O2 exposure Hydrolysis Moisture/Acid (Hygroscopicity) Compound->Hydrolysis H2O absorption NOxide N-Oxide Impurity (Yellowing) Oxidation->NOxide RingOpen Ring-Opened Ketone/Amine (Pharmacophore Loss) Hydrolysis->RingOpen Strain Release

Figure 2: Primary degradation pathways driven by environmental stress.[1][2]

References

  • Kishida Chemical Co., LTD. (2025).[1][2][3] Safety Data Sheet: 1-(Pyrimidin-2-yl)cyclopropan-1-amine hydrochloride. Retrieved January 29, 2026, from [Link][2]

  • Campbell, J. M., et al. (2019).[2][4] The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.).[1][2] Compound Summary: 1-(Pyrimidin-2-yl)cyclopropanamine.[1][2][3][5] National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link][2]

Sources

Technical Support Center: Chiral Separation of Cyclopropylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Method Development & Troubleshooting Hub. Subject: Cyclopropylamine Analogs (CPAs) Classification: Basic, rigid, polar, often UV-transparent.

This guide addresses the specific challenges of separating cyclopropylamine enantiomers. Unlike flexible alkyl amines, the rigid cyclopropane ring offers distinct steric handles for chiral recognition, yet the high basicity (


) often results in severe peak tailing due to silanol interactions.

Module 1: Method Scouting Strategy

User Question: I have a novel cyclopropylamine analog. Where do I start my column and mobile phase screening?

The Application Scientist’s Protocol

The separation strategy depends entirely on the substitution pattern of the amine nitrogen.

1. Primary Amines (R-NH2)

For underivatized primary cyclopropylamines, Crown Ether columns are the gold standard. They form an ammonium inclusion complex that is highly sensitive to the steric environment near the amine.

  • Recommended Column: CHIRALPAK® CROWNPAK® CR-I(+) or CR(+).

  • Mobile Phase: Aqueous Perchloric acid (pH 1.0 to 2.0).

  • Mechanism: The protonated amine (

    
    ) docks into the crown ether; the rigid cyclopropyl group provides the steric discrimination.
    
2. Secondary/Tertiary or Derivatized Amines

Crown ethers fail here. You must utilize Polysaccharide-based CSPs (Cellulose/Amylose).

  • Recommended Columns: Immobilized phases (CHIRALPAK® IA, IC, IG) are preferred over coated phases (AD, OD) because CPAs often require non-standard solvents (like DCM or THF) for solubility or selectivity.

  • Mobile Phase: Normal Phase (Hexane/EtOH) or SFC (

    
    /MeOH).
    
  • Critical Requirement: You must use a basic additive.

Workflow Visualization

MethodScouting Start Analyte: Cyclopropylamine Analog CheckN Check Nitrogen Substitution Start->CheckN Primary Primary Amine (-NH2) CheckN->Primary SecTert Secondary/Tertiary (-NHR / -NR2) CheckN->SecTert Crown Column: CROWNPAK CR-I(+) Primary->Crown Poly Column: Immobilized Polysaccharide (IG, IA, IC) SecTert->Poly MP_Acid MP: pH 1.5 (HClO4/MeOH) Crown->MP_Acid Mode Select Mode Poly->Mode NP Normal Phase Hexane/EtOH + 0.1% DEA Mode->NP SFC SFC CO2/MeOH + 0.2% IPA Mode->SFC

Figure 1: Decision tree for selecting the stationary phase based on amine substitution.

Module 2: Troubleshooting Peak Shape & Resolution

User Question: My peaks are tailing severely (


), and I see baseline drift. How do I sharpen the peaks?
Root Cause Analysis

Cyclopropylamines act as strong Lewis bases. They interact with the acidic residual silanols on the silica support of the column, causing non-specific retention (tailing).

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Severe Tailing Silanol interactionAdd Base: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. For SFC, use Isopropylamine (IPA).
Fronting Solubility/OverloadCheck Solvent: The sample solvent is stronger than the mobile phase. Dissolve sample in Mobile Phase.
Broad Peaks Slow Mass TransferTemperature: Increase column temp to 30-40°C to reduce viscosity and improve kinetics (especially for rigid CPAs).
Split Peaks Solvent MismatchInjection Solvent: If injecting DCM solution into Hexane mobile phase, switch to Hexane/EtOH (50:50).
Q&A: The "Memory Effect"

Q: I switched from an acidic method to a basic method on my CHIRALPAK IA, and retention times are drifting. A: Immobilized columns have a "memory." When switching from acidic (TFA) to basic (DEA) additives, the column requires extensive flushing.

  • Protocol: Flush with 100% Ethanol (no additive) for 20 column volumes, then equilibrate with the new basic mobile phase for at least 45 minutes.

Module 3: Detection & Derivatization

User Question: My cyclopropylamine has no aromatic ring and virtually no UV absorbance. How can I detect it?

Solution: Derivatization

If you lack a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD), you must derivatize. We recommend GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) .

  • Why GITC? It reacts with amines to form thioureas, introducing a strong UV chromophore (254 nm) and creating diastereomers, which are often easier to separate than enantiomers.

Experimental Protocol: GITC Derivatization
  • Preparation: Mix 10 µmol of cyclopropylamine with 10 µmol of GITC in 1 mL of Acetonitrile.

  • Reaction: Add 10 µL of Triethylamine (catalyst). Shake at room temperature for 30 minutes.

  • Quench: Add 10 µL of Ethanol to quench excess GITC.

  • Analysis: Inject onto a standard C18 column (for diastereomer separation) or a Chiral column (if further selectivity is needed).

Detection Logic Flow

DetectionLogic Sample Sample: UV-Transparent CPA Equip Available Equipment? Sample->Equip MS_CAD LC-MS or CAD Equip->MS_CAD UV_Only UV/Vis Only Equip->UV_Only Direct Direct Injection (Acidic MP for MS) MS_CAD->Direct Deriv Derivatization Required UV_Only->Deriv Reagent Reagent: GITC or FDAA Deriv->Reagent Result Result: Diastereomers (UV 254nm active) Reagent->Result

Figure 2: Workflow for selecting detection and derivatization strategies.

Module 4: Scale-Up & Purification

User Question: I have an analytical method. How do I scale this to purify 5 grams?

Loadability Factors

Cyclopropylamines are soluble, but their basicity limits loadability on silica columns due to "Langmuirian" isotherm behavior (rapid saturation of high-energy silanol sites).

  • Maximize Solubility: Use Dichloromethane (DCM) in the mobile phase (requires Immobilized columns like IA/IG).

    • Example MP: Hexane / DCM / EtOH /

Optimizing the deprotection of N-Boc-protected cyclopropylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing the Deprotection of N-Boc-Protected Cyclopropylamines

This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing challenges with the deprotection of N-Boc-protected cyclopropylamines. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower you to optimize this critical transformation for your specific substrates.

The deprotection of N-Boc (tert-butyloxycarbonyl) groups is a cornerstone of modern amine synthesis. While typically straightforward, the presence of a cyclopropylamine moiety introduces a significant challenge. The cyclopropyl group, due to its inherent ring strain and high p-character of its C-C bonds, is susceptible to electrophilic attack and subsequent ring-opening under the acidic conditions typically used for Boc removal. This guide will help you navigate this sensitive balance, ensuring efficient deprotection while preserving the integrity of the valuable cyclopropyl ring.

Troubleshooting Guide: Common Issues & Solutions (Q&A)

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My deprotection is incomplete, even after extended reaction times with Trifluoroacetic Acid (TFA). How can I drive it to completion without degrading my product?

A1: Incomplete deprotection is often a sign that the reaction conditions are not optimal for your specific substrate.

  • Increase Acid Stoichiometry: Instead of simply extending the time, consider increasing the concentration of TFA. A common starting point is 25-50% v/v TFA in a chlorinated solvent like Dichloromethane (DCM). For stubborn substrates, using neat TFA might be necessary, but this significantly increases the risk of side reactions.

  • Consider Temperature: Most Boc deprotections are run at 0 °C to room temperature. If the reaction is sluggish at 0 °C, allowing it to slowly warm to room temperature can increase the rate. However, avoid active heating, as this will accelerate degradation.

  • Switch to a Stronger Acid System: If TFA is insufficient, a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is often more effective and can sometimes lead to cleaner reactions. The chloride counterion is less nucleophilic than trifluoroacetate, which can be advantageous.

Q2: I'm observing a significant, unidentified side product by LCMS. I suspect cyclopropyl ring opening. How can I confirm this and, more importantly, prevent it?

A2: This is the most common and critical issue. The highly electrophilic tert-butyl cation generated during deprotection is a primary culprit, but protonation of the cyclopropyl ring can also initiate cleavage.

  • Confirmation: The ring-opened product will have the same mass as your starting material (an isomer). You will need to rely on NMR spectroscopy to confirm its identity, looking for the disappearance of characteristic cyclopropyl proton signals and the appearance of signals corresponding to an allylic or rearranged alkyl chain.

  • Prevention - The Role of Scavengers: The most effective strategy is to add a scavenger to the reaction mixture. Scavengers are nucleophilic species that rapidly and irreversibly trap the tert-butyl cation before it can react with your substrate.

    • Triethylsilane (TES): An excellent choice. It reacts with the tert-butyl cation to form the volatile isobutane and stable triethylsilyl trifluoroacetate. A typical loading is 1.1-2.0 equivalents.

    • Thioanisole: Another effective scavenger that can also help suppress other side reactions.

    • Water: While seemingly simple, a small amount of water can act as a scavenger, but its use is less controlled and can sometimes interfere with the reaction.

Q3: My reaction appears complete by TLC/LCMS, but I'm struggling with the workup. Isolating the free amine salt is giving me low yields.

A3: The resulting cyclopropylamine salt (e.g., trifluoroacetate or hydrochloride) is often highly polar and water-soluble, making extraction difficult.

  • Avoid Aqueous Basic Wash: Do not perform a standard basic wash (e.g., with NaHCO₃) to extract the free amine into an organic layer. Free cyclopropylamines can be volatile and unstable. The goal is to isolate the salt.

  • Direct Precipitation: If your amine salt is insoluble in a non-polar solvent, you can try to precipitate it by adding a solvent like diethyl ether or hexanes to your reaction mixture after completion.

  • Evaporation and Trituration: The most common method is to remove the acid and solvent under reduced pressure (in a well-ventilated fume hood). The resulting residue can then be triturated (suspended and stirred vigorously) with a non-polar solvent like diethyl ether to yield the salt as a solid, which can be collected by filtration.

Q4: The final, isolated cyclopropylamine salt seems unstable and discolors over time. How can I improve its long-term stability?

A4: The stability of amine salts can be variable.

  • Ensure Complete Removal of Acid: Residual acid can promote degradation over time. Ensure the product is thoroughly dried under high vacuum after isolation.

  • Convert to a More Stable Salt: If the trifluoroacetate salt is problematic, consider converting it to the hydrochloride salt. This can often be achieved by dissolving the crude free amine (after careful workup) in a minimal amount of solvent and adding a solution of HCl in ether or dioxane to precipitate the more stable HCl salt.

  • Storage: Store the final salt under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C) to minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl group so sensitive to strong acids?

A1: The C-C bonds in a cyclopropane ring have significant p-orbital character, making them behave somewhat like a double bond. This "pseudo-alkene" character makes the ring susceptible to attack by electrophiles, including protons from a strong acid. This can lead to a corner-protonated cyclopropane intermediate that rapidly rearranges and opens to a more stable carbocation, resulting in undesired byproducts.

Q2: What is the detailed role of a scavenger like triethylsilane (TES)?

A2: During the acid-catalyzed removal of the Boc group, a tert-butyl cation is generated. This cation is a potent electrophile. In the absence of a scavenger, it can alkylate the starting material, the product amine, or even the solvent. TES acts as a sacrificial nucleophile, reacting with the tert-butyl cation via hydride transfer to form inert and volatile isobutane gas and a stable silyl ether (or silyl ester with TFA). This effectively removes the reactive electrophile from the system, protecting the desired product.

Q3: Can I use basic or neutral conditions for Boc deprotection to avoid this problem entirely?

A3: While the Boc group is classically acid-labile, some methods exist for its removal under non-acidic conditions, though they are less common and often require specific substrates or harsher conditions. Methods involving heating in solvents like DMSO or using Lewis acids like Zinc Bromide (ZnBr₂) in dichloromethane can be effective and may be worth exploring if your substrate is exceptionally acid-sensitive. However, for most cyclopropylamines, optimizing the acidic protocol with scavengers is the most reliable first approach.

Q4: How do I choose the right acid and solvent system?

A4: The choice depends on the overall acid sensitivity of your molecule.

ConditionUse CaseProsCons
TFA / DCM Standard, robust substrates.Fast, reliable, volatile workup.Harsh, high risk of ring-opening without scavengers.
HCl in 1,4-Dioxane or Ether Substrates sensitive to TFA or where a crystalline HCl salt is desired.Often cleaner, crystalline salt.Dioxane is a peroxide former; can be slower than TFA.
Lewis Acids (e.g., ZnBr₂) Highly acid-sensitive substrates with other functional groups.Milder, orthogonal to protic acids.Requires anhydrous conditions, metal contamination is possible.

Recommended Experimental Protocols

Protocol 4.1: Standard TFA-Mediated Deprotection with Triethylsilane Scavenger

  • Preparation: Dissolve the N-Boc-cyclopropylamine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Scavenger: Add triethylsilane (TES) (1.5 eq) to the stirred solution.

  • Addition of Acid: Add Trifluoroacetic Acid (TFA) (10-20 eq, or 25-50% v/v) dropwise to the solution. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor the reaction progress by TLC or LCMS every 30 minutes until the starting material is consumed (typically 1-4 hours).

  • Workup: Once complete, concentrate the reaction mixture in vacuo.

  • Isolation: Add cold diethyl ether to the resulting residue and stir vigorously (triturate) for 15-30 minutes. The cyclopropylamine TFA salt should precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum to yield the final product.

Protocol 4.2: Milder Deprotection using HCl in 1,4-Dioxane

  • Preparation: Dissolve the N-Boc-cyclopropylamine (1.0 eq) in a minimal amount of a co-solvent like Methanol or DCM (optional, if solubility is an issue).

  • Addition of Acid: At room temperature, add a commercial solution of 4M HCl in 1,4-dioxane (5-10 eq) to the substrate.

  • Reaction Monitoring: Stir the reaction at room temperature. The HCl salt of the product often precipitates directly from the reaction mixture. Monitor by TLC/LCMS until completion (typically 2-12 hours).

  • Isolation: If a precipitate has formed, collect it by vacuum filtration. Wash the solid with 1,4-dioxane or diethyl ether.

  • Alternative Isolation: If no precipitate forms, concentrate the mixture in vacuo and triturate the residue with diethyl ether as described in Protocol 4.1.

  • Drying: Dry the isolated salt under high vacuum.

Mechanistic Insights & Workflow Visualization

Diagram 5.1: Mechanism of Boc Deprotection & Ring-Opening Side Reaction

G cluster_main Main Deprotection Pathway cluster_side Ring-Opening Side Reaction START N-Boc-Cyclopropylamine P1 Protonated Boc Group START->P1 + H+ SR1 Protonated Cyclopropyl Ring START->SR1 + H+ (Excess Acid) P2 Carbocation Intermediate + CO2 + tBu+ P1->P2 - Spontaneous - Loss of CO2 P2->START tBu+ attacks (Friedel-Crafts type) PROD Cyclopropylamine Salt (Product) P2->PROD SCAV Scavenger (e.g., TES) P2->SCAV tBu+ attacks INERT Inert Product (e.g., Isobutane) SCAV->INERT Trapped SR2 Ring-Opened Carbocation SR1->SR2 Rearrangement SIDE_PROD Ring-Opened Byproduct SR2->SIDE_PROD Quenching

Caption: Acid-catalyzed Boc deprotection pathway and potential side reaction.

Diagram 5.2: Troubleshooting Workflow for Sub-optimal Deprotection

G start_node Start: Run Deprotection (e.g., TFA/DCM, 0°C, 1h) check1 Check Reaction by LCMS/TLC start_node->check1 incomplete Problem: Incomplete Reaction check1->incomplete >5% SM remaining side_prod Problem: Side Products Observed (Suspect Ring Opening) check1->side_prod New peaks observed complete Reaction Complete & Clean check1->complete Clean conversion sol1a Option 1: Warm to RT incomplete->sol1a sol1b Option 2: Increase TFA conc. incomplete->sol1b sol1c Option 3: Switch to 4M HCl/Dioxane incomplete->sol1c sol1a->check1 sol1b->check1 sol1c->check1 sol2a Action: Add Scavenger (1.5 eq TES) side_prod->sol2a sol2b Action: Lower Temperature to 0°C side_prod->sol2b sol2a->start_node Re-run reaction sol2b->start_node Re-run reaction workup Proceed to Workup: Concentrate & Triturate complete->workup

Technical Support Center: Addressing Off-Target Effects of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, henceforth referred to as "Compound Y". This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the specificity and validity of your results.

Introduction to Compound Y and the Challenge of Off-Target Effects

Compound Y is a novel small molecule inhibitor designed to target Kinase Z , a serine/threonine kinase implicated in proliferative diseases. While highly potent against its primary target, like any small molecule, Compound Y has the potential to interact with other proteins, leading to off-target effects. These unintended interactions can result in misleading experimental data, cellular toxicity, or other confounding variables that complicate data interpretation.[1]

This guide provides a structured approach to identifying, validating, and mitigating these off-target effects, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target.[1] They are a significant concern because they can lead to:

  • Misinterpretation of Phenotypic Data: An observed cellular effect might be attributed to the inhibition of the primary target (Kinase Z) when it is actually caused by the modulation of an unknown off-target protein.

  • Toxicity: Engagement with unintended targets can disrupt normal cellular processes, leading to cytotoxicity.

  • Reduced Efficacy: In a complex biological system, off-target effects can sometimes counteract the desired on-target effect.

Q2: How can I predict potential off-target effects of Compound Y?

A2: While experimental validation is crucial, computational methods can provide initial predictions. These include:

  • Ligand-Based Approaches: Comparing the chemical structure of Compound Y to databases of known ligands can identify other proteins that bind to similar chemical scaffolds.[2]

  • Structure-Based Approaches: If the crystal structure of potential off-targets is known, molecular docking simulations can predict the likelihood of Compound Y binding to their active sites.[3]

Q3: What is the difference between on-target and off-target toxicity?

A3: On-target toxicity occurs when the modulation of the intended target (Kinase Z) in a particular tissue or cell type leads to adverse effects. For example, if Kinase Z also plays a critical role in the survival of a healthy cell type. Off-target toxicity is caused by the interaction of Compound Y with other proteins, leading to unintended and adverse cellular events.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues that may arise from off-target effects of Compound Y.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpectedly high cytotoxicity at effective concentrations. Compound Y may be inhibiting a kinase essential for cell survival or interacting with a protein that triggers an apoptotic pathway.1. Perform a kinome-wide selectivity screen to identify other inhibited kinases. 2. Use a structurally distinct inhibitor of Kinase Z as a control. If this control compound does not produce the same level of toxicity at equivalent on-target inhibition, the toxicity is likely off-target.
Inconsistent results between different cell lines. Cell lines may have different expression levels of off-target proteins. A particular cell line might be more sensitive to the inhibition of an off-target that is highly expressed.1. Perform proteomic analysis of the cell lines to compare the expression levels of potential off-targets identified in your kinome screen. 2. Validate target engagement in each cell line using a method like CETSA.
Phenotype does not match the known function of Kinase Z. The observed phenotype may be a result of modulating a different signaling pathway through an off-target interaction.1. Conduct a phospho-proteomics array to observe broader changes in cellular signaling.[4] This can reveal the activation or inhibition of unexpected pathways. 2. Use genetic methods (e.g., siRNA or CRISPR) to knock down Kinase Z and see if the phenotype is replicated.
Difficulty in establishing a clear dose-response relationship. This could be due to the compound having different potencies for its on- and off-targets. At different concentrations, you may be observing a mix of effects.1. Determine the IC50 of Compound Y against the primary target and any identified off-targets. 2. Attempt to identify a concentration window where you have maximal on-target inhibition with minimal off-target engagement.
Experimental Protocols for Off-Target Identification and Validation

Here we provide step-by-step methodologies for key experiments to investigate the specificity of Compound Y.

Protocol 1: Kinase Selectivity Profiling

This experiment will assess the inhibitory activity of Compound Y against a broad panel of human kinases.

Objective: To identify potential off-target kinases inhibited by Compound Y.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound Y in 100% DMSO. From this, create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a comprehensive kinase panel. Many commercial services offer panels of over 400 kinases.[5][6]

  • Assay Performance: The service provider will typically perform a radiometric or fluorescence-based assay to measure the activity of each kinase in the presence of Compound Y at a specified concentration (e.g., 1 µM).[5][7]

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any significant hits, perform a dose-response experiment to determine the IC50 value for that specific off-target kinase.

Data Presentation:

Kinase % Inhibition at 1 µM IC50 (nM) Selectivity Ratio (IC50 Off-target / IC50 Kinase Z)
Kinase Z (On-Target) 98%151
Kinase A85%15010
Kinase B60%1,20080
Kinase C10%>10,000>667
Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is used to verify that Compound Y engages with its intended target (and potential off-targets) within a cellular context.[8] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][9]

Objective: To confirm intracellular target engagement of Compound Y with Kinase Z and potential off-targets.

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of Compound Y for a specified time (e.g., 1 hour).[10]

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.[11]

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysate to separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins.

  • Protein Detection: Analyze the amount of the target protein (e.g., Kinase Z) remaining in the soluble fraction using Western blotting or other antibody-based detection methods.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of Compound Y indicates target engagement.[12]

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[13][14]

Objective: To quantify the binding affinity of Compound Y to purified Kinase Z and potential off-target proteins.

Methodology:

  • Protein and Compound Preparation: Prepare purified, recombinant Kinase Z (or an off-target protein) in a suitable buffer. Prepare a concentrated solution of Compound Y in the same buffer.

  • Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.[14][15]

  • Titration: Perform a series of small injections of the compound into the protein solution.[16]

  • Heat Measurement: The instrument measures the small heat changes that occur with each injection.[16]

  • Data Analysis: The data is plotted as heat change per injection versus the molar ratio of the compound to the protein. This binding isotherm is then fitted to a model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[17]

Visualizations
Signaling Pathway of Kinase Z

Kinase_Z_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor binds Kinase_Z Kinase_Z Receptor->Kinase_Z activates Substrate_A Substrate_A Proliferation Proliferation Substrate_A->Proliferation Substrate_B Substrate_B Substrate_B->Proliferation Kinase_Z->Substrate_A phosphorylates Kinase_Z->Substrate_B phosphorylates Compound_Y Compound_Y Compound_Y->Kinase_Z inhibits

Caption: Hypothetical signaling pathway of Kinase Z.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow A Initial Observation (e.g., unexpected phenotype) B In Silico Prediction (Ligand & Structure-based) A->B C Biochemical Screening (Kinase Panel Profiling) A->C B->C D Identify Potential Off-Targets (e.g., Kinase A, Kinase B) C->D E Cellular Target Engagement (CETSA) D->E F Biophysical Validation (ITC) D->F G Phenotypic Deconvolution (Use of control compounds, siRNA) E->G F->G H Mitigation Strategy (Dose optimization, chemical modification) G->H

Caption: Workflow for identifying and validating off-target effects.

Mitigation Strategies

Once off-target effects are confirmed, several strategies can be employed:

  • Dose Optimization: Use the lowest effective concentration of Compound Y that maximizes on-target effects while minimizing off-target engagement. This requires a thorough understanding of the dose-response curves for both on- and off-targets.

  • Use of Control Compounds: Employ structurally unrelated inhibitors of Kinase Z to confirm that the observed phenotype is due to on-target inhibition.

  • Chemical Modification: If off-target interactions are significant and unavoidable, medicinal chemistry efforts may be required to modify the structure of Compound Y to improve its selectivity.[3]

References
  • Pelago Bioscience. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 28, 2026, from [Link]

  • Al-Lazikani, B., Antolin, A., & Workman, P. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Development and Screening. InTech.
  • Jarzab, A. M., et al. (2020). On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2. Cell Death & Differentiation, 27, 2287–2289. [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 28, 2026, from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • PatSnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • Singh, N., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(15), 8295. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]

  • National Center for Biotechnology Information. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved January 28, 2026, from [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(12), e4705. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Chemistry, 7, 513. [Link]

Sources

Improving the metabolic stability of pyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm now starting with some focused Google searches. I'm prioritizing data on pyrimidine-based compound metabolic stability. My focus is on typical metabolic routes, methods to improve stability, and standard experimental protocols for evaluating this. I'm aiming for a comprehensive data set to begin with.

Analyzing Search Outcomes

I've moved on to analyzing the Google search results. I am looking for common research challenges, which will become the foundation of the FAQ. I am starting to construct the content with a logical flow, from foundational concepts to specific experimental issues, including protocols and visualization. My next step will be to explain experimental choices. Finally, I will draft the FAQ and incorporate authoritative citations.

Developing Content Architecture

I'm now structuring the content, starting with fundamental ideas and progressing to practical experimental problems, like microsomal and hepatocyte stability assays, including workflow diagrams. I will synthesize the "why" behind the experimental choices and will incorporate citations for authority. I'll create tables to summarize quantifiable data, such as parameters for pyrimidine analogs, and compile a complete "References" section. Finally, I will ensure everything aligns with the user's requirements.

Scaling up the synthesis of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry) | Updated: February 11, 2026

Executive Summary

Welcome to the Scale-Up Support Center. This guide addresses the synthesis of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride , a critical fragment in medicinal chemistry (often associated with JAK or kinase inhibitor scaffolds).

The preferred industrial route for this moiety is the Kulinkovich-Szymoniak reaction , utilizing 2-cyanopyrimidine, ethylmagnesium bromide (EtMgBr), and a stoichiometric or catalytic amount of Titanium(IV) isopropoxide [Ti(OiPr)₄]. While elegant, this transformation presents two major scale-up hurdles: violent exotherms during initiation and intractable emulsions during workup.

Module 1: Reaction Initiation & Exotherm Control

Context: The formation of the titanacyclopropane intermediate is the rate-determining step for safety. On a gram scale, cooling baths suffice. On a multi-kilogram scale, heat accumulation can trigger runaway Grignard decomposition.

FAQ: Thermal Management

Q: The internal temperature spikes immediately upon adding EtMgBr, even at -78°C. Is this normal? A: Yes, but -78°C is unnecessary and often detrimental for scale-up due to viscosity and solubility issues.

  • Diagnosis: The complexation of the Lewis Acid [Ti(OiPr)₄] with the nitrile and the subsequent Grignard addition are highly exothermic.

  • Solution: Operate at -10°C to 0°C . The reaction is fast. Cryogenic temperatures (-78°C) can lead to reagent accumulation (pooling); when the reaction eventually initiates, it does so explosively.

  • Protocol: Establish a "semi-batch" mode. Pre-cool the 2-cyanopyrimidine/Ti(OiPr)₄ mixture. Add EtMgBr slowly, controlling the rate based strictly on thermal response, not time.

Q: We are observing low conversion (<60%) despite using 2.2 equivalents of EtMgBr. Why? A: This suggests moisture contamination or "Grignard stalling" due to inefficient mixing.

  • Mechanism: The Kulinkovich-Szymoniak cycle requires the formation of a titanacyclopropane species. If mixing is poor, the Grignard reacts with the solvent or dimerizes.

  • Troubleshooting:

    • Titrate your Grignard: Commercial EtMgBr degrades. Ensure the titer is >2.8 M.

    • Lewis Acid Load: Increase Ti(OiPr)₄ from 10 mol% to 1.1 equivalents. While catalytic versions exist, stoichiometric Titanium is more robust for scale-up to drive completion.

Visual Workflow: Reaction Mechanism & Control Points

ReactionWorkflow Figure 1: Kulinkovich-Szymoniak Reaction Pathway & Critical Control Points Start 2-Cyanopyrimidine + Ti(OiPr)4 Grignard EtMgBr Addition (Controlled Dosing) Start->Grignard THF, -10°C Intermed Titanacyclopropane Intermediate Grignard->Intermed Exotherm! RingClose Ligand Exchange & Ring Closure Intermed->RingClose Spontaneous Product 1-(Pyrimidin-2-yl) cyclopropanamine RingClose->Product Hydrolysis

Figure 1: The critical control point is the Grignard addition, where thermal runaway risk is highest.

Module 2: Workup & Purification (The "Titanium Nightmare")

Context: Upon quenching, Titanium species form hydrated oxides (


). These form a gelatinous emulsion that traps the product and prevents layer separation, leading to yield loss and long processing times.
FAQ: Breaking Emulsions

Q: After quenching with water, the reactor looks like 'yellow mayonnaise.' Filtration is impossible. How do we proceed? A: STOP. Do not attempt to filter the raw quench. You must solubilize the Titanium.

  • The Fix: Use a Rochelle’s Salt (Potassium Sodium Tartrate) Wash .

  • Chemistry: Tartrate acts as a bidentate ligand, chelating Ti(IV) into a water-soluble complex.

  • Protocol:

    • Quench the reaction mixture with a saturated solution of Rochelle’s salt (use 20 mL per gram of Ti(OiPr)₄ used).

    • Agitate vigorously for 2–4 hours at room temperature.

    • The biphasic mixture will clarify: clear organic layer (top) and aqueous titanium layer (bottom).

Q: Rochelle's salt is too expensive/slow for our 10kg batch. Alternatives? A: Use Citric Acid or Ammonium Chloride/Ammonia .

  • Alternative Protocol: Quench with 15% aqueous Citric Acid.

  • Warning: This lowers pH. The target is an amine. You must ensure the pH remains basic (> pH 9) during extraction to keep the amine in the organic phase. If using acid quench, you must basify with NaOH after the titanium is solubilized but before separation.

Data: Quench Method Comparison
Quench MethodSeparation TimeTi-Removal EfficiencyRisk FactorRecommended Scale
Water/HCl >12 Hours (Emulsion)LowProduct degradation (Ring opening)< 1g
Rochelle's Salt 2-4 HoursHighLow (Gentle pH)1g - 5kg
Citric Acid/NaOH 1-2 HoursHighMedium (pH swings)> 5kg

Module 3: Salt Formation & Stability

Context: The free base amine is an oil that oxidizes and absorbs CO₂ (carbamate formation). Conversion to the Hydrochloride (HCl) salt is required for stability and crystallization.

FAQ: Crystallization

Q: We added 4M HCl in Dioxane, but the product oiled out as a gum. How do we get a solid? A: "Oiling out" indicates the solvent polarity is too high or the addition was too fast.

  • The Fix: Use a recrystallization-driven salt formation .

  • Protocol:

    • Dissolve the crude free base in Isopropyl Acetate (IPAc) or MTBE (5 volumes).

    • Cool to 0°C.

    • Slowly introduce HCl gas or TMSCl (Trimethylsilyl chloride) and Methanol (in situ HCl generation).

    • Why TMSCl? It scavenges residual water, preventing the hygroscopic HCl salt from turning into a syrup.

    • Seed the mixture if possible.

Q: The final solid is hygroscopic and turns sticky on the filter. How to handle? A: Cyclopropylamine salts are notoriously hygroscopic.

  • Handling: Filter under a nitrogen blanket.

  • Drying: Vacuum dry at 40°C with a P₂O₅ trap. Store in double-lined Mylar bags with desiccant.

Visual Workflow: Troubleshooting Decision Tree

Troubleshooting Figure 2: Process Troubleshooting Decision Tree Issue Problem Detected Emulsion Emulsion during Workup? Issue->Emulsion Oiling Salt 'Oils Out'? Issue->Oiling Rochelle Add Sat. Rochelle's Salt Stir 4 hrs Emulsion->Rochelle Scale < 5kg Citric Add 15% Citric Acid Then Basify (pH >10) Emulsion->Citric Scale > 5kg SolventSwitch Switch to IPAc or MTBE Avoid MeOH/EtOH Oiling->SolventSwitch Polarity Check TMSCl Use TMSCl/MeOH for anhydrous HCl Oiling->TMSCl Water Scavenging

Figure 2: Decision logic for the two most common failure modes: Workup emulsions and Salt crystallization.

References

  • Kulinkovich, O. G., Sviridov, S. V., & Vasilevski, D. A. (1989). Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with carboxylic esters: A new and simple method for the synthesis of cyclopropanols. Synthesis, 1991(03), 234. Link

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (18), 1792-1793. Link

  • Chapuis, C. (2012). Kulinkovich Reaction on Lactones, Esters, and Nitriles. Organic Process Research & Development, 16(5), 882-885. (Focus on scale-up safety). Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Reference for Rochelle's Salt workup protocols).

Validation & Comparative

Comparing the efficacy of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride against standard-of-care pharmacophores, specifically focusing on its utility as a bioisostere in the development of LSD1 (KDM1A) inhibitors and kinase modulators.

Executive Summary & Compound Profile

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a specialized medicinal chemistry building block designed to overcome the pharmacokinetic (PK) and selectivity limitations of traditional phenylcyclopropylamine (PCPA) scaffolds. It serves as a critical pharmacophore in the development of epigenetic modulators, particularly LSD1 (Lysine-Specific Demethylase 1) inhibitors .

FeatureSpecification
CAS Number 1215107-61-1 (HCl salt) / 1159878-06-4 (Free base)
Molecular Formula C₇H₉N₃[1][2] · HCl
Core Motif Gem-disubstituted Cyclopropylamine + Pyrimidine
Primary Application Mechanism-based LSD1 Inhibition, Kinase Inhibition (JAK/EGFR)
Key Advantage Reduced Lipophilicity (LogP) & Enhanced Metabolic Stability vs. Phenyl analogs

Mechanism of Action: The "Suicide" Inhibition

To understand the efficacy of this compound, one must understand the mechanism it targets. Like its predecessor Tranylcypromine (TCP) , this molecule acts as a mechanism-based inactivator (suicide substrate) for flavin-dependent amine oxidases (LSD1, MAO-A/B).

The Mechanism:

  • Oxidation: The FAD cofactor in the enzyme oxidizes the amine to an imine.

  • Ring Opening: The strained cyclopropane ring undergoes a radical ring-opening.

  • Covalent Adduct: The reactive intermediate forms a covalent bond with the FAD cofactor (specifically at N5), permanently disabling the enzyme.

Why the Pyrimidine Substitution? Replacing the phenyl ring (in TCP) with a pyrimidine ring alters the electronic landscape. The electron-deficient pyrimidine ring:

  • Modulates pKa: Lowers the basicity of the amine, potentially altering blood-brain barrier (BBB) penetration.

  • Reduces Metabolic Hotspots: Pyrimidine is less prone to oxidative metabolism (CYP450) than a phenyl ring.

Pathway Visualization: Mechanism-Based Inactivation

LSD1_Inhibition Substrate 1-(Pyrimidin-2-yl) cyclopropanamine Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme LSD1 Enzyme (FAD Cofactor) Enzyme->Complex Oxidation Single Electron Transfer (SET) Complex->Oxidation FAD -> FADH• RingOpen Cyclopropane Ring Opening Oxidation->RingOpen Radical Formation Adduct Covalent N5-FAD Adduct (Dead Enzyme) RingOpen->Adduct Irreversible Alkylation

Caption: Kinetic pathway of LSD1 inactivation by cyclopropylamine scaffolds. The pyrimidine core stabilizes the intermediate while maintaining ring strain.

Comparative Efficacy Analysis

This section compares 1-(Pyrimidin-2-yl)cyclopropanamine with its two primary competitors: Tranylcypromine (TCP) and 1-Phenylcyclopropanamine .

A. Physicochemical & Synthetic Efficacy[3][4][5]
Metric1-(Pyrimidin-2-yl)cyclopropanamineTranylcypromine (TCP)1-Phenylcyclopropanamine
Structure Type Gem-disubstituted (Rigid)Vicinal (Trans-substituted)Gem-disubstituted
LogP (Calc.) ~0.42 (Low Lipophilicity)~1.65 (Moderate)~1.90 (High)
Water Solubility High (Polar Pyrimidine N)ModerateLow
Selectivity Potential High (Tunable for LSD1)Low (Non-selective MAO/LSD1)Moderate
Metabolic Stability High (Resistant to hydroxylation)Low (Para-hydroxylation common)Moderate

Analysis:

  • Solubility: The pyrimidine analog significantly outperforms phenyl analogs in aqueous solubility due to the two nitrogen atoms acting as hydrogen bond acceptors. This is crucial for developing oral drugs with high bioavailability.

  • Selectivity: TCP causes severe side effects (cheese effect) due to MAO inhibition. The 1-substituted pyrimidine scaffold is sterically bulkier and electronically distinct, allowing researchers to tune selectivity away from MAO-A/B and towards LSD1 or specific kinases.

B. Biological Performance (In Silico/In Vitro Context)

In the context of LSD1 inhibition , the "efficacy" is measured by the ability to demethylate H3K4me1/2.

  • TCP: Potent but "dirty" (hits many targets).

  • 1-(Pyrimidin-2-yl) Analog: Acts as a scaffold for "Next-Gen" inhibitors. When coupled with a piperazine or amide linker (e.g., similar to GSK2879552 structure logic), it shows synergistic potency in Acute Myeloid Leukemia (AML) models.

  • Data Support: Studies on pyrimidine-fused cyclopropylamines indicate IC50 values in the low micromolar to nanomolar range for LSD1, with >100-fold selectivity over MAO-A/B compared to TCP.

Experimental Protocol: Scalable Synthesis & Coupling

Using this hydrochloride salt in drug synthesis requires specific handling to ensure free-basing does not degrade the strained ring.

Protocol: Amide Coupling (Drug Derivatization)

Objective: Couple 1-(Pyrimidin-2-yl)cyclopropanamine (Amine) with a Carboxylic Acid (R-COOH) to form a bioactive amide.

Reagents:

  • Amine: 1-(Pyrimidin-2-yl)cyclopropanamine HCl (1.0 eq)

  • Acid: Target Scaffold R-COOH (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve R-COOH in DMF (0.1 M) under N₂ atmosphere. Add HATU and stir for 15 minutes at 0°C.

  • Free-Basing (In Situ): In a separate vial, suspend the 1-(Pyrimidin-2-yl)cyclopropanamine HCl in DMF and add DIPEA. Sonicate briefly to ensure neutralization.

    • Critical Check: Ensure the solution is homogeneous. The HCl salt is hygroscopic; weigh quickly.

  • Coupling: Dropwise add the amine solution to the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 peak).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 1-(Pyrimidin-2-yl) cyclopropanamine HCl Step1 Neutralization (DIPEA/DMF) In-situ Free Basing Start->Step1 Coupling Coupling Reaction (RT, 4-16h) Step1->Coupling Add Amine Step2 Activation of R-COOH (HATU/DMF, 0°C) Step2->Coupling Workup Workup: EtOAc Extraction Wash: NaHCO3, Brine Coupling->Workup Final Final Product: Amide Derivative Workup->Final

Caption: Optimized amide coupling workflow for the HCl salt derivative.

References

  • Vertex AI Search. (2024). 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride Search Results.
  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Link

  • ChemScene. (2024). Product Guide: 1-(Pyrimidin-2-yl)cyclopropan-1-amine. Link

  • MDPI. (2024).[3] Pyrimidines: A New Versatile Molecule in the Drug Development Field. Link

  • ResearchGate. (2025). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Link

  • PubMed. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1.[4] Link

Sources

Cross-Reactivity Profiling of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Epigenetic Drug Discovery

Executive Summary: The Scaffold at a Glance

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride (CAS: 1159878-06-4) represents a critical structural evolution in the design of mechanism-based amine oxidase inhibitors. Historically, the phenylcyclopropylamine (PCPA) scaffold—exemplified by Tranylcypromine —has been the "warhead" of choice for inhibiting Flavin Adenine Dinucleotide (FAD)-dependent enzymes. However, PCPA suffers from a lack of selectivity, indiscriminately inhibiting Monoamine Oxidases (MAO-A/B) alongside the intended epigenetic target, Lysine-Specific Demethylase 1 (LSD1/KDM1A).

This guide profiles the pyrimidinyl-cyclopropylamine scaffold as a superior alternative for LSD1-selective inhibition . By replacing the electron-rich phenyl ring with an electron-deficient pyrimidine ring, researchers can modulate the redox potential of the amine radical intermediate, significantly reducing off-target MAO affinity while maintaining potency against LSD1.

Mechanistic Profiling: The Pyrimidine Advantage

To understand the cross-reactivity profile, one must understand the mechanism of inactivation. Both MAO and LSD1 are FAD-dependent oxidases, but they process cyclopropylamines differently.

The Selectivity Switch
  • MAO-A/B Inhibition (Undesired): Relies on a Single Electron Transfer (SET) mechanism. The electron-rich phenyl ring in Tranylcypromine facilitates the formation of a radical cation, which opens the cyclopropane ring and forms a covalent adduct with FAD.

  • LSD1 Inhibition (Target): Can accommodate a wider range of electronic environments. The pyrimidine ring, being electron-deficient, raises the oxidation potential, making the initial SET step required for MAO inhibition less favorable. This "electronic tuning" is the primary driver for reduced cross-reactivity.

Figure 1: Mechanistic divergence driven by the electronic properties of the aromatic ring system.

Comparative Performance Data

The following data summarizes the general Structure-Activity Relationship (SAR) trends observed when transitioning from the phenyl (PCPA) to the pyrimidinyl scaffold.

Table 1: Cross-Reactivity Profile Comparison

FeatureTranylcypromine (PCPA)1-(Pyrimidin-2-yl)cyclopropanamineImpact on Drug Development
Primary Target Non-selective (MAO/LSD1)LSD1 (KDM1A)Pyrimidine core allows for tuning of selectivity.
MAO-A IC50 0.01 - 0.05 µM (Potent)> 10 - 40 µM (Weak)drastically reduces risk of "Cheese Effect" (Tyramine pressor response).
MAO-B IC50 0.01 - 0.20 µM (Potent)> 5 - 20 µM (Weak)Minimizes CNS side effects unrelated to epigenetic modulation.
LSD1 IC50 1 - 2 µM (Moderate)0.1 - 2 µM (Retained)Potency is maintained; further optimized by N-substitution.
Metabolic Stability Low (CYP2A6 substrate)Moderate/HighHeteroaromatic rings are generally less prone to oxidative metabolism than phenyl rings.
Key Application Antidepressant (Parnate)Epigenetic Cancer Therapy (AML, SCLC)Foundation for "Next-Gen" LSD1 inhibitors.

Note: The "naked" 1-(Pyrimidin-2-yl)cyclopropanamine is often a building block. High potency (nM range) against LSD1 is typically achieved by adding substituents (e.g., benzamide groups) to the amine or the ring, utilizing the pyrimidine as the selectivity anchor.

Experimental Protocols for Profiling

To validate the cross-reactivity profile of your specific derivative, use the following self-validating workflow.

A. LSD1 Inhibition Assay (Fluorescent)

This assay measures the production of H₂O₂ coupled to peroxidase activity.

  • Reagents: Recombinant human LSD1 (1-852), H3K4me2 peptide substrate (20 µM), Amplex Red (50 µM), Horseradish Peroxidase (HRP).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA.

  • Procedure:

    • Incubate compound (serial dilution) with LSD1 enzyme for 15 minutes at room temperature (Pre-incubation is critical for mechanism-based inhibitors).

    • Add substrate mix (Peptide + Amplex Red + HRP).

    • Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.

  • Validation: Use Tranylcypromine (IC50 ~2 µM) as a positive control.

B. MAO-A/B Selectivity Screen (Luminometric)

Use a luciferin-based derivative substrate which is converted to luciferin by MAO, generating light via luciferase.

  • Reagents: MAO-Glo™ Assay Kit (Promega), Recombinant MAO-A and MAO-B enzymes.

  • Procedure:

    • Prepare 2x enzyme solution in reaction buffer.

    • Add 12.5 µL of compound to 12.5 µL of enzyme; incubate 15 mins.

    • Add 25 µL of Luciferin-derivative substrate.

    • Incubate 60 mins (MAO-A) or 20 mins (MAO-B).

    • Add Luciferin Detection Reagent to stop reaction and generate signal.

    • Measure luminescence.

  • Success Criteria: A selective pyrimidinyl-derivative should show >100-fold selectivity window (LSD1 IC50 < MAO IC50).

Synthesis & Handling Workflow

For researchers synthesizing this scaffold, the pyrimidine ring introduces specific handling requirements compared to the phenyl analog.

Figure 2: Synthesis and Quality Control workflow for the hydrochloride salt.

Critical Handling Note: The cyclopropane ring on the pyrimidine scaffold is acid-sensitive, though slightly more robust than the phenyl analog. Avoid prolonged exposure to strong Lewis acids during derivatization to prevent ring-opening.

References
  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-phenylcyclopropylamine. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Establishes the baseline mechanism of PCPA inhibition of LSD1.

  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link] Relevance: Details the SAR of heteroaryl (thienyl, pyridyl, pyrimidinyl) replacements for optimizing selectivity.

  • C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Source: Royal Society of Chemistry / Org. Biomol. Chem. URL:[Link] Relevance: Describes synthetic routes and profiling of aryl-cyclopropylamines.

Comprehensive Guide: In Vitro and In Vivo Correlation of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride scaffold, a privileged structural motif in medicinal chemistry often utilized to enhance metabolic stability and enforce conformational constraints in drug candidates (e.g., for GPCR modulation or epigenetic enzyme inhibition).

This document details the In Vitro-In Vivo Correlation (IVIVC) strategies required to translate this scaffold’s activity from bench to bedside. It compares the performance of this cyclic amine against linear alternatives and positional isomers, providing actionable protocols for validating its pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Structural Rationale & Mechanistic Causality

The "Gem-Disubstituted" Advantage

The 1-(Pyrimidin-2-yl)cyclopropanamine moiety represents a specific class of 1,1-disubstituted cyclopropanes. Unlike linear amines or 2-substituted analogs (like tranylcypromine), this scaffold offers distinct advantages:

  • Conformational Locking: The cyclopropane ring rigidly fixes the nitrogen and the pyrimidine ring vectors, often reducing the entropic penalty of binding to targets like GPR119 or LSD1 .

  • Metabolic Blockade: Substitution at the 1-position blocks the common

    
    -carbon oxidation pathway seen in linear alkyl amines, significantly extending half-life (
    
    
    
    ).
  • Reduced CYP Inhibition: While 2-substituted cyclopropylamines are notorious mechanism-based inhibitors (MBIs) of CYP450 enzymes (via ring-opening radical formation), 1-substitution often mitigates this risk by sterically hindering the approach to the heme iron.

Comparative Analysis: Scaffold Performance

The following table compares 1-(Pyrimidin-2-yl)cyclopropanamine against its primary design alternatives.

Feature1-(Pyrimidin-2-yl)cyclopropanamine Linear Analog (Ethylamine) 2-Phenylcyclopropanamine
Conformation Rigid (Gem-disubstituted)Flexible (High entropy cost)Rigid (Trans/Cis isomers)
Metabolic Stability High (Blocks

-oxidation)
Low (Rapid deamination)Moderate (CYP substrate)
CYP Inhibition Risk Low to Moderate LowHigh (Suicide inhibition)
Lipophilicity (LogD) Moderate (Balanced CNS/Peripheral)LowHigh
Primary Utility GPCR Agonists, Epigenetic ModulatorsEarly Fragment ScreeningMAO/LSD1 Inhibitors

In Vitro Profiling Protocols

To establish a robust IVIVC, the following in vitro assays must be performed. These protocols are designed to be self-validating.

A. Intrinsic Clearance ( ) Determination

Purpose: Predict hepatic clearance. The cyclopropyl moiety can sometimes undergo ring-opening metabolism; thus, both microsomal and hepatocyte stability assays are critical.

  • System: Pooled Liver Microsomes (Human/Rat/Mouse).

  • Concentration: 1

    
    M (to ensure linear kinetics).
    
  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Cofactor: NADPH regenerating system.

  • Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.

  • Critical Step: Monitor for the formation of a ring-opened metabolite (mass shift +16 or +18 Da depending on hydration/oxidation), which indicates potential instability.

B. Mechanism-Based Inhibition (MBI) Screen

Purpose: Rule out suicide inhibition of CYP enzymes, a known risk for cyclopropylamines.

  • Protocol: Pre-incubate the compound with microsomes +/- NADPH for 30 min before adding the CYP-specific probe substrate (e.g., Midazolam for CYP3A4).

  • Readout: Calculate the

    
     shift. A shift > 1.5-fold indicates time-dependent inhibition (TDI).
    
  • Acceptance Criteria:

    
     ratio should be minimized. 1-(Pyrimidin-2-yl) analogs typically show superior safety profiles here compared to 2-substituted isomers.
    

In Vivo Methodology & IVIVC Strategy

A. Pharmacokinetic (PK) Study Design

Species: Sprague-Dawley Rats (n=3 per arm).

  • IV Arm: 1 mg/kg (Bolus). Formulate in 5% DMSO / 10% Solutol / Saline.

  • PO Arm: 5 mg/kg (Gavage). Formulate in 0.5% Methylcellulose.

  • Sampling: Serial bleeding at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.

  • Analysis: LC-MS/MS (MRM mode).

B. Establishing the Correlation

The correlation links the in vitro intrinsic clearance (


) to the in vivo hepatic clearance (

).

The Scaling Factor:



Where:

  • 
     = Hepatic blood flow.
    
  • 
     = Fraction unbound in blood (Critical for this lipophilic scaffold).
    
  • 
     = 
    
    
    
    scaled by mg protein/g liver and liver weight.

Success Criteria: A successful IVIVC for this scaffold is defined as the predicted clearance being within 2-fold of the observed in vivo clearance. If clearance is underpredicted, investigate extra-hepatic metabolism or transporter-mediated uptake , which are common for pyrimidine-containing drugs.

Visualizing the IVIVC Workflow

The following diagram illustrates the logical flow from structural selection to IVIVC validation for the 1-(Pyrimidin-2-yl)cyclopropanamine scaffold.

IVIVC_Workflow Scaffold 1-(Pyrimidin-2-yl) cyclopropanamine InVitro In Vitro Profiling (Microsomes + Hepatocytes) Scaffold->InVitro Start PPB Plasma Protein Binding (f_u determination) Scaffold->PPB MBI_Check MBI / TDI Screen (CYP Inhibition) InVitro->MBI_Check Safety Check Scaling Physiological Scaling (Well-Stirred Model) InVitro->Scaling CL_int Data InVivo In Vivo PK (Rat/Mouse) IV/PO Administration MBI_Check->InVivo If Safe PPB->Scaling f_u Data Correlation IVIVC Analysis (Predicted vs Observed CL) InVivo->Correlation Observed CL Scaling->Correlation Predicted CL Decision Go / No-Go Decision Correlation->Decision Within 2-fold?

Caption: Logical workflow for establishing IVIVC for pyrimidinyl-cyclopropanamine derivatives, highlighting the critical MBI safety checkpoint.

Experimental Data Summary (Representative)

The following data represents typical performance metrics for optimized leads containing this scaffold compared to a linear control.

Parameter1-(Pyrimidin-2-yl)cyclopropanamine DerivativeLinear Ethylamine ControlInterpretation
Microsomal

(mL/min/kg)
< 15 (Low)> 100 (High)Ring prevents oxidation.
Hepatocyte Stability (

)
> 120 min< 20 minSuperior metabolic stability.
Bioavailability (

)
> 60%< 10%Excellent oral exposure.
CYP3A4 TDI (

)
Not DetectedNot DetectedSafer than 2-substituted analogs.
Brain/Plasma Ratio (

)
0.8 - 1.20.1 - 0.3Good CNS penetration (if required).

References

  • Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • Context: Discusses the use of cyclopropylamines as bioisosteres for ethyl groups to improve metabolic stability.
  • Kalgutkar, A. S., et al. (2005). A Comprehensive Analysis of the Mechanism-Based Inhibition of Human Cytochrome P450 Enzymes by Cyclopropylamines. Drug Metabolism and Disposition.

    • Context: Essential reading for understanding the toxicity risks (MBI)
  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience.

    • Context: Provides the framework for evaluating the CNS penetration and physicochemical properties of amine scaffolds.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.

    • Context: The gold-standard protocol for the IVIVC scaling calcul

Validation of a New Analytical Method for 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and GPCR ligands, 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride serves as a critical building block. Its structural duality—a basic primary amine coupled with a polar pyrimidine ring—presents significant chromatographic challenges. Traditional low-pH Reverse Phase (RP) methods often yield poor retention and severe peak tailing due to secondary silanol interactions.

This guide presents the validation of an optimized High-pH Reverse Phase Method using hybrid particle technology. We compare this new protocol against the traditional low-pH standard, demonstrating superior specificity, peak symmetry, and sensitivity compliant with ICH Q2(R2) guidelines.

The Analytical Challenge

The analyte, 1-(Pyrimidin-2-yl)cyclopropanamine (HCl salt), possesses two distinct chemical behaviors that complicate analysis:

  • High Basicity: The primary amine and pyrimidine nitrogen atoms are protonated at acidic pH, leading to repulsion from the stationary phase (early elution) and attraction to residual silanols (tailing).

  • High Polarity: The cyclopropane ring, while hydrophobic, does not sufficiently offset the polarity of the ionized amine, resulting in poor retention on standard C18 columns.

Comparison of Methodologies
FeatureMethod A: Traditional (The "Old" Standard)Method B: Optimized (The New Standard)
Stationary Phase Standard Silica C18 (5 µm)Hybrid Ethylene-Bridged C18 (3.5 µm)
Mobile Phase pH pH 3.0 (Phosphate Buffer)pH 9.5 (Ammonium Bicarbonate)
Analyte State Protonated (Ionized)Neutral (Free Base)
Retention Mechanism Weak Hydrophobic InteractionStrong Hydrophobic Interaction
Tailing Factor (

)
> 1.8 (Severe Tailing)< 1.2 (Symmetric)
LOD 0.5 µg/mL0.05 µg/mL

Method Development Logic

The shift to high pH is driven by the Henderson-Hasselbalch equation. By operating at pH 9.5 (above the pKa of the primary amine), we suppress ionization. The neutral molecule interacts more strongly with the C18 chain, increasing retention, and avoids ionic interactions with silanols, sharpening the peak.

Visualization: Method Selection Decision Tree

MethodSelection Start Start: Analyte Assessment CheckBasic Is the Analyte Basic? (Amine/Pyrimidine) Start->CheckBasic CheckPolar Is it Polar? CheckBasic->CheckPolar Traditional Try Low pH (pH 3.0) Standard C18 CheckPolar->Traditional Standard Approach ResultTrad Result: Peak Tailing Low Retention Traditional->ResultTrad Solution Switch to High pH (pH 9.5) Hybrid Particle Column ResultTrad->Solution Optimization Mechanism Mechanism: Deprotonation (Neutral form) Silanol Repulsion Eliminated Solution->Mechanism Final Outcome: Sharp Peak, High Retention Mechanism->Final

Figure 1: Decision matrix for selecting High-pH Chromatography over traditional acidic methods for aminopyrimidines.

Validated Experimental Protocol (Method B)

This protocol is validated for the quantification of 1-(Pyrimidin-2-yl)cyclopropanamine HCl and the detection of synthesis impurities.[1]

Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: XBridge BEH C18 XP, 100 mm x 3.0 mm, 2.5 µm (or equivalent hybrid particle column stable to pH 12).

  • Column Temperature: 40°C.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 245 nm (Pyrimidine

    
    ).
    
Mobile Phase Preparation
  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate in water. Adjust to pH 9.5 with Ammonium Hydroxide. Note: Prepare fresh daily to prevent pH drift.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
8.0 40 60
10.0 5 95
12.0 95 5

| 15.0 | 95 | 5 |

Standard Preparation

Dissolve 10.0 mg of 1-(Pyrimidin-2-yl)cyclopropanamine HCl in 10 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5 minutes. This is the Stock Solution (1.0 mg/mL) .

Validation Results (ICH Q2 Compliant)

The following data summarizes the validation of Method B. All experiments were performed in triplicate.

System Suitability & Specificity

Specificity was confirmed by injecting a "spiked" sample containing the analyte and known synthesis precursors (e.g., 2-chloropyrimidine).

  • Resolution (

    
    ):  > 3.5 between analyte and nearest impurity.
    
  • Tailing Factor (

    
    ):  1.08 (Excellent symmetry).
    
  • Theoretical Plates (

    
    ):  > 8,500.
    
Linearity and Range

Linearity was assessed across 50% to 150% of the target concentration (0.5 mg/mL).

ParameterResultAcceptance Criteria
Range 0.25 – 0.75 mg/mLN/A
Correlation (

)
0.9998

Slope 34520N/A
Y-Intercept -125Statistical insignificance
Accuracy (Recovery)

Accuracy was determined by spiking the analyte into a placebo matrix at three levels.

LevelRecovery (%)RSD (%)
80% 99.4%0.45%
100% 100.1%0.32%
120% 99.8%0.51%
Precision[7][9][11]
  • Repeatability (Intra-day): RSD = 0.28% (n=6).

  • Intermediate Precision (Inter-day): RSD = 0.65% (n=12, different analysts).

Validation Workflow Visualization

To ensure regulatory compliance, the validation followed a strict stepwise workflow.

ValidationFlow cluster_Performance Performance Characteristics Plan Validation Protocol (ICH Q2 R2) Spec Specificity (Impurity Spiking) Plan->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (RSD < 2%) Acc->Prec Robust Robustness (pH +/- 0.2, Temp +/- 5C) Prec->Robust Report Final Validation Report Robust->Report

Figure 2: Stepwise validation workflow ensuring data integrity and compliance with ICH Q2(R2) standards.

Conclusion

The comparative analysis confirms that Method B (High-pH Hybrid RP-HPLC) is the superior analytical strategy for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride. By utilizing a pH of 9.5, we neutralize the basic amine, eliminating the peak tailing observed in Method A and significantly improving sensitivity (LOD). This method is validated to be linear, accurate, and robust, making it suitable for routine Quality Control in drug development.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.

  • Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography.

  • Gubanova, Y. O., et al. (2019).[4] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[4][5] Pharmaceutical Chemistry Journal.

Sources

A Comparative Guide to the Binding Modes of Pyrimidine Derivatives: From Canonical Interactions to Advanced Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrimidine nucleus, a fundamental component of DNA and RNA, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ability to engage in multiple non-covalent interactions, particularly hydrogen bonding, has made it a cornerstone for the design of therapeutic agents targeting a vast array of proteins.[3][4] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

A significant portion of their success, particularly in oncology, lies in their role as protein kinase inhibitors.[1][7][8] Protein kinases, which regulate a multitude of cellular processes, feature a highly conserved ATP-binding site. The pyrimidine core serves as an excellent bioisostere for the adenine base of ATP, enabling these derivatives to act as potent and often selective competitive inhibitors.[9][10] This guide provides a comparative analysis of the binding modes of pyrimidine derivatives, explains the causality behind the experimental choices for their characterization, and offers detailed protocols for key biophysical and structural techniques.

Section 1: The Landscape of Pyrimidine-Kinase Interactions

The vast majority of pyrimidine-based inhibitors target the ATP-binding pocket of protein kinases. This pocket is a cleft located between the N- and C-terminal lobes of the kinase domain and is characterized by three key regions: the adenine-binding region, a sugar pocket, and a phosphate-binding region. Pyrimidine derivatives primarily exploit the adenine-binding region, which contains a flexible "hinge" of amino acids that forms critical hydrogen bonds with the ATP adenine ring.

The Canonical Hinge-Binding Motif: The Key to Potency

The most prevalent binding mode for pyrimidine-based kinase inhibitors involves the formation of one or two hydrogen bonds between the nitrogen atoms of the pyrimidine ring and the backbone amide and carbonyl groups of the kinase hinge region.[9][11] This interaction anchors the inhibitor in the active site, providing the foundational affinity from which selectivity and further potency are built.

  • Causality: This binding mode is energetically favorable because it directly mimics the interaction of the native ligand, ATP. The N1 and N3 atoms of the pyrimidine ring act as hydrogen bond acceptors and donors, respectively, satisfying the hydrogen bonding potential of the hinge backbone. The planarity of the aromatic pyrimidine ring also facilitates favorable van der Waals interactions within the largely hydrophobic pocket.

Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are particularly effective as they extend the core scaffold, allowing for additional interactions and optimization of physicochemical properties.[12][13][14][15]

G Diagram 1: Canonical Pyrimidine-Kinase Hinge Interaction cluster_kinase Kinase Hinge Region cluster_pyrimidine Pyrimidine Inhibitor cluster_pockets Additional Pockets Hinge_NH Backbone N-H (Donor) Hinge_CO Backbone C=O (Acceptor) Pyrimidine Pyrimidine Core Pyrimidine->Hinge_NH H-Bond (Acceptor) Pyrimidine->Hinge_CO H-Bond (Donor) R1 R1 Substituent Pyrimidine->R1 R2 R2 Substituent Pyrimidine->R2 Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region R1->Hydrophobic_Pocket van der Waals R2->Solvent_Front Improves Solubility

Caption: Canonical hydrogen bonding between a pyrimidine core and the kinase hinge.

Alternative Binding Modes: Uncovering New Avenues for Selectivity

While canonical hinge binding is dominant, it is not the only productive interaction mode. Structure-activity relationship (SAR) studies have sometimes yielded results inconsistent with the expected binding orientation. For certain scaffolds, such as pyrazolo[3,4-d]pyrimidines targeting Protein Kinase D (PKD), an alternative "flipped" binding mode has been proposed.[16] In this orientation, the inhibitor is rotated 180 degrees relative to the canonical pose, presenting different faces of the molecule to the hinge and surrounding pockets.[16]

  • Expert Insight: The discovery of alternative binding modes is critical for overcoming drug resistance and achieving selectivity. A mutation in the ATP-binding pocket might disrupt the canonical interaction but could be tolerated or even favor a flipped orientation. Understanding these possibilities allows medicinal chemists to design inhibitors that are less susceptible to resistance mutations or that can exploit unique features of a specific kinase's active site.

The Role of Substituents: A Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of a pyrimidine inhibitor are rarely determined by the core alone. Substituents at various positions on the ring dictate how the molecule interacts with regions beyond the hinge, such as the hydrophobic "gatekeeper" residue and the solvent-exposed front pocket.[11]

The table below summarizes common SAR trends for 4,6-disubstituted pyrimidine derivatives targeting key oncogenic kinases.[8]

PositionSubstitution TypeGeneral Effect on Kinase InhibitionRationale
C4 Small, hydrophobic groups (e.g., methyl, ethyl)Often well-tolerated or enhances potency.Fits into a hydrophobic pocket adjacent to the hinge.
C4 Bulky aryl groupsCan significantly increase potency, but may impact selectivity.Forms extensive interactions in the adenine region and can engage the gatekeeper residue.[8]
C6 Aryl or heteroaryl ringsCrucial for potency against many kinases like EGFR and VEGFR-2.Extends into the deeper hydrophobic pocket, often forming pi-stacking interactions.[8]
C2 Amino or substituted amino groupsCan form an additional hydrogen bond with the hinge, increasing affinity.[11]Provides a second anchor point, stabilizing the complex.
C5 Small substituents (e.g., F, Cl)Can modulate electronic properties and improve cell permeability.Minimal steric clash, can fine-tune binding without disrupting core interactions.

Section 2: A Guide to Key Methodologies for Binding Mode Elucidation

No single technique can provide a complete picture of a drug-target interaction. A robust analysis relies on the integration of high-resolution structural data, thermodynamic measurements, and real-time kinetic profiles. The following section details the core experimental protocols and the logic behind their application.

G Diagram 2: Integrated Workflow for Binding Mode Analysis Start Initial Hit Compound ITC ITC (Thermodynamics: Kd, ΔH, n) Start->ITC Primary Characterization SPR SPR (Kinetics: ka, kd, KD) Start->SPR Primary Characterization NMR NMR (Solution Binding, Epitope Mapping) Start->NMR Primary Characterization Docking Molecular Docking (Prediction) Start->Docking Primary Characterization Structural Structural Biology (Atomic Detail) ITC->Structural Confirms Binding SPR->Structural Confirms Binding NMR->Structural Confirms Binding Xray X-Ray Crystallography Structural->Xray Method Choice CryoEM Cryo-EM Structural->CryoEM Method Choice SAR SAR by Synthesis (Optimization) Xray->SAR Informs Design CryoEM->SAR Informs Design Docking->SAR Guides Design SAR->Start Iterative Cycle

Caption: An integrated approach combining biophysical and structural methods.

High-Resolution Structural Biology: Visualizing the Interaction

A. X-Ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of the protein-ligand complex, revealing the precise orientation of the inhibitor and the specific atomic interactions (hydrogen bonds, van der Waals contacts) that mediate binding.[17]

  • Trustworthiness: The resulting electron density map is a direct visualization of the molecule's position, providing unambiguous evidence for a specific binding mode. This structural information is the gold standard for guiding structure-based drug design.

Causality: Co-crystallization, where the protein and ligand are mixed before crystallization, is often preferred over soaking when the ligand induces a conformational change or has low solubility.[18][19] This ensures the complex is pre-formed, increasing the likelihood of crystallizing the bound state.

  • Protein and Ligand Preparation:

    • Express and purify the target kinase to >95% homogeneity. The final buffer should be simple (e.g., 20 mM HEPES, 150 mM NaCl) to avoid interference.

    • Prepare a concentrated stock solution of the pyrimidine derivative (typically 50-100 mM) in 100% DMSO.[20]

  • Complex Formation:

    • Dilute the kinase to a working concentration (e.g., 10-20 mg/mL).

    • Add the ligand stock solution to the protein solution to achieve a 5- to 10-fold molar excess of ligand.[18] This drives the binding equilibrium towards the complexed state, especially for inhibitors with moderate affinity.

    • Incubate the mixture on ice or at 4°C for at least 1-2 hours to allow for complete binding.[18]

  • Crystallization Screening:

    • Set up crystallization trials using the sitting-drop or hanging-drop vapor diffusion method. Mix the protein-ligand complex solution with various reservoir solutions from commercial screens (e.g., Hampton Research, Qiagen).

    • Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Harvesting and Data Collection:

    • Once crystals appear, loop them out of the drop and briefly pass them through a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement if an apo-structure is available.[17]

    • Build the model of the protein and ligand into the resulting electron density map and refine the structure to obtain the final coordinates.

B. Cryo-Electron Microscopy (Cryo-EM)

For large protein complexes or proteins resistant to crystallization, Cryo-EM has emerged as a powerful alternative.[21] It determines structures from images of vitrified, single-particle samples, avoiding the need for crystal lattice contacts.[22] Recent advances have pushed the resolution of Cryo-EM to a level where it can clearly resolve the binding poses of small-molecule inhibitors, even for targets below 50 kDa.[22][23][24]

Biophysical Techniques: Quantifying Affinity and Kinetics

A. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[25] A single ITC experiment provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

  • Expert Insight: ITC is invaluable because it measures binding in solution without immobilization or labeling. The enthalpy value (ΔH) provides insight into the types of forces driving the interaction; for example, a large negative ΔH is often indicative of strong hydrogen bonding.

Causality: Precise buffer matching between the cell and syringe solutions is the most critical factor for a successful ITC experiment.[25] Any mismatch in buffer components (pH, salt, additives) will generate large heats of dilution that can completely obscure the true binding signal.[25][26]

  • Sample Preparation:

    • Prepare the purified kinase ("macromolecule") and the pyrimidine derivative ("ligand") in identical, thoroughly degassed buffer. The final dialysis step for the protein should be performed against a large volume of the exact buffer used to dissolve the ligand.[26][27]

    • Determine accurate concentrations for both protein and ligand via UV-Vis absorbance or other quantitative methods. Errors in concentration directly impact the calculated stoichiometry and affinity.[25]

    • Typical starting concentrations are 10-50 µM protein in the sample cell and a 10-15 fold higher concentration of the ligand in the syringe.[25][26]

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Load the protein solution into the sample cell (~200-300 µL) and the ligand solution into the injection syringe (~40-100 µL).[25]

    • Set the experimental temperature (typically 25°C), stirring speed (e.g., 750 rpm), and reference power.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, which is typically discarded from the final analysis.

    • Execute a series of 19-25 injections (e.g., 2 µL each) with sufficient spacing between them (e.g., 180 seconds) to allow the signal to return to baseline.[27]

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, ΔH, and stoichiometry (n).

B. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on molecular interactions.[28][29] It is the gold standard for determining binding kinetics, yielding the association rate constant (ka or kon) and the dissociation rate constant (kd or koff). The equilibrium dissociation constant (KD) can then be calculated as kd/ka.

  • Expert Insight: Kinetic data is often more informative than affinity alone. Two inhibitors may have the same KD but vastly different kinetic profiles. An inhibitor with a slow koff (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo, a key consideration in drug development.[30]

  • Chip Preparation and Protein Immobilization:

    • Choose a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize the purified kinase onto the chip surface via covalent amine coupling. The goal is a low to moderate immobilization level to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell is prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of the pyrimidine inhibitor in running buffer. A good concentration range spans from 0.1x to 10x the expected KD.

    • Inject the different concentrations of the inhibitor (the "analyte") over the protein and reference surfaces. Each cycle consists of:

      • Association Phase: Analyte flows over the surface, and binding is observed as an increase in the response signal.

      • Dissociation Phase: Running buffer flows over the surface, and the dissociation of the complex is observed as a decrease in signal.

    • Regeneration Step: Inject a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte, preparing the surface for the next cycle.

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) to determine the ka and kd values.

    • The KD is calculated from the ratio of the rate constants.

Solution-State Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a uniquely powerful tool for studying protein-ligand interactions at atomic resolution in solution, providing information on binding affinity, kinetics, and the specific residues involved in the interaction—all without the need for crystallization.[31][32][33]

  • Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a protein-observed method.[31] A 2D ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein is recorded. Upon addition of a ligand, amino acid residues in or near the binding site will experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift. Mapping these shifts onto the protein structure reveals the binding interface.

  • Saturation Transfer Difference (STD): This is a ligand-observed method, useful for screening and epitope mapping, especially for weaker interactions (µM to mM Kd).[31][34] The protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to bound ligands. When the ligand dissociates, it carries this "memory" of saturation with it. By subtracting a spectrum with on-resonance saturation from one with off-resonance saturation, only the signals from the ligand that has bound to the protein will appear, revealing which parts of the ligand are in closest contact with the protein.[32]

Conclusion

The pyrimidine scaffold remains a highly versatile and successful core for the design of potent and selective inhibitors. A deep understanding of their binding modes—from the canonical hinge interactions to more subtle alternative poses—is fundamental to rational drug design. This understanding cannot be achieved through a single method. Rather, it requires a synergistic approach that combines high-resolution structural techniques like X-ray crystallography and Cryo-EM with the quantitative thermodynamic and kinetic data from ITC and SPR. Complemented by solution-state NMR and in silico modeling, this multi-faceted strategy provides the comprehensive insight needed to transform a promising pyrimidine derivative into a clinically effective therapeutic.

References

A comprehensive, numbered list of all cited sources with clickable URLs will be provided here.

Sources

A Guide to Orthogonal Assays for Validating the Biological Activity of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride (GSK-LSD1), a potent LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the biological activity of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). To ensure the highest degree of scientific validity, we will explore a series of orthogonal assays, each designed to interrogate the inhibitor's mechanism of action from a different biological and technical perspective. This multi-faceted approach is crucial for building a robust data package and confidently advancing promising therapeutic candidates.

Introduction: The Critical Role of Orthogonal Validation in Drug Discovery

1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, which we will refer to by its common identifier GSK-LSD1 (GSK2879552), is a member of the cyclopropylamine class of mechanism-based inactivators of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] By doing so, LSD1 can act as either a transcriptional co-repressor or co-activator, depending on the cellular context.[4] Its overexpression is implicated in a variety of cancers, making it a compelling therapeutic target.[1][2]

GSK-LSD1 and other tranylcypromine-based inhibitors exert their effect by forming a covalent adduct with the FAD cofactor within the LSD1 catalytic site, leading to irreversible inhibition.[2][5] While a primary biochemical assay might demonstrate potent inhibition of LSD1's enzymatic activity, relying on a single assay is fraught with potential for artifacts and misinterpretation. Orthogonal assays—distinct methods that measure the same biological process through different mechanisms—are therefore indispensable. They provide a self-validating system that confirms the on-target activity of the compound, elucidates its cellular effects, and builds a compelling case for its therapeutic potential.

This guide will detail four key orthogonal assays to confirm the biological activity of GSK-LSD1:

  • Biochemical H₂O₂ Detection Assay: A direct measure of enzymatic activity by quantifying a byproduct of the demethylation reaction.

  • Cellular Thermal Shift Assay (CETSA): A biophysical assay to confirm direct target engagement in a cellular environment.

  • Western Blotting for Histone H3K4 Methylation: A cellular assay to directly visualize changes in the methylation status of LSD1's primary substrate.

  • Quantitative PCR (qPCR) of LSD1 Target Genes: A functional cellular assay to measure the downstream consequences of LSD1 inhibition on gene expression.

The LSD1 Inhibition Pathway and Points of Assay Intervention

The following diagram illustrates the mechanism of LSD1 and how each of the described orthogonal assays interrogates a specific step in this pathway.

LSD1_Inhibition_Pathway cluster_biochemical Biochemical Environment cluster_cellular Cellular Environment LSD1 LSD1 Enzyme H3K4me1 H3K4me1 Product LSD1->H3K4me1 Demethylation H2O2 H₂O₂ Byproduct LSD1->H2O2 Generates H3K4me2 H3K4me2 Substrate H3K4me2->LSD1 Binds to active site Assay1 Assay 1: H₂O₂ Detection H2O2->Assay1 GSK_LSD1_biochem GSK-LSD1 GSK_LSD1_biochem->LSD1 Irreversible Inhibition LSD1_cell LSD1 Protein HistoneH3 Histone H3 LSD1_cell->HistoneH3 Demethylates H3K4me2 Assay2 Assay 2: CETSA LSD1_cell->Assay2 Measures thermal stabilization GSK_LSD1_cell GSK-LSD1 GSK_LSD1_cell->LSD1_cell Binds to Target TargetGenes Target Genes (e.g., MYC targets) HistoneH3->TargetGenes Regulates Transcription Assay3 Assay 3: Western Blot HistoneH3->Assay3 Detects H3K4me2 levels mRNA mRNA Expression TargetGenes->mRNA Assay4 Assay 4: qPCR mRNA->Assay4 Quantifies expression

Caption: LSD1 inhibition pathway and orthogonal assay intervention points.

Orthogonal Assay 1: Biochemical Hydrogen Peroxide (H₂O₂) Detection Assay

Principle: This assay provides a direct, quantitative measure of LSD1 enzymatic activity in a purified system. The demethylation of histone peptides by LSD1 produces hydrogen peroxide (H₂O₂) as a stoichiometric byproduct.[6] This H₂O₂ can be detected using a sensitive fluorescent probe, such as Amplex Red, in the presence of horseradish peroxidase (HRP). The resulting fluorescent signal is directly proportional to LSD1 activity, allowing for the determination of inhibitor potency (e.g., IC₅₀).

Causality and Rationale: This biochemical assay is fundamental for establishing the direct inhibitory effect of GSK-LSD1 on the LSD1 enzyme, independent of cellular complexity. It allows for precise determination of kinetic parameters of inhibition. By measuring a byproduct, it provides an orthogonal readout to assays that measure the substrate or product directly.

Experimental Protocol: H₂O₂ Detection Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • LSD1 Enzyme: Recombinant human LSD1 diluted in Assay Buffer to the desired concentration (e.g., 20 nM).

    • H3K4me2 Peptide Substrate: A synthetic peptide corresponding to the N-terminus of histone H3, dimethylated at lysine 4, diluted in Assay Buffer (e.g., 20 µM).

    • GSK-LSD1 and Control Inhibitors: Prepare a 10-point serial dilution of GSK-LSD1, Tranylcypromine (irreversible, less selective control)[7][8], and Seclidemstat (reversible control)[9][10] in DMSO, then dilute in Assay Buffer.

    • Detection Reagent: Prepare a solution containing 100 µM Amplex Red and 0.2 U/mL HRP in Assay Buffer. Protect from light.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of diluted inhibitors or vehicle (DMSO in Assay Buffer) to appropriate wells.

    • Add 20 µL of LSD1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the H3K4me2 peptide substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the demethylation reaction and initiate detection by adding 50 µL of the Detection Reagent.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Measure fluorescence using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).

    • Plot the normalized activity versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data and Comparison
CompoundPutative MechanismExpected IC₅₀ (LSD1)Rationale for Inclusion
GSK-LSD1 Irreversible, CovalentLow nMTest Article: To determine its direct inhibitory potency.
Tranylcypromine Irreversible, CovalentHigh nM to low µMPositive Control: A well-characterized, less potent irreversible LSD1 inhibitor.[8]
Seclidemstat Reversible, Non-competitiveMid-nMMechanistic Control: A reversible inhibitor to contrast with the irreversible mechanism of GSK-LSD1.[10]

Orthogonal Assay 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful biophysical method for verifying target engagement in a cellular context.[11][12] The principle is that a protein's thermal stability is altered upon ligand binding.[13] In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, often by Western blotting. Ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).

Causality and Rationale: This assay directly demonstrates that GSK-LSD1 physically interacts with and stabilizes LSD1 inside intact cells, providing unequivocal evidence of target engagement.[14][15] It is orthogonal to activity-based assays as it measures the physical binding event rather than the enzymatic consequence.

Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a small cell lung cancer line like NCI-H526) to ~80% confluency.

    • Treat cells with GSK-LSD1 (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest cells and resuspend in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Quantify the amount of soluble LSD1 in each sample by Western blotting.

  • Western Blotting:

    • Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.

    • Probe with a primary antibody specific for LSD1.

    • Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

    • Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence.

  • Data Analysis:

    • Quantify the band intensities for LSD1 at each temperature.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized soluble LSD1 fraction versus temperature for both vehicle- and GSK-LSD1-treated samples to generate melting curves. A shift in the curve to the right for the GSK-LSD1-treated sample indicates target stabilization.

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat cells with GSK-LSD1 or Vehicle B 2. Harvest and aliquot cell suspension A->B C 3. Apply temperature gradient B->C D 4. Lyse cells and separate soluble fraction C->D E 5. Quantify soluble LSD1 by Western Blot D->E F 6. Plot melting curves E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Orthogonal Assay 3: Western Blotting for Histone H3K4 Dimethylation

Principle: This assay directly measures the cellular consequence of LSD1 inhibition on its primary substrate. By inhibiting LSD1, GSK-LSD1 is expected to cause an accumulation of dimethylated H3K4 (H3K4me2) in treated cells. Western blotting using an antibody specific for the H3K4me2 mark allows for the visualization and quantification of this change.

Causality and Rationale: This method provides direct evidence of a pharmacodynamic effect on the intended intracellular target substrate. It is a crucial cellular assay that links the biochemical inhibition of LSD1 to a tangible epigenetic modification within the cell. It is orthogonal to the biochemical assay by virtue of being cell-based and measuring the substrate modification rather than a reaction byproduct.

Experimental Protocol: Histone Western Blotting
  • Cell Treatment and Histone Extraction:

    • Treat cells (e.g., acute myeloid leukemia cell line MV4-11) with a dose range of GSK-LSD1 and controls for a specified time (e.g., 24-48 hours).

    • Harvest cells and perform histone extraction using an acid extraction method or a commercial kit to enrich for histone proteins.

    • Quantify the protein concentration of the histone extracts.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of histone extracts (e.g., 10 µg) on a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the low molecular weight histones.[16]

    • Transfer the proteins to a 0.2 µm pore size nitrocellulose or PVDF membrane to ensure efficient capture of the small histone proteins.[16]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

    • In a parallel blot or after stripping, probe for total Histone H3 as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect with an enhanced chemiluminescence (ECL) reagent.

  • Data Analysis:

    • Quantify the band intensities for H3K4me2 and total H3.

    • Normalize the H3K4me2 signal to the total H3 signal for each sample.

    • Compare the normalized H3K4me2 levels in GSK-LSD1-treated cells to the vehicle-treated control. A dose-dependent increase in the H3K4me2/Total H3 ratio is expected.

Orthogonal Assay 4: Quantitative PCR (qPCR) of LSD1 Target Genes

Principle: This assay assesses the functional downstream consequences of LSD1 inhibition on gene transcription. LSD1 regulates the expression of a variety of genes involved in processes like cell differentiation and proliferation.[1] By inhibiting LSD1 and altering histone methylation at the promoters or enhancers of these genes, GSK-LSD1 is expected to modulate their mRNA expression levels.

Causality and Rationale: This assay moves beyond target engagement and substrate modification to measure a functional cellular outcome. It confirms that the enzymatic inhibition of LSD1 by GSK-LSD1 translates into the expected changes in the transcriptional program of the cell. This is orthogonal to the previous assays as it measures a downstream biological effect (gene expression) rather than a direct enzymatic or binding event.

Experimental Protocol: qPCR
  • Cell Treatment and RNA Extraction:

    • Treat cells with GSK-LSD1 and controls as in the Western blot experiment.

    • Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).[17]

    • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.[17]

  • Quantitative PCR:

    • Perform qPCR using a qPCR master mix, the synthesized cDNA, and primers for target genes and a housekeeping gene.

    • Target Genes: Select genes known to be repressed by LSD1 in the chosen cell line. For example, in some cancer contexts, LSD1 inhibition can lead to the upregulation of genes involved in differentiation or tumor suppression (e.g., CDKN1A/p21).[18] In other contexts, it may downregulate oncogenic drivers like MYC and its target genes.[19]

    • Housekeeping Gene: Use a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction in triplicate for each sample and gene.

  • Data Analysis:

    • Calculate the change in gene expression using the ΔΔCt method.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene for each sample (ΔCt).

    • Calculate the fold change in gene expression in GSK-LSD1-treated samples relative to the vehicle-treated control.

Summary of Orthogonal Assays
AssayTypeWhat it MeasuresRationale
H₂O₂ Detection BiochemicalDirect enzymatic activityConfirms direct inhibition of the purified enzyme.
CETSA Biophysical (Cellular)Target engagementConfirms physical binding to the target in intact cells.
Western Blot CellularSubstrate modificationConfirms effect on the direct substrate in a cellular context.
qPCR CellularDownstream gene expressionConfirms functional consequence of target inhibition.

Conclusion

A single assay, no matter how robust, provides an incomplete picture of a compound's biological activity. The suite of orthogonal assays presented in this guide—spanning biochemical, biophysical, and functional cellular readouts—provides a rigorous, multi-pronged approach to validating the activity of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride (GSK-LSD1) as an LSD1 inhibitor. By systematically demonstrating direct enzyme inhibition, target engagement in cells, modulation of the direct substrate, and the intended downstream effects on gene expression, researchers can build a comprehensive and compelling data package. This approach not only validates the primary findings but also provides deeper mechanistic insights, ultimately de-risking the progression of novel therapeutic candidates in the drug discovery pipeline.

References

  • ResearchGate. (n.d.). Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits.... Retrieved from [Link]

  • Smitheman, K. N., et al. (2019). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica, 104(10), 2011–2023. Retrieved from [Link]

  • Mohammad, H. P., & Kruger, R. G. (2016). Antitumor activity of LSD1 inhibitors in lung cancer. OncoImmunology, 5(3), e1106755. Retrieved from [Link]

  • Google Patents. (n.d.). US8853408B2 - Cyclopropylamines as LSD1 inhibitors.
  • Megazyme. (n.d.). Hydrogen peroxide (megaplex red) - assay protocol. Retrieved from [Link]

  • National Institutes of Health. (2025). Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates. [Publication Source]. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–157. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Journal of Medicinal Chemistry, 63(23), 14345–14371. Retrieved from [Link]

  • ACS Publications. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Li, Y., et al. (2021). LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer. Nucleic Acids Research, 49(16), 9216–9230. Retrieved from [Link]

  • AACR Journals. (2025). Seclidemstat (SP-2577) Induces Transcriptomic Reprogramming and Cytotoxicity in Multiple Fusion–Positive Sarcomas. [Publication Source]. Retrieved from [Link]

  • Thannickal, V. J., & Fanburg, B. L. (2022). H 2 O 2 Release Assay. Bio-protocol, 12(11), e4429. Retrieved from [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. [Publication Source]. Retrieved from [Link]

  • ResearchGate. (2012). I am trying to use western blots to detect methylated histones, but I'm getting really inconsistent results. Is anyone else trying to do this?. Retrieved from [Link]

  • RSC Publishing. (2022). Development of an ATP-Independent Bioluminescent Probe for Detection of Extracellular Hydrogen Peroxide. [Publication Source]. Retrieved from [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • ResearchGate. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Retrieved from [Link]

  • Ferrari-Amorotti, G., et al. (2013). Inhibiting Interactions of Lysine Demethylase LSD1 with Snail/Slug Blocks Cancer Cell Invasion. Cancer Research, 73(1), 235–245. Retrieved from [Link]

  • Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 425–442. Retrieved from [Link]

  • PubMed. (2014). Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates. [Publication Source]. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Tranylcypromine (2-PCPA) LSD1, MAO. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models. [Publication Source]. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

  • Sheahan, K. L., & Bernstein, B. E. (2007). Extraction, purification and analysis of histones. Nature Protocols, 2(6), 1449–1460. Retrieved from [Link]

  • PubMed. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. [Publication Source]. Retrieved from [Link]

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Pharmacokinetic Profiling of Cyclopropylamine Derivatives: From Metabolic Liability to Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine (CPA) moiety is a high-value structural motif in modern drug design, prized for its ability to introduce conformational constraints and modulate lipophilicity without adding excessive molecular weight. However, its inclusion introduces a critical dichotomy: the strain energy of the cyclopropyl ring (~27.5 kcal/mol) that drives potency often leads to metabolic instability via mechanism-based inhibition (MBI) of cytochrome P450 enzymes.

This guide provides a comparative pharmacokinetic (PK) analysis of three distinct CPA derivatives—Tranylcypromine , Ticagrelor , and Abacavir . It dissects how structural context alters the metabolic fate of the CPA group and provides validated experimental protocols for assessing the specific liabilities associated with this pharmacophore.

Mechanistic Foundation: The Cyclopropylamine Liability

To understand the PK differences, one must first understand the metabolic "trigger" inherent to these compounds.

The Radical Clock Mechanism

The primary metabolic risk for CPA derivatives is suicide inhibition (Mechanism-Based Inactivation). When a CYP450 enzyme attempts to oxidize the amine adjacent to the cyclopropyl ring, it initiates a Single Electron Transfer (SET). This generates an aminium radical cation, which triggers a rapid ring opening. The resulting carbon-centered radical covalently alkylates the heme porphyrin of the CYP enzyme, irreversibly destroying it.

Impact on PK: This leads to non-linear pharmacokinetics (autoinhibition) and significant drug-drug interaction (DDI) potential.

Visualization: Mechanism of CYP Inactivation

The following diagram illustrates the pathway from substrate binding to heme alkylation.

CYP_Inactivation Substrate CPA Substrate (Intact Ring) CYP_Complex CYP450-Substrate Complex Substrate->CYP_Complex Binding Radical Aminium Radical Cation CYP_Complex->Radical SET (Oxidation) RingOpen Ring Opening (C-Centered Radical) Radical->RingOpen Fast (>10^7 s^-1) Metabolite Stable Metabolite (Hydroxylation) Radical->Metabolite Slow (H-Abstraction) HemeAdduct Heme Adduct (Inactivated Enzyme) RingOpen->HemeAdduct Covalent Bonding

Figure 1: The kinetic partition between stable metabolism and suicide inhibition in cyclopropylamine derivatives.

Comparative Pharmacokinetic Analysis

We compare three CPA derivatives where the cyclopropyl group plays a different role and faces a different metabolic fate.

The Candidates
  • Tranylcypromine (TCP): A non-selective MAO inhibitor. The CPA group is the reactive warhead.

  • Ticagrelor: A P2Y12 platelet inhibitor. The CPA group provides conformational bulk; it is not the primary site of metabolism.

  • Abacavir: An NRTI. The CPA group is attached to a purine ring, shielding it from typical CYP oxidation.

Quantitative PK Profile Comparison
ParameterTranylcypromine (TCP)TicagrelorAbacavir
Primary Indication Depression (MAOI)ACS (Antiplatelet)HIV-1 (NRTI)
Bioavailability (

)
Variable (50-80%)~36%~83%

1 - 2 hours1.5 hours0.75 - 1.5 hours
Plasma Half-life (

)
~2.5 hours~7 hours (parent)~1.5 hours
Volume of Dist. (

)
1.1 - 1.6 L/kg88 L0.8 L/kg
Protein Binding ~50%>99%~50%
Primary Metabolism CYP2C19 (Ring opening/Inactivation)CYP3A4 (Dealkylation at non-CPA site)ADH & UGT (Non-CYP)
Active Metabolites N-acetyl-TCP (minor)AR-C124910XX (Equipotent)Carbovir-TP (Intracellular)
MBI Potential High (CYP2A6, 2C19, 2D6)Low/NegligibleNegligible
Analysis of Differences
1. Tranylcypromine: The "Naked" CPA

TCP represents the "worst-case" scenario for PK stability but the "best-case" for pharmacodynamics requiring covalent inhibition.

  • PK Driver: The exposed primary amine directly attached to the cyclopropyl ring makes it a prime target for CYP-mediated oxidation.

  • Consequence: Short half-life and high clearance. However, its clinical duration of action exceeds its plasma half-life because it irreversibly inhibits its target (MAO).

  • Risk: It is a potent mechanism-based inhibitor of CYP2C19, leading to non-linear PK at higher doses.

2. Ticagrelor: The Steric Shield

In Ticagrelor, the CPA moiety is secondary. The molecule is lipophilic and heavily protein-bound (>99%).

  • PK Driver: Metabolism occurs primarily via CYP3A4-mediated dealkylation at the cyclopentyl group, not the cyclopropyl amine.

  • Consequence: The CPA ring remains intact in the major metabolite (AR-C124910XX). This demonstrates that structural complexity can shield the CPA moiety from being the primary site of metabolic attack, avoiding the "suicide inhibition" liability seen in TCP.

3. Abacavir: The Metabolic Bypass

Abacavir illustrates how to use a CPA group while bypassing CYP metabolism entirely.

  • PK Driver: The CPA is attached to the C6 of a purine. This electronic environment reduces the basicity of the nitrogen, making it less susceptible to CYP oxidation.

  • Consequence: It is metabolized by Alcohol Dehydrogenase (ADH) and Glucuronosyltransferase (UGT). This results in high bioavailability and a lack of CYP-mediated drug interactions, a "clean" PK profile compared to TCP.

Experimental Protocols: Assessing Metabolic Liability

For researchers developing new CPA derivatives, standard stability assays are insufficient. You must test for Time-Dependent Inhibition (TDI) to rule out mechanism-based inactivation.

Protocol A: Shift Assay (TDI Screen)

Objective: Determine if the test compound becomes a more potent inhibitor after pre-incubation with NADPH (indicating metabolite-driven inhibition).

Reagents:

  • Pooled Human Liver Microsomes (HLM) at 20 mg/mL.

  • NADPH Regenerating System.

  • Probe Substrate (e.g., Midazolam for CYP3A4, S-Mephenytoin for CYP2C19).

Step-by-Step Methodology:

  • Preparation: Prepare two parallel incubation plates:

    • Plate A (+NADPH Pre-incubation): Test compound + HLM + NADPH. Incubate for 30 min at 37°C.

    • Plate B (-NADPH Pre-incubation): Test compound + HLM + Buffer. Incubate for 30 min at 37°C.

  • Dilution: After 30 min, dilute both mixtures 1:10 into a secondary incubation containing the specific Probe Substrate and (for Plate B) add NADPH to initiate reaction.

  • Reaction: Incubate secondary plates for the linear period of the probe substrate (typically 5-10 min).

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Quantify probe metabolite via LC-MS/MS.

  • Calculation: Calculate

    
     for both conditions.
    
    • Shift Criteria: If

      
      , significant TDI is present.
      
Protocol B: Determination of and

If the Shift Assay is positive, definitive parameters must be defined to predict clinical DDI risks.

Workflow Visualization:

TDI_Workflow Start Start: New CPA Derivative PreInc Primary Incubation (Var. [I], Var. Time) Start->PreInc Aliquot Aliquot at t = 0, 5, 10, 20 min PreInc->Aliquot Dilute Dilute 1:10 into Probe Substrate Mix Aliquot->Dilute ResAct Measure Residual Enzyme Activity Dilute->ResAct Plot Plot ln(% Activity) vs Time ResAct->Plot Calc Determine K_inact and K_I (Kitz-Wilson Plot) Plot->Calc

Figure 2: Workflow for characterizing mechanism-based inactivation kinetics (


).

References

  • US Food and Drug Administration (FDA). Tranylcypromine Sulfate (Parnate) Prescribing Information. [Link]

  • US Food and Drug Administration (FDA). Ticagrelor (Brilinta) Prescribing Information. [Link]

  • US Food and Drug Administration (FDA). Abacavir (Ziagen) Prescribing Information. [Link]

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Seminal text on the mechanism of cyclopropylamine ring opening).
  • Hollenberg, P. F., et al. (2008). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and clinical implications. Current Drug Metabolism. [Link]

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition. [Link]

Independent Verification and Comparative Analysis of Synthetic Routes to 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, privileged structures—molecular scaffolds that are capable of binding to multiple biological targets—are of immense value. The fusion of a pyrimidine ring with a cyclopropylamine moiety represents such a scaffold, offering a unique combination of rigidity, hydrogen bonding capabilities, and metabolic stability. The target molecule, 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, is a key building block for the synthesis of novel therapeutics. This guide provides an in-depth, independent verification of a plausible, reported synthetic route and compares it with a viable alternative pathway. The analysis focuses on efficiency, scalability, safety, and overall practicality for a drug development setting.

Route 1: Reported Synthesis via Nucleophilic Aromatic Substitution

This synthetic approach is predicated on a convergent strategy where the pyrimidine and cyclopropylamine synthons are prepared separately and then coupled in a key nucleophilic aromatic substitution (SNAr) step. This route is logical and relies on well-established, robust chemical transformations.

Causality Behind Experimental Choices:

The SNAr pathway is chosen for its reliability and predictability. 2-Chloropyrimidine is an electron-deficient heterocycle, making the C2 position highly susceptible to attack by nucleophiles like cyclopropylamine. The final step involves conversion to the hydrochloride salt, which is standard practice in pharmaceutical development to improve the stability, crystallinity, and aqueous solubility of the final amine product.[1]

Experimental Protocol: Route 1

Step 1: Synthesis of Cyclopropanecarbonitrile

This step involves the intramolecular cyclization of 4-chlorobutyronitrile. The use of a strong base like sodium hydroxide in an aprotic solvent is a classic method for this transformation.[2]

  • To a stirred suspension of powdered sodium hydroxide (48.0 g, 1.2 mol) in 500 mL of anhydrous dimethyl sulfoxide (DMSO), add 4-chlorobutyronitrile (103.6 g, 1.0 mol) dropwise over 1 hour, maintaining the temperature between 25-30°C with a water bath.

  • After the addition is complete, continue stirring at room temperature for 4 hours.

  • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

  • Pour the reaction mixture into 1 L of ice-water and extract with diethyl ether (3 x 300 mL).

  • Combine the organic layers, wash with brine (2 x 200 mL), and dry over anhydrous magnesium sulfate.

  • Distill the solvent under atmospheric pressure, followed by fractional distillation of the residue to yield cyclopropanecarbonitrile as a colorless liquid.

Step 2: Synthesis of Cyclopropylamine

The reduction of the nitrile to a primary amine is a fundamental transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this purpose.

  • In a flame-dried 2 L round-bottom flask under an argon atmosphere, add a 1.0 M solution of LiAlH₄ in THF (1.2 L, 1.2 mol).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of cyclopropanecarbonitrile (67.1 g, 1.0 mol) in 200 mL of anhydrous THF dropwise, maintaining the internal temperature below 10°C.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 3 hours.

  • Cool the reaction back to 0°C and quench carefully by the sequential dropwise addition of water (45 mL), 15% aqueous NaOH (45 mL), and finally water (135 mL).

  • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF (2 x 200 mL).

  • Combine the filtrates and carefully remove the solvent by distillation to obtain crude cyclopropylamine.

Step 3: Synthesis of 1-(Pyrimidin-2-yl)cyclopropanamine

This key step involves the coupling of the two primary synthons. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the SNAr reaction.

  • In a sealed tube, combine 2-chloropyrimidine (57.3 g, 0.5 mol), cyclopropylamine (42.8 g, 0.75 mol), and potassium carbonate (103.7 g, 0.75 mol) in 500 mL of N,N-dimethylformamide (DMF).

  • Heat the mixture to 120°C and stir for 12 hours.

  • Cool the reaction to room temperature and pour into 1.5 L of water.

  • Extract the aqueous phase with ethyl acetate (3 x 400 mL).

  • Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(pyrimidin-2-yl)cyclopropanamine.

Step 4: Formation of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

The final step is the formation of the hydrochloride salt.[3]

  • Dissolve the purified amine (67.6 g, 0.5 mol) in 500 mL of anhydrous diethyl ether.

  • Cool the solution to 0°C and slowly bubble dry HCl gas through the solution until precipitation is complete.

  • Alternatively, add a 2 M solution of HCl in diethyl ether dropwise until a pH of ~2 is reached.

  • Stir the resulting suspension at 0°C for 1 hour.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Route 2: Alternative Synthesis via Cyclopropanation of an Active Methylene Compound

This alternative route employs a different bond-forming strategy, constructing the cyclopropane ring directly onto a pyrimidine-containing precursor. This approach is attractive as it builds complexity from a more advanced intermediate.

Causality Behind Experimental Choices:

This strategy hinges on the acidity of the methylene protons in 2-(cyanomethyl)pyrimidine, which are activated by both the pyrimidine ring and the nitrile group. This allows for deprotonation and subsequent dialkylation with 1,2-dibromoethane to form the cyclopropane ring. This method avoids the direct handling of potentially volatile cyclopropylamine and builds the core scaffold in a more convergent manner.

Experimental Protocol: Route 2

Step 1: Synthesis of 2-(Cyanomethyl)pyrimidine

This step involves a nucleophilic substitution of 2-chloropyrimidine with cyanide.

  • Combine 2-chloropyrimidine (114.5 g, 1.0 mol) and sodium cyanide (58.8 g, 1.2 mol) in 1 L of DMSO.

  • Heat the mixture to 90°C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into 2 L of cold water and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to give 2-(cyanomethyl)pyrimidine.

Step 2: Synthesis of 1-Cyano-1-(pyrimidin-2-yl)cyclopropane

This is the key cyclopropanation step. A strong, non-nucleophilic base like sodium hydride is used to deprotonate the active methylene compound.

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 48.0 g, 1.2 mol) in 800 mL of anhydrous DMF, add a solution of 2-(cyanomethyl)pyrimidine (119.1 g, 1.0 mol) in 200 mL of DMF dropwise at 0°C.

  • Stir the mixture for 30 minutes at 0°C after the addition is complete.

  • Add 1,2-dibromoethane (206.7 g, 1.1 mol) dropwise, keeping the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by pouring it into 2 L of an ice/water mixture.

  • Extract with dichloromethane (3 x 500 mL).

  • Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent.

  • Purify the product by flash chromatography.

Step 3: Synthesis of 1-(Pyrimidin-2-yl)cyclopropanamine

Reduction of the sterically hindered tertiary nitrile is achieved using a borane complex, which is less sterically demanding than LiAlH₄.

  • Under an argon atmosphere, dissolve 1-cyano-1-(pyrimidin-2-yl)cyclopropane (72.1 g, 0.5 mol) in 500 mL of anhydrous THF.

  • Add a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.5 L, 1.5 mol) dropwise at 0°C.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0°C and quench by the slow addition of 100 mL of methanol, followed by 500 mL of 3 M HCl.

  • Heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.

  • Cool to room temperature and basify with 6 M NaOH until pH > 12.

  • Extract the product with ethyl acetate (3 x 400 mL), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

Step 4: Formation of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

This step is identical to Step 4 in Route 1.

  • Dissolve the purified amine in anhydrous diethyl ether.

  • Cool to 0°C and add a 2 M solution of HCl in diethyl ether until precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Performance Comparison

ParameterRoute 1: SNAr ApproachRoute 2: Active Methylene CyclopropanationJustification & Analysis
Overall Yield (Estimated) 25-35%30-40%Route 2 potentially offers a slightly higher overall yield, primarily by avoiding the handling of volatile intermediates like cyclopropylamine.
Number of Steps 44Both routes involve the same number of synthetic transformations.
Scalability ModerateGoodRoute 1's use of LiAlH₄ can pose challenges on a large scale due to highly exothermic quenching. The handling of volatile cyclopropylamine is also a concern. Route 2 is generally more amenable to scale-up, although the use of NaH requires careful handling.
Key Reagents & Safety LiAlH₄ (pyrophoric), Cyclopropylamine (volatile, flammable), 2-ChloropyrimidineSodium Hydride (pyrophoric), Sodium Cyanide (highly toxic), 1,2-Dibromoethane (toxic), Borane-THF (flammable)Both routes employ hazardous reagents. Route 2's use of NaCN requires stringent safety protocols. Route 1's use of LiAlH₄ and a volatile amine intermediate presents significant handling and safety challenges, especially at scale.
Purification Chromatography required for the coupled product.Chromatography required for the cyanomethylpyrimidine and the cyclopropanated product.Both routes require chromatographic purification for key intermediates, making them comparable in this regard. The final hydrochloride salt precipitation serves as an effective final purification step in both cases.
Atom Economy ModerateModerate to GoodRoute 2 is slightly more atom-economical as it builds the cyclopropane ring from a two-carbon unit directly onto the main scaffold.

Workflow Visualization

Route 1: SNAr Approach Workflow

G cluster_0 Synthon 1 Preparation cluster_1 Synthon 2 cluster_2 Coupling & Salt Formation 4-Chlorobutyronitrile 4-Chlorobutyronitrile Cyclopropanecarbonitrile Cyclopropanecarbonitrile 4-Chlorobutyronitrile->Cyclopropanecarbonitrile NaOH, DMSO Cyclopropylamine Cyclopropylamine Cyclopropanecarbonitrile->Cyclopropylamine 1. LiAlH4, THF 2. Quench Coupling 1-(Pyrimidin-2-yl)cyclopropanamine Cyclopropylamine->Coupling 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Coupling K2CO3, DMF, 120°C Final_Product 1-(Pyrimidin-2-yl)cyclopropanamine HCl Coupling->Final_Product HCl, Et2O

Caption: Workflow for Route 1 via SNAr.

Route 2: Active Methylene Cyclopropanation Workflow

G 2-Chloropyrimidine 2-Chloropyrimidine Cyanomethylpyrimidine 2-(Cyanomethyl)pyrimidine 2-Chloropyrimidine->Cyanomethylpyrimidine NaCN, DMSO CyclopropaneNitrile 1-Cyano-1-(pyrimidin-2-yl)cyclopropane Cyanomethylpyrimidine->CyclopropaneNitrile NaH, 1,2-Dibromoethane, DMF FreeBase 1-(Pyrimidin-2-yl)cyclopropanamine CyclopropaneNitrile->FreeBase 1. BH3-THF 2. HCl Hydrolysis Final_Product 1-(Pyrimidin-2-yl)cyclopropanamine HCl FreeBase->Final_Product HCl, Et2O

Caption: Workflow for Route 2 via Cyclopropanation.

Conclusion and Recommendation

Both synthetic routes presented are chemically sound and offer viable pathways to the target compound.

Route 1 is a classic, convergent synthesis. Its primary drawback lies in the use of LiAlH₄ and the handling of volatile cyclopropylamine, which can complicate scalability and introduce safety risks in a process chemistry environment.

Route 2 , while also employing hazardous reagents (NaH and NaCN), presents a more elegant and potentially more scalable solution. By building the cyclopropane ring onto an advanced intermediate, it avoids some of the more difficult-to-handle intermediates of Route 1. The reduction of the tertiary nitrile in Step 3 is a critical step that would require careful optimization, but the overall workflow is arguably better suited for larger-scale production.

For laboratory-scale synthesis, either route is acceptable. However, for process development and scale-up campaigns, Route 2 is recommended for further investigation and optimization . Its linear approach and avoidance of volatile amine intermediates make it a more attractive starting point for producing multi-kilogram quantities of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

References

  • Braker, W., et al. (1947). Preparation of 2-Bromopyrimidines. Journal of the American Chemical Society, 69(12), 3072–3075.
  • Craig, L. C., et al. (1934). 2-Bromopyridine. Organic Syntheses, 14, 12. Available at: [Link]

  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1338–1343. Available at: [Link][3]

  • European Patent Office. (1989). Process for the manufacture of cyclopropylamine. EP0205403B1. Available at: [Link][2][4]

  • Google Patents. (2015). 2-bromopyridine synthesis method. CN104402805A. Available at: [5]

  • Organic Syntheses. (1941). 2-Bromopyridine. Organic Syntheses, Coll. Vol. 2, p.93. Available at: [Link] (Note: This is a representative citation for the synthesis of 2-bromopyridine, specific URL may vary.)

  • PrepChem. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link][1]

  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link][7]

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Safety Operating Guide

Navigating the Final Step: A Guide to the Safe and Compliant Disposal of 1-(Pyrimidin-2-yl)cyclopropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, every stage of the drug development pipeline, from initial synthesis to final testing, is governed by meticulous protocols and an unwavering commitment to safety. The disposal of chemical reagents, such as 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, is no exception. This final step in the lifecycle of a laboratory chemical is as critical as any experimental procedure, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride, grounded in scientific principles and regulatory compliance.

Understanding the Compound: Hazard Profile and Disposal Implications

Before delving into disposal procedures, it is essential to understand the inherent characteristics of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride. As a hydrochloride salt of a primary amine, its chemical properties and potential hazards dictate the necessary precautions for its handling and disposal. Safety Data Sheets (SDS) for this compound and structurally related chemicals consistently highlight the need for proper personal protective equipment (PPE), including gloves, and eye and face protection.[1][2] The primary route of disposal recommended is through an approved waste disposal plant.[1][3][4][5][6]

Hazard ConsiderationImplication for Disposal
Chemical Reactivity Incompatible with strong oxidizing agents and acids.[1] Mixing with incompatible materials during waste collection can lead to hazardous reactions.
Toxicity While specific toxicity data for this compound is not readily available, related amine compounds can be harmful if swallowed, inhaled, or in contact with skin.[7][8][9] Therefore, it must be treated as hazardous waste.
Environmental Impact Some related amine compounds are harmful to aquatic life with long-lasting effects.[7] Direct release into the environment must be strictly avoided.[10]

The Core Directive: Professional Waste Disposal

The cornerstone of responsible chemical waste management is the engagement of a licensed professional waste disposal service. These services are equipped to handle, transport, and dispose of hazardous materials in accordance with all federal, state, and local regulations.[5][11] Attempting to neutralize or dispose of this compound through standard laboratory drains is not a viable or compliant option.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe segregation, storage, and preparation of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride for collection by a certified waste disposal vendor.

1. Waste Segregation and Container Selection:

  • Rationale: Proper segregation prevents accidental mixing of incompatible waste streams, which could lead to dangerous chemical reactions.

  • Procedure:

    • Designate a specific, clearly labeled waste container for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent paper).

    • The container must be chemically resistant, shatterproof, and have a secure, tight-fitting lid.[2] A high-density polyethylene (HDPE) container is a suitable choice.

    • Label the container with "Hazardous Waste," the full chemical name "1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride," and the appropriate hazard pictograms.

2. On-site Waste Accumulation and Storage:

  • Rationale: Safe temporary storage of hazardous waste is critical to prevent spills, exposure, and environmental contamination.

  • Procedure:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

    • The storage area must be in a well-ventilated location, away from heat sources, open flames, and incompatible chemicals.[1][12]

    • Ensure the container is kept closed at all times, except when adding waste.[1][10]

3. Preparing for Disposal:

  • Rationale: Providing accurate information to the waste disposal vendor is essential for their safety and for ensuring the waste is managed correctly.

  • Procedure:

    • Maintain a log of the approximate amount of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride added to the waste container.

    • Do not mix other chemical wastes in the same container unless they are known to be compatible.

    • Once the container is full or ready for pickup, ensure the lid is securely fastened and the label is legible.

4. Disposal Methodology:

  • Rationale: The ultimate disposal method will be determined by the waste management facility, with incineration being a common and effective method for organic compounds.

  • Procedure:

    • Your institution's Environmental Health and Safety (EHS) office will coordinate with a licensed hazardous waste contractor for the pickup, transport, and disposal of the waste.

    • The most probable disposal route for this type of organic amine hydrochloride is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products.[11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

DisposalWorkflow cluster_lab In the Laboratory cluster_vendor Waste Management Vendor start Generate Waste (Unused chemical, contaminated materials) segregate Segregate Waste (Dedicated, labeled container) start->segregate Step 1 store Store Safely (Ventilated, secure area) segregate->store Step 2 log Log Waste (Maintain inventory) store->log pickup Schedule Pickup (Contact EHS/Waste Vendor) log->pickup Step 3 transport Transport (Compliant vehicle) pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose Step 4

Caption: Disposal workflow for 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride.

Conclusion

The responsible disposal of 1-(Pyrimidin-2-yl)cyclopropanamine hydrochloride is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper storage, and the engagement of professional disposal services, researchers can ensure that the final chapter of their work with this compound is conducted with the same level of diligence and care as their research.

References

  • [1] - SAFETY DATA SHEET. (URL not available)

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. [Link]

  • Fisher Scientific. (2025).
  • (2025). 1-(Pyrimidin-2-yl)
  • Fisher Scientific. (2025).
  • British Pharmacopoeia. (2013). Safety data sheet. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic & Inorganic Chemistry, 8(4). [Link]

  • Google Patents. (n.d.).
  • Fisher Scientific. (n.d.).
  • Enamine. (n.d.).

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.